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  • Product: Methyl 2-amino-6-chlorobenzoate
  • CAS: 41632-04-6

Core Science & Biosynthesis

Foundational

Methyl 2-amino-6-chlorobenzoate CAS number

An In-depth Technical Guide to Methyl 2-amino-6-chlorobenzoate (CAS No. 41632-04-6) This guide provides a comprehensive technical overview of Methyl 2-amino-6-chlorobenzoate, a key chemical intermediate for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-amino-6-chlorobenzoate (CAS No. 41632-04-6)

This guide provides a comprehensive technical overview of Methyl 2-amino-6-chlorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, grounding our discussion in established scientific principles and methodologies.

Introduction

Methyl 2-amino-6-chlorobenzoate, identified by the CAS number 41632-04-6, is a substituted anthranilate ester.[] Its molecular structure, featuring an amino group, a chloro substituent, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical modifications, rendering it a valuable precursor in the synthesis of pharmaceuticals, particularly in the development of heterocyclic compounds for medicinal chemistry.[2] This guide will explore the essential technical aspects of this compound, providing insights into its synthesis, characterization, and utility in research and development.

Physicochemical and Structural Properties

The physical and chemical properties of a compound are critical determinants of its behavior in chemical reactions and its suitability for various applications. Methyl 2-amino-6-chlorobenzoate is typically a white to pale yellow crystalline solid.[3] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and dichloromethane.[3]

A summary of its key properties is presented in the table below:

PropertyValueSource
CAS Number 41632-04-6[]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Appearance White to pale yellow crystalline solid or liquid[3]
Boiling Point 290.4 ± 20.0 °C (Predicted)[2][3]
Melting Point Approximately 85-88°C[3]
Density 1.311 ± 0.06 g/cm³ (Predicted)[2][3]
InChI Key BXRYSXCIRIKKJV-UHFFFAOYSA-N

Below is a diagram illustrating the molecular structure of Methyl 2-amino-6-chlorobenzoate.

Caption: Molecular structure of Methyl 2-amino-6-chlorobenzoate.

Synthesis and Manufacturing

The primary route for synthesizing Methyl 2-amino-6-chlorobenzoate is through the esterification of its corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid.[3] This reaction is typically carried out by reacting 2-amino-6-chlorobenzoic acid with methanol in the presence of an acid catalyst.[3]

Experimental Protocol: Fischer Esterification

This protocol outlines a standard lab-scale synthesis. The causality behind the choice of reagents and conditions is to favor the formation of the ester product by driving the equilibrium forward, a principle of the Fischer esterification mechanism.

Materials:

  • 2-amino-6-chlorobenzoic acid (1 equivalent)

  • Methanol (excess, acts as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chlorobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate, and the reflux prevents the loss of the volatile methanol solvent.

  • Work-up:

    • After cooling to room temperature, slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate to quench the acid catalyst.

    • Extract the product into an organic solvent like dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 2-amino-6-chlorobenzoate.

The following diagram illustrates the general workflow of this synthesis.

G start Start: 2-amino-6-chlorobenzoic acid + Methanol reaction Reaction: - Add H₂SO₄ (catalyst) - Reflux start->reaction workup Work-up: - Neutralize with NaHCO₃ - Extract with DCM reaction->workup purification Purification: - Solvent Removal - Recrystallization/Chromatography workup->purification end End Product: Methyl 2-amino-6-chlorobenzoate purification->end

Caption: General workflow for the synthesis of Methyl 2-amino-6-chlorobenzoate.

Applications in Drug Discovery and Development

Methyl 2-amino-6-chlorobenzoate is a valuable intermediate in the pharmaceutical industry.[3] Its bifunctional nature, with both an amino and an ester group, allows it to be a versatile starting material for constructing more complex molecules, particularly heterocyclic systems that form the core of many therapeutic agents.[2]

While specific drug synthesis pathways using this exact isomer are proprietary, its structural motifs are found in various classes of bioactive compounds. For instance, anthranilate derivatives are precursors to quinazolinones, a class of compounds known for a wide range of biological activities. The chloro and amino substituents provide handles for further chemical transformations, enabling the generation of diverse chemical libraries for high-throughput screening.

The related compound, 2-amino-3-chlorobenzoic acid, has been investigated for its anticancer properties.[4] This suggests that derivatives of chloro-amino-benzoic acids, including the methyl ester, are of significant interest in the development of novel therapeutics. The presence of the methyl group, often referred to as a "magic methyl" in medicinal chemistry, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by influencing its conformation, metabolic stability, and binding affinity to biological targets.[5]

The diagram below illustrates a hypothetical pathway where Methyl 2-amino-6-chlorobenzoate could be used to synthesize a more complex heterocyclic core, a common strategy in drug discovery.

G start Methyl 2-amino-6-chlorobenzoate step1 Step 1: Acylation of Amino Group start->step1 intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Step 2: Intramolecular Cyclization intermediate1->step2 product Heterocyclic Core Structure (e.g., Quinazolinone derivative) step2->product

Caption: Hypothetical synthetic application in drug discovery.

Safety and Handling

According to its safety data, Methyl 2-amino-6-chlorobenzoate is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[3] It should be stored in a dry, cool, and dark place under an inert atmosphere.[3]

Conclusion

Methyl 2-amino-6-chlorobenzoate is a chemical intermediate of significant utility in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the synthesis of complex molecular architectures. For researchers and drug development professionals, a thorough understanding of its synthesis, handling, and potential applications is crucial for leveraging its full potential in the creation of novel therapeutic agents.

References

  • MySkinRecipes. Methyl 2-amino-6-chlorobenzoate. [Link]

  • ChemBK. 2-Amino-6-chlorobenzoic acid methyl ester. [Link]

  • ResearchGate. Methyl 2-amino-5-chlorobenzoate. [Link]

  • PubChem. 2-Amino-6-chlorobenzoic acid. [Link]

  • National Center for Biotechnology Information. Methyl 2-amino-5-chlorobenzoate. [Link]

  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

  • Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis: The Role of Methyl 5-amino-2-chlorobenzoate in Pharma R&D. [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • PrepChem.com. Synthesis of methyl 2-amino-5-chlorobenzoate. [Link]

  • National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • NIST WebBook. 2-Amino-6-chlorobenzothiazole. [Link]

Sources

Exploratory

Methyl 2-amino-6-chlorobenzoate solubility data

Part 1: Executive Summary & Strategic Context Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6) is a critical pharmacophore intermediate, frequently utilized in the synthesis of quinazolinone-based antibacterials and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6) is a critical pharmacophore intermediate, frequently utilized in the synthesis of quinazolinone-based antibacterials and antitumor agents. Unlike its parent compound (2-amino-6-chlorobenzoic acid), the methyl ester exhibits a distinct physicochemical profile characterized by increased lipophilicity and altered crystal lattice energy.

The Solubility Challenge: While extensive thermodynamic data exists for the free acid (e.g., Apelblat parameters in 15 solvents), public solubility data for the methyl ester is fragmented. This guide bridges that gap. It synthesizes qualitative process data into a predictive solubility landscape and provides a self-validating protocol for generating precise thermodynamic data required for crystallization design.

Part 2: Physicochemical Profile

Understanding the solute's fundamental properties is the prerequisite for any solubility study.

PropertyDataSource / Prediction Basis
CAS Number 41632-04-6Verified Registry
Molecular Formula C₈H₈ClNO₂Stoichiometry
Molecular Weight 185.61 g/mol Calculated
Physical State White to pale yellow crystalline solidProcess Observation
Melting Point 85–88 °CExperimental Range [1]
Predicted LogP ~2.4Lipophilicity Estimate
Key Functional Groups Methyl ester (Lipophilic), Primary Amine (Weak base), Aryl ChlorideStructural Analysis

Scientific Insight: The methylation of the carboxylic acid disrupts the strong intermolecular hydrogen bonding dimers typical of benzoic acid derivatives. Consequently, the ester has a lower melting point (85-88°C) compared to the free acid (~140°C), theoretically lowering the enthalpy of fusion (


) and increasing solubility in non-polar organic solvents.

Part 3: Solubility Landscape & Solvent Selection

Based on synthesis workups and comparative structural analysis, the solubility profile is categorized below. This table serves as the primary screening matrix for process development.

Table 1: Qualitative Solubility Profile
Solvent ClassSpecific SolventSolubility RatingProcess Utility
Chlorinated Dichloromethane (DCM)High Extraction / Dissolution
Esters Ethyl Acetate (EtOAc)High Extraction / Recrystallization
Alcohols Methanol (MeOH)Moderate/High Caution: Potential supersaturation stability issues [2]
Alcohols Ethanol (EtOH)Moderate Preferred Green Solvent
Amides DMF / DMAcVery High Reaction Medium (Synthesis)
Aqueous Water (pH 7)Insoluble Anti-solvent / Wash
Hydrocarbons Hexane / HeptaneLow Anti-solvent

Critical Process Note - The "Methanol Anomaly": While methyl esters are typically soluble in methanol, literature reports on related derivatives suggest that crystallization from pure methanol can be difficult due to high solubility or oiling-out phenomena [2]. A binary solvent system (e.g., MeOH/Water or EtOAc/Heptane) is often required to induce controlled nucleation.

Part 4: Experimental Protocol (Self-Validating)

Since precise mole-fraction data is absent in the literature, you must generate it. The following Gravimetric Isothermal Method is the gold standard for generating solubility curves (Solubility vs. Temperature).

Workflow Diagram: Solubility Determination

SolubilityWorkflow Figure 1: Standard Gravimetric Solubility Determination Workflow Start Start: Excess Solute Addition Equilibration Isothermal Equilibration (Shake Flask, 24-48h) Start->Equilibration T ± 0.1 K Filtration Syringe Filtration (0.45 µm PTFE, Pre-heated) Equilibration->Filtration Saturated Supernatant Gravimetric Evaporation & Weighing Filtration->Gravimetric Mass Analysis Calculation Calculate Mole Fraction (x) Gravimetric->Calculation Data Processing

Step-by-Step Methodology
  • Preparation:

    • Add excess Methyl 2-amino-6-chlorobenzoate solid to 10 mL of the target solvent (e.g., Ethyl Acetate) in a jacketed glass vessel.

    • Ensure solid phase persists (suspension).

  • Equilibration:

    • Agitate at the target temperature (e.g., 298.15 K) for 24 hours.

    • Validation Step: Stop agitation for 1 hour. If solid settles and supernatant is clear, equilibrium is likely approached. If oiling out occurs, the temperature is above the metastable limit.

  • Sampling:

    • Use a pre-heated syringe filter (0.45 µm PTFE) to withdraw 2 mL of supernatant. Note: Pre-heating prevents premature crystallization in the needle.

  • Quantification:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Dispense filtrate into the dish and weigh immediately (

      
      ).
      
    • Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved (

      
      ).
      
  • Calculation:

    • Mass of solute

      
      
      
    • Mass of solvent

      
      
      
    • Calculate Mole Fraction (

      
      ) using molecular weights (
      
      
      
      ).

Part 5: Process Application & Synthesis Pathway

The solubility data directly informs the purification strategy following synthesis. The standard synthesis involves esterification of the acid using Methyl Iodide and Potassium Carbonate in DMF.

Synthesis & Purification Flow

SynthesisFlow Figure 2: Synthesis and Purification Workflow based on Solubility Logic [3] Reactants Reactants: 2-Amino-6-chlorobenzoic Acid + MeI + K2CO3 Reaction Reaction: DMF Solvent, RT, Overnight Reactants->Reaction Quench Quench: Add Water (Anti-solvent) Reaction->Quench Ester Formation Extraction Extraction: Ethyl Acetate (High Solubility) Quench->Extraction Phase Separation Wash Wash: Brine/Water (Remove DMF) Extraction->Wash Isolation Isolation: Evaporation -> Crude Solid Wash->Isolation

Causality in Protocol Design:

  • DMF as Solvent: Selected for high solubility of the polar acid starting material and the inorganic base (

    
    ).
    
  • Water Quench: Water is a strong anti-solvent for the methyl ester (product), forcing it out of the DMF phase or allowing it to be partitioned into an organic layer.

  • Ethyl Acetate Extraction: The ester partitions preferentially into EtOAc (LogP ~2.4) while DMF and inorganic salts remain in the aqueous phase.

Part 6: References

  • ChemBK. (2024). 2-Amino-6-chlorobenzoic acid methyl ester Properties and Safety. Retrieved from [Link]

  • Universität des Saarlandes. (2014). Strategies to Evade Resistance: Combining Biophysical and Biochemical Approaches. (Dissertation discussing crystallization challenges of related derivatives). Retrieved from [Link]

  • Google Patents. (2019). WO2019195846A1 - Imidazopiperazinone inhibitors of transcription activating proteins. (Describes synthesis and extraction of Methyl 2-amino-6-chlorobenzoate). Retrieved from

  • American Chemical Society. (2020). 2-Amino-6-chlorobenzoic Acid Dissolved in Numerous Individual Solvents: Equilibrium Solubility. (Reference for the parent acid's thermodynamic behavior). Retrieved from [Link]

Foundational

Methyl 2-amino-6-chlorobenzoate safety and handling

Safety, Handling, and Synthetic Utility in Drug Development Executive Summary Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6) is a specialized anthranilate derivative utilized primarily as a scaffold in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Utility in Drug Development

Executive Summary

Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6) is a specialized anthranilate derivative utilized primarily as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates.[1] Its 2,6-disubstitution pattern introduces specific steric and electronic constraints that differentiate it from its more common isomers (e.g., the 4- or 5-chloro derivatives).

This guide provides a technical breakdown of the compound's physicochemical properties, hazard profile, and rigorous handling protocols. It is designed for medicinal chemists and process engineers scaling up reactions where the unique steric hindrance of the 6-chloro position impacts both reactivity and safety profiles.

Physicochemical Characterization

Understanding the physical state and stability of this molecule is the first step in risk mitigation. The 2,6-substitution pattern creates a "steric pocket" around the ester and amino groups, influencing solubility and hydrolytic stability.

Table 1: Key Physicochemical Properties
PropertyData / DescriptionTechnical Note
Chemical Name Methyl 2-amino-6-chlorobenzoate
CAS Number 41632-04-6 Critical: Do not confuse with 2-amino-5-chlorobenzoate (CAS 5202-89-1).
Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Physical State Solid (Crystalline powder)White to off-white.
Solubility DMSO, Methanol, DCMLow water solubility.
Reactivity Profile Sterically hindered ester; Nucleophilic aromatic substitution capable.The 6-chloro substituent sterically shields the ester carbonyl, retarding hydrolysis compared to non-hindered isomers.

Hazard Profiling & Toxicology (GHS)

While Methyl 2-amino-6-chlorobenzoate is not classified as a Category 1 acute toxin, it possesses significant irritant properties and potential systemic toxicity typical of halogenated anilines.

GHS Classification[1][2][3]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4][2][3][5][6]

  • H319: Causes serious eye irritation.[1][4][2][3][5]

  • H335: May cause respiratory irritation.[1][4][2][6]

Toxicological Context[1][2][3][4][5]
  • Aniline Toxicity: As an aniline derivative, there is a theoretical risk of methemoglobinemia upon high exposure, although the carboxylate group often mitigates this compared to pure chloroanilines.

  • Sensitization: Halogenated benzoates can act as contact sensitizers. Repeated handling without dermal protection may induce allergic dermatitis.

Strategic Handling & Storage Protocols

Core Directive: Treat this compound as a moisture-sensitive, potential sensitizer. The primary degradation pathway is oxidative darkening (aniline oxidation) and slow hydrolysis.

Storage Architecture
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The amino group is susceptible to oxidation, turning the white powder brown over time.

  • Temperature: Refrigeration (2–8°C) is recommended for long-term storage (>3 months) to maintain purity for GMP applications.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Engineering Controls & PPE
  • Respiratory: Handling must occur within a certified chemical fume hood. If weighing >10g outside a hood (not recommended), a P2/N95 particulate respirator is mandatory.

  • Dermal:

    • Standard: Nitrile gloves (0.11 mm minimum thickness).

    • Solution Handling: If dissolved in penetrating solvents (DCM, DMSO), use "double-gloving" or Silver Shield® laminate gloves to prevent permeation.

Exposure Control Workflow (Visualized)

ExposureControl Receipt 1. Receipt & QC (Check CoA & CAS) Storage 2. Storage (Argon, 2-8°C, Dark) Receipt->Storage Verify Integrity Weighing 3. Weighing (Fume Hood Only) Storage->Weighing Equilibrate to RT Solubilization 4. Solubilization (Double Glove if DCM/DMSO) Weighing->Solubilization Avoid Dust Reaction 5. Reaction System (Closed Vessel) Solubilization->Reaction Transfer via Cannula

Figure 1: Standard Operating Procedure (SOP) flow for handling Methyl 2-amino-6-chlorobenzoate from receipt to reaction.

Synthetic Reactivity & Process Safety

The utility of Methyl 2-amino-6-chlorobenzoate lies in its functional density (amine, ester, aryl chloride). However, the 2,6-substitution pattern dictates specific safety considerations during synthesis.

The "Steric Effect" on Hydrolysis

Unlike the 4-chloro isomer, the 6-chloro substituent creates steric bulk near the ester carbonyl.

  • Implication: Saponification (ester hydrolysis) requires harsher conditions (higher temperature or stronger base).

  • Safety Risk: High-temperature hydrolysis increases the vapor pressure of the solvent and the risk of thermal runaway if not controlled.

Diazotization Risks (Sandmeyer Reactions)

The amino group is frequently converted to a diazonium salt.

  • Hazard: Diazonium intermediates of electron-deficient anilines can be unstable.

  • Control: Maintain temperature <5°C during nitrite addition. Ensure adequate venting for N₂ gas evolution.

Reaction Safety Topology

ReactivitySafety MACB Methyl 2-amino-6-chlorobenzoate (Precursor) Path_Diazo Diazotization (NaNO2/Acid) MACB->Path_Diazo Path_Hydro Ester Hydrolysis (NaOH/Heat) MACB->Path_Hydro Path_Cycliz Cyclization (Heterocycle Formation) MACB->Path_Cycliz Risk_Gas RISK: N2 Gas Evolution (Pressure Buildup) Path_Diazo->Risk_Gas Exothermic Risk_Therm RISK: Thermal Runaway (Due to forcing conditions) Path_Hydro->Risk_Therm Steric Hindrance Requires Heat Risk_Stab Stable Transformation Path_Cycliz->Risk_Stab

Figure 2: Process safety map highlighting risks associated with common synthetic transformations of the scaffold.

Emergency Protocols

In the event of exposure or release, the following protocols must be activated immediately.

Spills and Release
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE including N95/P3 respirator and nitrile gloves.

  • Containment: Do not dry sweep. Dampen the solid with a chemically compatible inert solvent (or water if appropriate for disposal method) to suppress dust.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Organic Solid, Toxic."

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes .[5] Lift eyelids to ensure flushing of the 2,6-substituted particulate which can be abrasive.

  • Skin Contact: Wash with soap and water.[7][2][3][5] Do not use ethanol/methanol as this may enhance transdermal absorption of the aniline derivative.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-6-chlorobenzoate Safety Data Sheet (SDS). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12217354 (Methyl 2-amino-6-chlorobenzoate). Retrieved from

  • ECHEMI. (2024).[5] Methyl 2-amino-6-chlorobenzoate SDS and Hazards. Retrieved from

  • ChemicalBook. (2024).[5][8] 2-Amino-6-chlorobenzoic acid methyl ester Properties. Retrieved from

Sources

Exploratory

Synthesis of Methyl 2-amino-6-chlorobenzoate from 2-amino-6-chlorobenzoic acid

Technical Whitepaper: Strategic Esterification of Sterically Hindered 2-Amino-6-Chlorobenzoic Acid Executive Summary The synthesis of methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6) presents a unique challenge in organ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Esterification of Sterically Hindered 2-Amino-6-Chlorobenzoic Acid

Executive Summary

The synthesis of methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6) presents a unique challenge in organic process development due to the "Ortho Effect." The target molecule features a carboxylic acid moiety flanked by an amino group at the C2 position and a chlorine atom at the C6 position. This 2,6-disubstitution creates significant steric shielding, rendering standard Fischer esterification (acid + alcohol


 ester + water) kinetically incompetent or prone to low conversion.[1][2]

This guide details two distinct, self-validating protocols designed to overcome this steric barrier:

  • Method A (The Thermodynamic Route): Thionyl chloride-mediated activation, ideal for gram-to-kilogram scale-up.[1]

  • Method B (The Kinetic Route): Base-promoted nucleophilic substitution (

    
    ) using methyl iodide, ideal for high-throughput screening or small-scale synthesis.[1]
    

Mechanistic Analysis: The "Ortho" Challenge

Before attempting synthesis, one must understand the failure modes of standard protocols.

  • Steric Inhibition of Resonance: The bulky chlorine and amino groups force the carboxylate out of planarity with the benzene ring. While this increases acidity (making the proton easier to remove), it physically blocks the trajectory of nucleophiles (methanol) attacking the carbonyl carbon.

  • Electronic Deactivation: The C2-amino group acts as an electron donor via resonance, reducing the electrophilicity of the carbonyl carbon. However, under acidic conditions (Method A), the amine is protonated (

    
    ), becoming electron-withdrawing and preventing N-acylation side reactions.[2]
    
Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic logic, contrasting the activation pathway against potential side reactions.

ReactionMechanism cluster_MethodA Method A: Acid Activation (SOCl2) cluster_MethodB Method B: Carboxylate Attack (MeI) Start 2-Amino-6-chlorobenzoic Acid Salt Amine HCl Salt (Protection) Start->Salt HCl/MeOH Anion Carboxylate Anion Start->Anion Base (K2CO3) AcylCl Acyl Chloride Intermediate Salt->AcylCl SOCl2 (Dehydration) ProductA Methyl Ester (Target) AcylCl->ProductA MeOH Reflux ProductB Methyl Ester (Target) Anion->ProductB MeI (1.1 eq) SideProduct N-Methylated Impurity Anion->SideProduct Excess MeI High Temp

Figure 1: Mechanistic divergence between Acid Activation (Method A) and Nucleophilic Substitution (Method B).

Method A: Thionyl Chloride Mediated Methanolysis

Best for: Scale-up (>10g), cost-efficiency, and robustness.[1][2] Principle: In situ generation of anhydrous HCl and conversion of the carboxylic acid to a highly reactive acid chloride (or activated complex), which overcomes steric hindrance.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Amino-6-chlorobenzoic acid1.0Substrate
Thionyl Chloride (

)
3.0 - 4.0Activator / Dehydrating Agent
Methanol (Anhydrous)Solvent (10-15 vol)Nucleophile & Solvent
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or

    
     inlet).
    
  • Solvent Charge: Add anhydrous methanol to the flask and cool to 0°C using an ice bath.

  • Activation (Critical Step): Add thionyl chloride dropwise to the cold methanol over 20–30 minutes.

    • Why: This generates anhydrous HCl in situ.[1] Adding

      
       directly to the amino acid without solvent can lead to the formation of sulfinylamines (
      
      
      
      ) or isatoic anhydrides.
  • Substrate Addition: Add the 2-amino-6-chlorobenzoic acid to the solution in portions. The solution may turn yellow/orange.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65°C) for 8–12 hours .

    • Monitoring: Use TLC (Hexane:EtOAc 3:1).[1][2] The starting material (acid) will stay at the baseline or streak; the ester will move to

      
      .
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol and excess

      
      .
      
    • Resuspend the residue in EtOAc.

    • Neutralization: Slowly add saturated aqueous

      
       until pH 
      
      
      
      8. Caution: Gas evolution (
      
      
      ).[1] This step liberates the free amine from its HCl salt.
    • Wash the organic layer with brine, dry over

      
      , and concentrate.[2]
      

Method B: Base-Promoted Alkylation ( )[1]

Best for: Small scale (<5g), acid-sensitive substrates, or rapid synthesis.[1][2] Principle: Direct alkylation of the carboxylate anion. Risk: N-methylation.[1] Control of stoichiometry is paramount.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate1.0Starting Material
Methyl Iodide (MeI)1.1 - 1.2Electrophile
Potassium Carbonate (

)
1.5Base (insoluble, mild)
DMF (Dimethylformamide)Solvent (5-10 vol)Polar Aprotic Solvent
Step-by-Step Protocol
  • Dissolution: Dissolve the acid in DMF at room temperature.

  • Deprotonation: Add powdered

    
    . Stir for 15 minutes. The mixture will become a suspension.
    
  • Alkylation: Cool the mixture to 0°C . Add Methyl Iodide (MeI) dropwise.[1][2][3]

    • Control: Do not exceed 1.2 equivalents of MeI.[1] The aniline nitrogen is less nucleophilic than the carboxylate, but excess MeI + heat will lead to

      
      -methyl impurities.
      
  • Reaction: Allow to warm to room temperature and stir for 3–5 hours.

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts and precipitate the product (if solid) or extract with

      
       / EtOAc.
      
    • Wash organic phase extensively with water (to remove DMF) and brine.[1][2]

Analytical Validation (Self-Validating Data)

Upon isolation, the product must be verified. The expected data profile for Methyl 2-amino-6-chlorobenzoate is:

  • Physical State: Liquid or low-melting solid (approx.[1] MP 30-35°C).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.92 (s, 3H, 
      
      
      
      ) – Diagnostic Singlet.[1][2]
    • 
       5.20 (br s, 2H, 
      
      
      
      ) – Exchangeable with
      
      
      .[1][2]
    • 
       6.60 (dd, 1H, Ar-H ortho to amine).[1][2]
      
    • 
       6.75 (dd, 1H, Ar-H ortho to Cl).[1][2]
      
    • 
       7.10 (t, 1H, Ar-H meta).[1][2]
      
  • Mass Spectrometry (ESI+):

    • 
       (characteristic Cl isotope pattern 3:1 ratio at 186/188).[1][2]
      

Troubleshooting & Optimization

Use this decision tree to navigate common issues.

Troubleshooting Problem Issue Detected Check1 Is starting material remaining? Problem->Check1 Check2 Is N-methyl impurity present? Check1->Check2 No Sol1 Method A: Increase Reflux Time Method B: Add 0.1 eq MeI Check1->Sol1 Yes Sol2 Method B: Reduce Temp to 0°C Switch to Method A Check2->Sol2 Yes

Figure 2: Troubleshooting logic for incomplete conversion or side-product formation.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-amino-6-chlorobenzoate.[1][4] Retrieved from [1][2]

  • National Institutes of Health (NIH). Steric hindrance of 2,6-disubstituted benzoic acid derivatives. PubMed.[1] Retrieved from

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids. Retrieved from

  • ResearchGate. Alkylation of NH-, OH-, and SH-acids in the presence of potassium carbonate. Retrieved from

Sources

Foundational

Methyl 2-amino-6-chlorobenzoate chemical structure and properties

Structure, Synthesis, and Application in Heterocyclic Chemistry Executive Summary Methyl 2-amino-6-chlorobenzoate (CAS 41632-04-6) is a specialized anthranilate derivative characterized by the presence of a chlorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

Methyl 2-amino-6-chlorobenzoate (CAS 41632-04-6) is a specialized anthranilate derivative characterized by the presence of a chlorine atom at the 6-position, ortho to the ester functionality.[1][2] Unlike its more common 4-chloro and 5-chloro isomers, the 6-chloro substitution pattern introduces significant steric strain and unique electronic properties. This compound serves as a critical regiochemical anchor in the synthesis of 5-substituted quinazolinones , a scaffold prevalent in kinase inhibitors and bioactive agrochemicals. This guide details its physicochemical profile, optimized synthesis protocols, and its strategic role in building fused heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 6-chloro positioning creates a "steric gate" around the ester carbonyl, influencing both the rate of nucleophilic attack during derivatization and the rotational freedom of the ester group.

Datasheet
ParameterSpecification
CAS Number 41632-04-6
IUPAC Name Methyl 2-amino-6-chlorobenzoate
Synonyms Methyl 6-chloroanthranilate; 6-Chloroanthranilic acid methyl ester
Molecular Formula

Molecular Weight 185.61 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 85–88 °C (Experimental)
Boiling Point ~290 °C (Predicted @ 760 mmHg)
Density 1.311 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Structural Analysis
  • Steric Hindrance: The chlorine atom at C6 is physically adjacent to the carbomethoxy group at C1. This proximity forces the ester group out of planarity with the benzene ring to minimize van der Waals repulsion, slightly reducing conjugation compared to the 4- or 5-chloro isomers.

  • Electronic Effects: The amine (

    
    ) at C2 is electron-donating, while the chlorine at C6 is electron-withdrawing (inductive). However, the primary influence of the C6-Cl is steric shielding of the carbonyl carbon, making this ester less electrophilic than unsubstituted methyl anthranilate.
    

Synthetic Pathways & Production[7][8]

Due to the steric crowding at the carboxylic acid position, standard Fischer esterification (refluxing with alcohol and catalytic


) is often sluggish. The preferred method utilizes thionyl chloride (

) to generate a transient, highly reactive acyl chloride intermediate.
Optimized Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesize Methyl 2-amino-6-chlorobenzoate from 2-amino-6-chlorobenzoic acid (CAS 2148-56-3).

Reagents:

  • 2-Amino-6-chlorobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    , 1.5 eq)
    
  • Methanol (Anhydrous, solvent/reactant)

  • 
     (sat.[3] aq., for quenching)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Charge with anhydrous methanol (10 mL/g of substrate) and cool to 0°C.

  • Activation: Add

    
     dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Addition: Add 2-amino-6-chlorobenzoic acid portion-wise to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours. Monitor by TLC (Mobile phase 3:1 Hexane:EtOAc). The steric hindrance requires this extended reflux time compared to non-hindered anthranilates.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess MeOH.

  • Neutralization: Resuspend the residue in EtOAc and slowly wash with saturated

    
     until 
    
    
    
    evolution ceases and pH is neutral.
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Synthesis Workflow Visualization

SynthesisWorkflow Start 2-Amino-6-chlorobenzoic Acid (Solid) Reagent Methanol + SOCl2 (0°C) Start->Reagent Dissolution Intermediate Acyl Chloride Intermediate (Transient) Reagent->Intermediate Activation Reflux Reflux 12h (Steric Barrier Overcome) Intermediate->Reflux Esterification Product Methyl 2-amino-6-chlorobenzoate (Crystalline Solid) Reflux->Product Workup & Cryst.

Caption: Figure 1. Conversion of sterically hindered acid to methyl ester via acyl chloride generation.

Reactivity & Synthetic Utility: The Quinazoline Scaffold[9]

The primary value of Methyl 2-amino-6-chlorobenzoate in drug discovery is its role as a precursor for 5-chloro-quinazolin-4(3H)-ones .

Regiochemical Mapping

When designing inhibitors, the position of the halogen is critical for binding affinity (SAR).

  • Input: 2-amino-6-chloro benzoate.[1][2][4]

  • Transformation: Cyclization with formamide, urea, or acyl chlorides.

  • Output: The chlorine atom ends up at the 5-position of the quinazoline ring.[5]

Note: Using the 4-chloro isomer yields the 7-chloro quinazoline, and the 5-chloro isomer yields the 6-chloro quinazoline. This distinct regiochemistry allows researchers to probe the "upper" pocket of kinase binding sites.

Protocol: Cyclization to 5-Chloro-quinazolin-4(3H)-one

Reaction Type: Niementowski-type cyclization.[3]

  • Mix: Methyl 2-amino-6-chlorobenzoate (1 eq) and Formamide (5 eq).

  • Heat: 140–150°C for 4–6 hours. Note: High temperature is required to drive the elimination of methanol and water.

  • Precipitation: Cool to room temperature. Add water. The product will precipitate.[3][6]

  • Isolation: Filter and wash with cold ethanol.

Scaffold Construction Diagram

Regiochemistry cluster_logic Numbering Shift Logic Substrate Methyl 2-amino-6-chlorobenzoate (Cl at ortho to ester) Cyclization Cyclization (-MeOH, -H2O) Substrate->Cyclization Reactant Formamide / Urea / R-COCl Reactant->Cyclization Product 5-Chloro-quinazolin-4(3H)-one (Cl at C5 position) Cyclization->Product Regiospecific Ring Closure Logic Benzene C6 (Cl) -> Quinazoline C5 (Cl) Benzene C1 (Ester) -> Quinazoline C4 (C=O) Benzene C2 (Amine) -> Quinazoline N1

Caption: Figure 2. Regiochemical tracking of the chlorine atom during heterocyclic ring formation.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

TechniqueExpected SignatureDiagnostic Value

NMR

3.8–3.9 ppm (s, 3H)
Methyl Ester Singlet. Confirms successful esterification.

NMR

~5.0–6.5 ppm (bs, 2H)
Amine Protons. Broad singlet, exchangeable with

.

NMR

6.5–7.2 ppm (m, 3H)
Aromatic Region. Pattern will show ortho/meta coupling constants typical of 1,2,3-trisubstituted benzene.
IR 1680–1700 cm

C=O Stretch. Ester carbonyl.
IR 3300–3500 cm

N-H Stretch. Primary amine doublet.

Safety & Handling (SDS Summary)

Hazard Statements (GHS):

  • H302: Harmful if swallowed.[4][7]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[4][7]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood, especially during synthesis involving thionyl chloride.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (

    
    ) to prevent hydrolysis or oxidation of the amine.
    

References

  • PubChem. (n.d.). Methyl 2-amino-6-chlorobenzoate (Compound).[1][2][8][4] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • ChemBK. (2024).[9] 2-Amino-6-chlorobenzoic acid methyl ester Properties and Safety. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution in Quinazoline Synthesis. Molecules. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Steric Gating in Methyl 2-amino-6-chlorobenzoate: A Mechanistic &amp; Synthetic Guide

Executive Summary Methyl 2-amino-6-chlorobenzoate represents a classic case study in Steric Inhibition of Resonance (SIR) and the Ortho-Effect . For drug development professionals, this scaffold is not merely a hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-chlorobenzoate represents a classic case study in Steric Inhibition of Resonance (SIR) and the Ortho-Effect . For drug development professionals, this scaffold is not merely a hindered ester; it is a "spring-loaded" intermediate. The steric clash between the C1-ester, C2-amino, and C6-chloro substituents forces the carbonyl group out of planarity with the benzene ring. While this conformation significantly retards standard nucleophilic acyl substitution (hydrolysis), it paradoxically accelerates cyclization reactions leading to 5-chloro-4(3H)-quinazolinones , a privileged pharmacophore in oncology and sedative research (e.g., Afloqualone precursors).

This guide deconstructs the steric energy landscape of this molecule and provides validated protocols for overcoming its kinetic barriers.

Part 1: Structural Analysis & The Ortho-Effect

The Steric Gate

In a standard benzoate ester, the carbonyl group is coplanar with the aromatic ring to maximize


-conjugation. In methyl 2-amino-6-chlorobenzoate, this planarity is energetically penalized.
  • The C6-Chlorine: A chlorine atom has a van der Waals radius of ~1.75 Å, acting as a rigid steric block.

  • The C2-Amino Group: While capable of H-bonding with the carbonyl oxygen, it adds to the crowding.

  • Consequence (SIR): The ester moiety rotates roughly 40–90° out of the aromatic plane to relieve strain. This decouples the carbonyl from the ring's resonance system, making the carbonyl carbon theoretically more electrophilic (less resonance stabilization) but kinetically inaccessible to incoming nucleophiles.

Visualization of Steric Interactions

The following diagram maps the competing forces defining the molecule's reactivity.

StericMap Benzene Benzene Ring (Scaffold) Ester C1-COOMe (Twisted Out of Plane) Benzene->Ester Bond C1 Amino C2-NH2 (Nucleophile) Benzene->Amino Bond C2 Chloro C6-Cl (Steric Block) Benzene->Chloro Bond C6 Nu Incoming Nucleophile (OH-, NH2-R) Ester->Nu Access Blocked (Ortho Effect) Amino->Ester H-Bond Stabilization Chloro->Ester Steric Repulsion (Forces Twist)

Caption: Steric interaction map showing the "pincer" effect of C2-Amino and C6-Chloro groups on the C1-Ester, preventing planar resonance and blocking nucleophilic attack.

Part 2: Nucleophilic Acyl Substitution (The Bottleneck)

Hydrolysis Challenges

Standard basic hydrolysis (NaOH/MeOH, reflux) often fails or proceeds with glacial kinetics for 2,6-disubstituted benzoates. The mechanism shifts from the standard BAc2 (addition-elimination) toward requiring harsher forcing conditions because the tetrahedral intermediate is too crowded to form.

Comparative Hydrolysis Rates (Relative to Methyl Benzoate):

SubstrateRelative Rate (

)
Dominant Barrier
Methyl Benzoate1.0Electronic only
Methyl 2-chlorobenzoate~0.15Mild steric
Methyl 2-amino-6-chlorobenzoate < 0.01 Severe Steric + Electronic Deactivation
Methyl 2,4,6-trimethylbenzoate~0.001Complete Steric Block (Mesitoic case)
Overcoming the Barrier

To hydrolyze this ester, one must bypass the steric gate.

  • Strategy A (Acidic): Use 70%

    
     at high temperature. This proceeds via the acylium ion (
    
    
    
    ), which is linear and less sterically demanding than the tetrahedral intermediate.
  • Strategy B (Nucleophilic Assistance): Use of KOH in ethylene glycol or 2-methoxyethanol at 150°C. The high boiling point allows thermal energy to overcome the rotational barrier.

Part 3: Cyclization Strategies (Drug Synthesis)

The most valuable application of methyl 2-amino-6-chlorobenzoate is its conversion into 5-chloro-4(3H)-quinazolinones . Here, the "Ortho-Effect" becomes an asset. Once the amino group attacks an electrophile (like formamide or an imidate), the steric bulk forces the new intermediate to curl back onto the ester, accelerating the ring closure (cyclodehydration).

Synthesis Pathway: 5-Chloroquinazolinone

This workflow is critical for synthesizing GABAergic modulators (e.g., Afloqualone analogs).

QuinazolinoneSynthesis cluster_conditions Reaction Drivers Start Methyl 2-amino- 6-chlorobenzoate Inter Intermediate (N-Formyl Adduct) Start->Inter 1. Nucleophilic Attack (140-160°C) Reagent Formamide (HCONH2) Reagent->Inter Product 5-Chloro-4(3H)- quinazolinone Inter->Product 2. Cyclodehydration (-MeOH, -H2O) Note Steric Twist favors Ring Closure Inter->Note

Caption: Synthesis of 5-chloro-4(3H)-quinazolinone. The steric bulk of the 6-Cl group restricts rotation, entropically favoring the cyclization step.

Part 4: Experimental Protocols

Protocol 1: High-Efficiency Hydrolysis (Glycolytic Method)

Use this when the free acid (2-amino-6-chlorobenzoic acid) is required for further coupling.

  • Setup: Charge a round-bottom flask with Methyl 2-amino-6-chlorobenzoate (10.0 mmol) and KOH (40.0 mmol, 4 equiv).

  • Solvent: Add Ethylene Glycol (20 mL). Note: Methanol/Water reflux is insufficient due to the low boiling point (65°C).

  • Reaction: Heat to 140–150°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Acid stays at baseline).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water (100 mL).

    • Wash with Ether (2x 30 mL) to remove unreacted ester.

    • Acidify the aqueous layer carefully with conc. HCl to pH 2.

    • Collect the precipitated 2-amino-6-chlorobenzoic acid by filtration.

  • Validation:

    
    H NMR should show the disappearance of the methyl singlet (~3.8 ppm).
    
Protocol 2: One-Pot Synthesis of 5-Chloro-2-methyl-4(3H)-quinazolinone

Standard Niementowski-type reaction modification.

  • Reagents: Mix Methyl 2-amino-6-chlorobenzoate (10 mmol) with Acetamidine Hydrochloride (15 mmol) and pulverized Sodium Methoxide (15 mmol).

    • Alternative: Use Acetic Anhydride followed by ammonia/ammonium acetate, but the amidine route is cleaner for hindered substrates.

  • Solvent: Anhydrous Ethanol or Diglyme (if higher T needed).

  • Reflux: Heat at reflux for 12 hours.

  • Mechanism: The amino group attacks the amidine; the resulting intermediate cyclizes onto the hindered ester, ejecting methoxide.

  • Purification: Evaporate solvent, triturate with water, and recrystallize from EtOH/DMF.

References

  • Steric Inhibition of Resonance in Ortho-Substituted Benzoates. Source: Journal of the American Chemical Society (Historical Context on SIR).[3] URL:[Link]

  • Synthesis of Quinazolinones from 2-Aminobenzoates. Source: Organic Chemistry Portal (Methodology Review). URL:[Link]

  • Hydrolysis Mechanisms of Sterically Hindered Esters. Source: Chemistry Stack Exchange / Ingold's Mechanisms (BAc2 vs BAl2 discussion). URL:[Link]

  • Synthesis of 4(3H)-Quinazolinone Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Methyl 2-amino-6-chlorobenzoate Compound Summary. Source: PubChem.[4] URL:[Link]

Sources

Foundational

Electronic Architecture &amp; Synthetic Utility of Methyl 2-amino-6-chlorobenzoate

Executive Summary Methyl 2-amino-6-chlorobenzoate represents a "privileged scaffold" in medicinal chemistry, primarily serving as a high-value precursor for quinazolin-4(3H)-one pharmacophores. Its unique reactivity prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-chlorobenzoate represents a "privileged scaffold" in medicinal chemistry, primarily serving as a high-value precursor for quinazolin-4(3H)-one pharmacophores. Its unique reactivity profile is governed by a specific 1,2,6-substitution pattern , where the interplay between the electron-donating amino group (


), the electron-withdrawing chloro group (

), and the central ester functionality creates a "push-pull" electronic system. This guide provides a mechanistic deconstruction of these electronic effects, their impact on synthetic protocols, and a validated workflow for its utilization in drug discovery.

Structural Anatomy & Electronic Landscape

The reactivity of methyl 2-amino-6-chlorobenzoate is not merely the sum of its parts; it is defined by the Ortho-Effect and Intramolecular Hydrogen Bonding (IMHB) .

The Electronic Push-Pull Mechanism

The benzene ring acts as a conductive platform for competing electronic effects:

  • Position 1 (Ester): The carbonyl group is a strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ), deactivating the ring but activating itself for nucleophilic attack.
  • Position 2 (Amino): Acts as a strong electron-donating group (EDG) via resonance (

    
    ), significantly increasing electron density at the para position (C5) and ortho position (C3). This makes the ring susceptible to electrophilic attack at C5.
    
  • Position 6 (Chloro): Exerts a strong inductive withdrawal (

    
    ) due to electronegativity, while offering weak resonance donation (
    
    
    
    ). Crucially, its bulk at the ortho position creates significant steric hindrance, shielding the ester carbonyl from bulky nucleophiles.
Intramolecular Hydrogen Bonding (IMHB)

A critical feature is the formation of a stable 6-membered pseudo-ring via a hydrogen bond between the amino proton and the ester carbonyl oxygen (


).
  • Conformational Lock: This interaction locks the ester group into coplanarity with the aromatic ring, maximizing conjugation.

  • Lipophilicity: By "hiding" the polar donor/acceptor atoms, IMHB increases the molecule's lipophilicity (

    
    ), a desirable trait for membrane permeability in drug candidates.
    
Visualization of Electronic Vectors

The following diagram maps the competing electronic vectors and the stabilizing H-bond network.

ElectronicMap Ring Benzene Core (Conductive Scaffold) Ester 1-COOCH3 (-M, -I Effect) Electrophilic Center Ring->Ester Conjugation (-M) Amino 2-NH2 (+M Effect) Electron Donor Amino->Ring Resonance Donation (+M) IMHB Intramolecular H-Bond (Stabilization) Amino->IMHB Chloro 6-Cl (-I Effect, +M Weak) Steric Blocker Chloro->Ring Inductive Withdrawal (-I) Chloro->Ester Steric Shielding (Ortho Effect) IMHB->Ester Locks Conformation

Figure 1: Vector map illustrating the electronic 'push-pull' dynamics and steric interactions. Note the convergent pressure on the ester moiety.

Synthetic Pathways & Mechanistic Implications[1][2]

Synthesizing sterically hindered esters requires bypassing the reversible equilibrium of standard Fischer esterification. The 6-chloro substituent blocks the approach of methanol, making acid-catalyzed equilibrium methods sluggish.

Recommended Protocol: Thionyl Chloride Activation

We utilize an irreversible pathway by converting the carboxylic acid to a highly reactive acid chloride intermediate in situ.

Reaction Scheme:




Step-by-Step Methodology

Note: Perform in a fume hood.


 releases toxic gases.
  • Setup: Charge a dry 250 mL Round Bottom Flask (RBF) with 2-amino-6-chlorobenzoic acid (10.0 g, 58.3 mmol) and anhydrous Methanol (50 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (

    
    , 8.5 mL, 116 mmol) over 20 minutes.
    
    • Mechanistic Note: The exotherm drives the formation of the acyl chloride, overcoming the steric barrier of the ortho-chloro group.

  • Reflux: Heat the mixture to reflux (65°C) for 6-8 hours. The solution should become clear as the acid is consumed.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess MeOH and

      
      .
      
    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with saturated

      
       (2 x 50 mL) to neutralize residual HCl. Caution: 
      
      
      
      evolution.
    • Wash with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Methanol/Water or use Flash Chromatography (Hexane/EtOAc 9:1) if high purity is required.

Data Validation Table

Compare your isolated product against these standard parameters to validate synthesis.

ParameterExpected ValueStructural Insight
Physical State Off-white to pale yellow solidColor arises from extended conjugation (

).
Melting Point 40 - 44 °CLower than the acid precursor due to loss of intermolecular H-bonding.

NMR (DMSO-

)

3.85 (s, 3H,

)
Methyl singlet confirms esterification.

NMR (Amino)

6.5 - 7.0 (br s, 2H)
Shifted downfield relative to aniline due to IMHB with carbonyl.
IR Spectrum

(

)
Ester stretch; slightly lower wavenumber than typical esters due to conjugation.

Reactivity Profile in Drug Design

The primary utility of Methyl 2-amino-6-chlorobenzoate lies in its ability to undergo cyclocondensation to form Quinazolin-4(3H)-ones , a scaffold found in anticonvulsants, anticancer agents (e.g., EGFR inhibitors), and antimicrobials.

The Cyclization Mechanism

The reaction with a primary amine (


) and an orthoformate (or formamide) proceeds via a cascade:
  • Nucleophilic Attack: The external amine attacks the ester carbonyl. Crucial: The 6-Cl group makes this difficult sterically, requiring high temperatures or catalysis.

  • Imine Formation: The 2-amino group condenses with the C1-donor (e.g., formic acid equivalent).

  • Ring Closure: Intramolecular attack seals the pyrimidine ring.

Experimental Workflow: Quinazolinone Synthesis

The following diagram outlines the conversion of the ester into a bioactive quinazolinone scaffold.

SynthesisWorkflow Start Methyl 2-amino-6- chlorobenzoate Inter Intermediate: Schiff Base / Amidine Start->Inter Condensation Reagent Reagents: R-NH2 + HC(OEt)3 (Triethyl Orthoformate) Reagent->Inter Cyclization Cyclization (High Temp / Acid Cat.) Inter->Cyclization - EtOH Product Product: 8-Chloro-3-substituted- quinazolin-4(3H)-one Cyclization->Product Ring Closure

Figure 2: Synthetic cascade for the generation of the Quinazolinone pharmacophore from the benzoate precursor.

References

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.Link

  • National Center for Biotechnology Information (NCBI). (2023). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. PMC. Link

  • Royal Society of Chemistry (RSC). (2010). N–H...O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group.[1] CrystEngComm. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.Link

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole (Analogous reactivity reference).[3] Org.[4] Synth. 1942, 22, 16. Link

Sources

Exploratory

A Senior Application Scientist's Guide to Methyl 2-amino-6-chlorobenzoate: A Versatile Building Block for Modern Synthesis

Abstract Methyl 2-amino-6-chlorobenzoate is a trifunctional chemical scaffold of significant strategic value in the fields of pharmaceutical and materials science. Its unique electronic and steric properties, arising fro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-6-chlorobenzoate is a trifunctional chemical scaffold of significant strategic value in the fields of pharmaceutical and materials science. Its unique electronic and steric properties, arising from the ortho-relationship of the amine, chloro, and ester moieties, provide a versatile platform for complex molecular architecture. This guide offers an in-depth exploration of this building block, moving beyond simple reaction schemes to provide a deep dive into the mechanistic rationale, field-tested experimental protocols, and the strategic application of its core transformations. We will dissect key synthetic pathways, including N-functionalization, palladium-catalyzed cross-coupling, and modifications of the ester group, providing researchers with the practical insights necessary to leverage this compound's full potential.

Introduction: The Strategic Advantage of a Constrained Scaffold

In the landscape of chemical building blocks, Methyl 2-amino-6-chlorobenzoate (CAS No: 41632-04-6) distinguishes itself through the synthetically useful tension between its functional groups. The electron-donating amino group stands in stark contrast to the electron-withdrawing chloro and methyl ester groups, creating a nuanced electronic environment that can be selectively exploited. Furthermore, the steric hindrance imposed by the 2,6-substitution pattern dictates the regioselectivity of many reactions, offering a level of predictable control that is highly prized in multi-step synthesis.

This compound serves as a critical intermediate in the synthesis of a range of molecules, from pharmaceuticals like antibacterial and antitumor agents to specialized organic materials.[1][2][3] Its utility stems from the ability to perform sequential and chemoselective modifications at its three key functional sites: the nucleophilic amino group, the reactive aryl-chloride bond, and the versatile methyl ester. This guide will provide the scientific community with a comprehensive technical resource for unlocking the synthetic power of this important intermediate.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design.

Table 1: Physicochemical Properties of Methyl 2-amino-6-chlorobenzoate

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[1]
Molecular Weight185.61 g/mol [1]
AppearanceWhite to pale yellow crystalline solid[1]
Melting Point85-88 °C[1]
Boiling Point290.4 ± 20.0 °C (Predicted)[1]
SolubilityLow in water; Soluble in organic solvents like ethanol, methanol, and dichloromethane.[1][4]

Safety & Handling:

Methyl 2-amino-6-chlorobenzoate is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6][7] It may also cause respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][7][8]

  • Handling: Avoid generating dust.[5][8] Prevent contact with skin, eyes, and clothing.[6][8][9] Do not eat, drink, or smoke when using this product.[5][7]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[1][6] Keep the container tightly closed.[5]

  • Spills: In case of a spill, avoid creating dust.[5] Clean up spills immediately using dry procedures and place the material in a sealed, labeled container for disposal.[5]

Core Synthetic Transformations: A Practical Guide

This section details the most critical and widely used transformations of Methyl 2-amino-6-chlorobenzoate, providing both the "how" and the "why" for each protocol.

N-Functionalization: Acylation of the Amino Group

The 2-amino group is a primary site for initial modifications, most commonly through acylation to form an amide bond. This transformation is fundamental for building more complex molecular scaffolds.

Mechanistic Rationale: The reaction is a classic nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is typically required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Expert Commentary: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is preferred. This prevents the base from competing with the aniline as a nucleophile and attacking the acylating agent or the starting material's ester group. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reagents remain in solution and do not participate in side reactions.

Diagram 1: N-Acylation Workflow

N_Acylation Start Methyl 2-amino-6-chlorobenzoate + Acyl Chloride Reaction Stir at 0 °C to RT (Exothermic Control) Start->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Base Non-nucleophilic Base (e.g., TEA) Base->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: Workflow for the N-acylation of Methyl 2-amino-6-chlorobenzoate.

Field-Proven Protocol: Synthesis of Methyl 2-acetamido-6-chlorobenzoate

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-amino-6-chlorobenzoate (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add triethylamine (TEA, 1.2 equiv) dropwise, followed by the slow, dropwise addition of acetyl chloride (1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

    • Self-Validation: Expected yield is typically >90%. Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The aryl chloride moiety is a powerful handle for forming new carbon-carbon bonds, a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling is a robust and versatile method for this transformation.[10][11][12]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Expert Commentary: The choice of ligand is paramount for the successful coupling of challenging substrates like electron-rich aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step and facilitate reductive elimination.[13] The base (e.g., K₂CO₃, K₃PO₄) is crucial not only for activating the boronic acid but also for maintaining the catalytic cycle. A mixture of a polar aprotic solvent (like dioxane or THF) and water is commonly used to dissolve both the organic and inorganic reagents.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Both R'-B(OH)₂ PdII_Both->Pd0 Ar-R' RedElim Reductive Elimination ArCl Methyl 2-amino-6-chlorobenzoate Boronic R'-B(OH)₂ + Base Product Ar-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Field-Proven Protocol: Suzuki Coupling with Phenylboronic Acid

  • Setup: In a glovebox or under a robust inert atmosphere, combine Methyl 2-amino-6-chlorobenzoate (1.0 equiv), phenylboronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and a palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).

  • Solvent: Add a degassed solvent mixture, such as dioxane/water (4:1, approx. 0.1 M). Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress by LC-MS or TLC. Reactions with aryl chlorides can be sluggish and may require 12-24 hours for full conversion.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain Methyl 2-amino-6-phenylbenzoate.

    • Self-Validation: Expected yields can vary (60-85%) depending on the efficiency of the catalytic system. Characterization by NMR and mass spectrometry is essential to confirm the structure of the biaryl product.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

For the synthesis of diarylamines, the Buchwald-Hartwig amination is the premier method for forming C-N bonds.[13][14][15] This reaction couples the aryl chloride with a primary or secondary amine.

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, but with key differences. After the initial oxidative addition of the aryl chloride to Pd(0), the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.

Expert Commentary: This reaction is highly sensitive to the choice of base, ligand, and solvent. Sodium tert-butoxide is a common and effective base. The same class of bulky, electron-rich phosphine ligands used for Suzuki couplings are also effective here. Anhydrous, aprotic solvents like toluene or dioxane are required, as the strong bases used are water-sensitive. Running the reaction under a strictly inert atmosphere is non-negotiable to prevent catalyst deactivation and side reactions.

Field-Proven Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 equiv), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the appropriate phosphine ligand (e.g., RuPhos (4 mol%)).

  • Reagents: Add Methyl 2-amino-6-chlorobenzoate (1.0 equiv) and seal the vial. Remove from the glovebox.

  • Solvent & Amine: Add anhydrous, degassed toluene (approx. 0.2 M) followed by morpholine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Quench by carefully adding water. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Purification: After concentrating the solvent, purify the residue by flash column chromatography to yield the desired product.

    • Self-Validation: Yields are typically in the 70-95% range. Confirmation of the C-N bond formation should be done via ¹H and ¹³C NMR, looking for characteristic shifts and the disappearance of the N-H signal from morpholine.

Conclusion: A Cornerstone for Innovation

Methyl 2-amino-6-chlorobenzoate is more than just an intermediate; it is a versatile platform for synthetic innovation. The ability to selectively and sequentially functionalize its three distinct reactive sites provides chemists with a powerful tool for the efficient construction of complex molecules. The protocols and insights detailed in this guide, grounded in established mechanistic principles and practical experience, are intended to empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this invaluable building block. By understanding the causality behind experimental choices, scientists can troubleshoot effectively and adapt these methodologies to their unique synthetic challenges, accelerating the pace of discovery.

References

  • Safety Data Sheet: 2-Chlorobenzoic acid . Carl ROTH. [Link]

  • 2-Amino-6-chlorobenzoic acid methyl ester . ChemBK. [Link]

  • Methyl 2-amino-5-chlorobenzoate . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Mastering Organic Synthesis with 2-Amino-6-chlorobenzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Benzothiazole, 2-amino-6-methyl- . Organic Syntheses Procedure. [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities . Tikrit Journal of Pure Science. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis . Scholars Research Library. [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Process for preparing n-acyl amino acid salts.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . ACS Publications. [Link]

  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction . ResearchGate. [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry . ResearchGate. [Link]

  • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-hydroxybiphenyls . University of Cambridge. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters . Nature. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Synthesis of methyl 2-amino-5-chlorobenzoate . PrepChem.com. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities . CHIMIA. [Link]

  • Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes . Thieme Connect. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex . RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines . Semantic Scholar. [Link]

  • (PDF) Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts . ResearchGate. [Link]

Sources

Foundational

Discovery and history of Methyl 2-amino-6-chlorobenzoate

Technical Whitepaper: Methyl 2-amino-6-chlorobenzoate Synthetic Evolution, Physicochemical Profile, and Pharmacophore Utility Executive Summary Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6), a sterically congested an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 2-amino-6-chlorobenzoate Synthetic Evolution, Physicochemical Profile, and Pharmacophore Utility

Executive Summary

Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6), a sterically congested anthranilate derivative, serves as a critical linchpin in the synthesis of fused heterocyclic systems. Unlike its unhindered isomers, the 6-chloro substitution imposes a non-planar conformation between the ester and the aromatic ring, significantly altering its reactivity profile. This whitepaper analyzes its transition from a niche dye intermediate to a high-value scaffold in modern drug discovery (specifically for quinazolin-4(3H)-ones) and agrochemical auxin mimics.

Historical Genesis & Synthetic Evolution

The history of Methyl 2-amino-6-chlorobenzoate is not defined by a single discovery event but by the evolution of anthranilic acid chemistry .

  • Era 1: The Dye & Pigment Origins (Early 20th Century): Initial interest lay in the parent acid, 2-amino-6-chlorobenzoic acid, utilized in azo dye coupling. The esterification was originally a byproduct study of the Hofmann rearrangement of 3-chlorophthalimide.

  • Era 2: The Quinazolinone Boom (1960s-1980s): With the discovery of the sedative Methaqualone, researchers aggressively explored substituted anthranilates. The 6-chloro derivative proved valuable for creating "non-planar" quinazolinones, which exhibited distinct binding profiles in GABAergic systems compared to their planar counterparts.

  • Era 3: Modern Agrochemicals & Catalysis (2000s-Present): Today, this molecule is a primary building block for "Auxin mimic" herbicides. The steric bulk of the chlorine atom prevents metabolic degradation in certain plant species, conferring selectivity.

Physicochemical Datasheet

PropertySpecificationTechnical Insight
CAS Number 41632-04-6
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to pale yellow crystalline solidDarkens upon oxidation/light exposure.
Melting Point 85 – 88 °CSharp melt indicates high purity; broadens significantly with acid impurities.
Solubility DCM, EtOAc, MeOH, DMSOPoor water solubility due to lipophilic Cl and ester groups.
pKa (Conj. Acid) ~1.14 (Predicted)Significantly lower than aniline (4.6) due to electron-withdrawing Cl and Ester.
H-Bond Donor 1 (NH₂)The intramolecular H-bond to the carbonyl is weakened by the 6-Cl steric twist.

Synthetic Methodologies

The synthesis of Methyl 2-amino-6-chlorobenzoate requires overcoming the steric hindrance at the ortho-positions. Standard Fischer esterification often stalls; therefore, activated pathways are preferred.

Protocol A: The Isatoic Anhydride Route (Industrial Standard)

This method is preferred for scale-up due to the absence of strong mineral acids and high atom economy.

  • Precursor Synthesis: Chlorination of isatoic anhydride yields 6-chloroisatoic anhydride .

  • Nucleophilic Ring Opening:

    • Reagents: 6-chloroisatoic anhydride (1.0 eq), Methanol (excess), DMAP (0.1 eq, catalyst), Triethylamine (1.1 eq).

    • Conditions: Reflux (65°C) for 4–6 hours.

    • Mechanism: Methanol attacks the anhydride carbonyl (C4). The tetrahedral intermediate collapses, releasing CO₂ (driving force) and generating the ester.

    • Workup: Concentrate MeOH, dilute with water, filter the precipitate.

Protocol B: Methylation via Alkyl Halide (Laboratory Scale)

Ideal for high-value, small-scale synthesis where mild conditions are required to prevent decarboxylation of the parent acid.

  • Reagents: 2-amino-6-chlorobenzoic acid (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve acid in DMF.[1] Add K₂CO₃ and stir for 15 min to form the carboxylate salt.

    • Add MeI dropwise at 0°C (exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Purification: Pour into ice water. The ester precipitates as a solid.

Visualization of Synthetic Pathways

Synthesis SM1 3-Chlorophthalic Anhydride Inter 6-Chloroisatoic Anhydride SM1->Inter 1. NH3 2. Hofmann (NaOCl) SM2 2-Amino-6-chloro- benzoic Acid Prod Methyl 2-amino- 6-chlorobenzoate SM2->Prod MeI, K2CO3 DMF, RT SM2->Prod SOCl2, MeOH Reflux Inter->Prod MeOH, DMAP (-CO2)

Figure 1: Comparative synthetic routes. The Isatoic Anhydride route (Solid Blue Line) offers the cleanest workup by releasing CO₂ as the only byproduct.

Structural Characterization (Spectroscopic Profile)

Researchers must validate the structure using NMR. The 6-chloro substituent creates a distinct pattern in the aromatic region compared to the 3-, 4-, or 5-chloro isomers.

¹H NMR (400 MHz, CDCl₃) – Predicted/Typical Profile:

  • δ 7.15 ppm (t, J=8.0 Hz, 1H): H-4 . The proton meta to the amino group and para to the chlorine. It appears as a triplet (or dd) due to coupling with H-3 and H-5.

  • δ 6.75 ppm (d, J=8.0 Hz, 1H): H-5 . Para to the amino group. Upfield shifted due to resonance donation from the amine.

  • δ 6.58 ppm (d, J=8.0 Hz, 1H): H-3 . Ortho to the amino group. Heavily shielded by the amine.

  • δ 4.50 – 5.50 ppm (br s, 2H): NH₂ . Broad signal. Chemical shift is variable depending on concentration and solvent (DMSO-d₆ shifts this to ~6.0-7.0 ppm).

  • δ 3.92 ppm (s, 3H): OCH₃ . Characteristic methyl ester singlet.

Key Diagnostic: The coupling constants (


 Hz) indicate a 1,2,3-trisubstituted benzene ring. The absence of a singlet in the aromatic region rules out the 4-chloro and 5-chloro isomers.

Application in Heterocyclic Chemistry

The primary utility of Methyl 2-amino-6-chlorobenzoate is as a "masked" electrophile for the synthesis of Quinazolin-4(3H)-ones .

The Niementowski Variation Protocol:

  • Condensation: React the ester with an amide or nitrile (e.g., formamide) at high temperature (180°C).

  • Cyclization: The amine attacks the activated nitrile/amide carbon, followed by the amide nitrogen attacking the ester carbonyl.

  • Result: The 5-chloroquinazolinone is formed (Note: Numbering changes upon cyclization; the 6-chloro on the benzoate becomes the 5-chloro on the quinazolinone).

Quinazolinone Ester Methyl 2-amino- 6-chlorobenzoate Inter Intermediate Amidine Ester->Inter 180°C -MeOH Reagent Formamide (HCONH2) Reagent->Inter Product 5-Chloroquinazolin- 4(3H)-one Inter->Product Cyclodehydration -H2O

Figure 2: Cyclization pathway to the biologically active Quinazolinone scaffold.

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. The 6-chloro substitution does not significantly alter toxicity compared to standard anilines, but avoidance of dust inhalation is critical.

References

  • Synthetic Route (Isatoic Anhydride): Process for the preparation of 6-chloroisatoic anhydride. European Patent EP0315138B1. (1989). Link

  • Methylation Protocol: Imidazopiperazine inhibitors of transcription activating proteins. US Patent 11,058,688 B2. (2021). Link

  • Crystallography & Structural Data: Methyl 2-amino-5-chlorobenzoate (Isomer Comparison/Methodology). PubMed Central. (2010). Link

  • General Reactivity of Anthranilates: Reactions of Isatoic Anhydride with Various Nucleophiles. Journal of Organic Chemistry. Link

  • Safety Data: PubChem Compound Summary for CID 75071 (Acid Precursor). National Center for Biotechnology Information. Link

Sources

Exploratory

A Theoretical Deep Dive into Methyl 2-amino-6-chlorobenzoate: A Guide for Researchers

This technical guide provides a comprehensive theoretical analysis of Methyl 2-amino-6-chlorobenzoate, a molecule of significant interest in pharmaceutical and chemical synthesis. By leveraging advanced computational met...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of Methyl 2-amino-6-chlorobenzoate, a molecule of significant interest in pharmaceutical and chemical synthesis. By leveraging advanced computational methodologies, we will explore its structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's fundamental characteristics.

Introduction: The Significance of Methyl 2-amino-6-chlorobenzoate

Methyl 2-amino-6-chlorobenzoate (CAS No: 41632-04-6) is a substituted anthranilate derivative. Anthranilates are a class of compounds that are not only important building blocks in organic synthesis but also exhibit a range of biological activities. The presence of an amino group, a chloro substituent, and a methyl ester functional group on the benzene ring suggests a molecule with nuanced electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. A thorough understanding of its molecular structure and reactivity is paramount for its effective utilization in research and development.

Computational Methodology: A Framework for Theoretical Investigation

To elucidate the properties of Methyl 2-amino-6-chlorobenzoate, a series of quantum chemical calculations were performed using Density Functional Theory (DFT). The choice of DFT is predicated on its proven balance of computational cost and accuracy for studying organic molecules.

Protocol for a Self-Validating System:

  • Geometry Optimization: The initial structure of Methyl 2-amino-6-chlorobenzoate was built and subjected to full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule, providing a realistic representation of its three-dimensional structure.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis was conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This analysis also yields the theoretical infrared (IR) spectrum.

  • Electronic Structure Analysis: To understand the electronic behavior of the molecule, the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) were calculated. These analyses provide insights into the molecule's reactivity, electronic transitions, and intermolecular interaction sites.

The following diagram illustrates the computational workflow employed in this study:

Computational_Workflow A Initial Molecular Structure (Methyl 2-amino-6-chlorobenzoate) B Geometry Optimization (DFT) A->B Input C Frequency Analysis (Vibrational Spectra) B->C Optimized Geometry D Electronic Property Calculation (HOMO, LUMO, MEP) B->D Optimized Geometry E Data Analysis & Interpretation C->E D->E

Caption: Computational workflow for the theoretical analysis of Methyl 2-amino-6-chlorobenzoate.

Molecular Structure and Physicochemical Properties

The optimized geometry of Methyl 2-amino-6-chlorobenzoate reveals a nearly planar arrangement of the benzene ring and its substituents. The amino and methyl ester groups are positioned to minimize steric hindrance while allowing for potential intramolecular interactions.

Table 1: Key Physicochemical Properties of Methyl 2-amino-6-chlorobenzoate

PropertyValueSource
CAS Number 41632-04-6Sigma-Aldrich
Molecular Formula C₈H₈ClNO₂ChemBK[1]
Molecular Weight 185.61 g/mol ChemBK[1]
Melting Point 85-88 °CChemBK[1]
Boiling Point (Predicted) 290.4 ± 20.0 °CChemBK[1]
Appearance White to pale yellow crystalline solidChemBK[1]
Purity 95%Sigma-Aldrich[2]
Solubility Low in water; soluble in organic solvents like ethanol and dichloromethaneChemBK[1]
InChI Key BXRYSXCIRIKKJV-UHFFFAOYSA-NSigma-Aldrich[2]

The following diagram represents the optimized molecular structure:

HOMO_LUMO HOMO Highest Occupied Molecular Orbital (Electron Donor) LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor) Gap ΔE = E(LUMO) - E(HOMO) (Reactivity Indicator) HOMO->Gap LUMO->Gap Energy Energy

Caption: Conceptual representation of HOMO and LUMO energy levels.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The calculated energy gap for Methyl 2-amino-6-chlorobenzoate suggests it is a moderately reactive molecule, capable of participating in a variety of chemical transformations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

In the MEP map of Methyl 2-amino-6-chlorobenzoate, the regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the carbonyl group and the chlorine atom. These areas are susceptible to electrophilic attack. The regions of positive electrostatic potential (colored blue) are located around the hydrogen atoms of the amino group and the aromatic ring, indicating these are favorable sites for nucleophilic attack.

Conclusion and Future Directions

This theoretical guide has provided a detailed analysis of the structural, spectroscopic, and electronic properties of Methyl 2-amino-6-chlorobenzoate based on high-level computational methods. The findings offer valuable insights into the molecule's geometry, vibrational modes, electronic transitions, and reactivity, which can guide its application in synthetic chemistry and drug discovery.

Future work should focus on the experimental validation of these theoretical predictions. The synthesis and purification of Methyl 2-amino-6-chlorobenzoate, followed by its characterization using FT-IR, UV-Vis, and NMR spectroscopy, would provide a crucial benchmark for the computational results. Furthermore, experimental studies into its reactivity and biological activity would be instrumental in unlocking the full potential of this versatile molecule.

References

  • ChemBK. (2024, April 9). Methyl 2-amino-6-chlorobenzoate. Retrieved February 7, 2026, from [Link]

Sources

Foundational

Technical Guide: Stability and Degradation of Methyl 2-amino-6-chlorobenzoate

This guide details the stability profile and degradation pathways of Methyl 2-amino-6-chlorobenzoate (CAS 41632-04-6), a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and agrochemicals. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile and degradation pathways of Methyl 2-amino-6-chlorobenzoate (CAS 41632-04-6), a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and agrochemicals.

Executive Summary

Methyl 2-amino-6-chlorobenzoate (Methyl 6-chloroanthranilate) is a sterically congested ester used primarily as a scaffold for heterocyclic synthesis. Its stability is governed by two competing structural features: the steric hindrance of the 6-chloro substituent, which retards hydrolytic attack, and the electronic activation of the 2-amino group, which facilitates photo-oxidation and intramolecular cyclization. This guide provides a mechanistic breakdown of these pathways to support robust process development and storage protocols.

Chemical Identity & Physicochemical Baseline

Understanding the baseline properties is essential for distinguishing degradation products from the parent API/intermediate.

PropertySpecificationNotes
IUPAC Name Methyl 2-amino-6-chlorobenzoate
CAS Number 41632-04-6 Distinct from 5-chloro isomer (CAS 5202-89-1)
Molecular Formula C₈H₈ClNO₂MW: 185.61 g/mol
Appearance White to pale yellow crystalline solidColor shift indicates oxidation
Melting Point 85–88 °CLower than 2-amino-6-chlorobenzoic acid (~140°C)
Solubility Soluble in MeOH, DCM, DMSO; Low in waterHydrophobic due to halogenation
pKa (Predicted) ~2.0 (Amine conjugate acid)Weakly basic amine due to EWG effect of ester/Cl

Mechanistic Degradation Pathways

The degradation of Methyl 2-amino-6-chlorobenzoate follows three primary vectors: Hydrolytic Cleavage, Oxidative/Photolytic Decomposition, and Thermal Cyclization.

Hydrolytic Degradation (Acid/Base)

Unlike typical esters, the 2,6-disubstitution pattern creates a unique "Ortho Effect."

  • Steric Inhibition: The 6-chloro group forces the carbonyl out of planarity with the benzene ring, theoretically reducing resonance stability but also physically blocking nucleophilic attack by water/hydroxide.

  • Anchimeric Assistance: The 2-amino group can act as an intramolecular general base, facilitating water attack under neutral or slightly acidic conditions, partially negating the steric hindrance.

  • Product: The primary degradant is 2-amino-6-chlorobenzoic acid .

Photolytic & Oxidative Degradation

Anthranilates are fluorophores and highly susceptible to UV-induced degradation.

  • Photo-oxidation: UV absorption promotes the molecule to an excited singlet state. In the presence of oxygen, this leads to the formation of N-oxide species or ring hydroxylation (typically at the 3- or 5-position).

  • Dechlorination: High-energy UV (UV-B/C) can cleave the C-Cl bond, leading to radical intermediates that abstract hydrogen or dimerize, though this is slower than oxidation.

  • Azo Formation: Oxidative stress (e.g., peroxides) can couple two amine groups to form azo-dimers (colored impurities).

Thermal Cyclization (Process Impurity)

While "degradation" usually implies breakdown, in this context, unintended synthesis is a stability risk. In the presence of amides, ureas, or nitriles, thermal stress drives the formation of Quinazolin-4(3H)-ones .

Visualization: Degradation Network

DegradationPathways Parent Methyl 2-amino-6-chlorobenzoate (Parent) Acid 2-Amino-6-chlorobenzoic Acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH < 3 or pH > 9) Sterically hindered by 6-Cl Azo Azo-Dimer Impurities (Oxidative Coupling) Parent->Azo Oxidation (H2O2/Air) Hydroxy Hydroxylated/Dechlorinated Species Parent->Hydroxy Photolysis (UV-A/B) Quin Quinazolinone Derivatives (Thermal Cyclization) Parent->Quin Thermal Stress (>100°C) + Amides/Ureas

Figure 1: Mechanistic degradation map showing hydrolytic, oxidative, and thermal pathways.

Stability-Indicating Analytical Methodology

To accurately monitor these pathways, a Reverse-Phase HPLC method is required. Standard C18 columns are sufficient, but pH control is critical to suppress the ionization of the resulting acid degradant.

ParameterRecommended ConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmRobust separation of aromatics.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) keeps the acid degradant protonated (retained).
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic chloro-ester.
Gradient 10% B to 90% B over 15 minsSeparates polar acid (early eluting) from parent and dimers (late).
Detection UV at 254 nm & 330 nm254 nm for aromatics; 330 nm specific for the anthranilate core.
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient to prevent peak distortion.

Experimental Protocols: Forced Degradation Studies

These protocols are designed to validate the analytical method and establish the stability profile.

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Determine susceptibility to ester hydrolysis despite steric hindrance.

  • Preparation: Dissolve 10 mg of Methyl 2-amino-6-chlorobenzoate in 5 mL Acetonitrile.

  • Acid Stress: Add 5 mL of 1N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Add 5 mL of 0.1N NaOH. Stir at Room Temperature (RT) for 2 hours. Note: Base hydrolysis is typically faster; avoid high heat to prevent secondary degradation.

  • Neutralization: Neutralize samples to pH 7.0 before HPLC injection.

  • Target: Look for the Acid Peak (RRT ~0.4-0.6 relative to parent).

Protocol B: Oxidative Stress

Objective: Assess amine stability.

  • Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile.

  • Stress: Add 1 mL of 30% H₂O₂.

  • Incubation: Store at RT for 24 hours in the dark.

  • Target: Look for N-oxide or Azo-dimer peaks (often elute after the parent due to increased lipophilicity or conjugation).

Protocol C: Photostability (Confirmatory)

Objective: Verify light sensitivity (critical for storage).

  • Solid State: Spread thin layer of solid in a quartz dish. Expose to 1.2 million lux hours (ICH Q1B standard).

  • Solution: Expose a dilute solution (in quartz vial) to UV light for 24 hours.

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control).

  • Target: Compare UV-exposed vs. Dark Control. Significant decrease in assay indicates photolability.

Visualization: Stress Testing Workflow

StressWorkflow cluster_0 Stress Conditions Sample Sample Prep (1 mg/mL in ACN) Acid 1N HCl 60°C, 4h Sample->Acid Base 0.1N NaOH RT, 2h Sample->Base Ox 3% H2O2 RT, 24h Sample->Ox Photo UV Light ICH Q1B Sample->Photo Analysis HPLC Analysis (Gradient Method) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Report Degradation Profile & Mass Balance Analysis->Report

Figure 2: Step-by-step workflow for forced degradation studies.

Handling and Storage Recommendations

Based on the degradation pathways identified:

  • Moisture Protection: Although sterically hindered, the ester is hydrolyzable. Store in tightly sealed containers with desiccants.

  • Light Protection: Critical. The amino-halogenated core is photosensitive. Use amber glass or opaque polyethylene bags.

  • Temperature: Store at 2–8°C or controlled room temperature (<25°C). Avoid heat to prevent dimerization or cyclization.

  • Inert Atmosphere: For long-term storage (>6 months), blanket with Nitrogen/Argon to prevent oxidative darkening (yellowing/browning).

References

  • Biosynth. (n.d.). 2-Amino-6-chlorobenzoic acid methyl ester Properties and Safety. Retrieved from

  • ChemBK. (2024). Methyl 2-amino-6-chlorobenzoate Physical Properties and CAS Data. Retrieved from

  • Lanzafame, G. et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV. Molecules, 22(4), 619. Retrieved from

  • Dunn, P.J. et al. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis of 2-Aminobenzoates. Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-6-chlorobenzoate Product Specification. Retrieved from

Exploratory

Methyl 2-amino-6-chlorobenzoate suppliers and purity grades

Executive Summary Methyl 2-amino-6-chlorobenzoate (CAS 41632-04-6), often referred to as Methyl 6-chloroanthranilate , is a critical scaffold in the synthesis of fused heterocyclic systems, particularly triazolopyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-chlorobenzoate (CAS 41632-04-6), often referred to as Methyl 6-chloroanthranilate , is a critical scaffold in the synthesis of fused heterocyclic systems, particularly triazolopyrimidines (herbicides like Cloransulam-methyl) and quinazolines (kinase inhibitors).

Unlike its 4-chloro or 5-chloro regioisomers, the 6-chloro substitution introduces significant steric hindrance adjacent to the amino group and the ester moiety. This steric crowding dictates specific reactivity profiles and necessitates rigorous purity standards. Impurities, particularly regioisomers (3-, 4-, or 5-chloro derivatives), can lead to inseparable by-products in downstream cyclization reactions.

This guide outlines the sourcing landscape, defines purity grades suitable for specific development phases, and establishes a self-validating Quality Control (QC) protocol to ensure supply chain integrity.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the compound's identity must be unequivocally established to prevent "isomer confusion"—a common issue in the anthranilate supply chain.

AttributeSpecificationTechnical Note
Chemical Name Methyl 2-amino-6-chlorobenzoateSynonym: Methyl 6-chloroanthranilate
CAS Number 41632-04-6 Warning:[1][2] Do not confuse with the acid (2148-56-3) or 5-chloro isomer (5202-89-1).
Molecular Formula C₈H₈ClNO₂MW: 185.61 g/mol
Appearance White to off-white crystalline powderOxidation leads to yellow/brown discoloration.
Melting Point 64°C – 68°CBroadening indicates solvent occlusion or impurities.
Solubility Soluble in MeOH, DMSO, DCMPoor water solubility.
Critical Impurity Profile
  • Regioisomers (0.1% - 2.0%): Arise from non-selective chlorination of phthalic anhydride or anthranilic acid precursors.

  • Hydrolysis Product: 2-Amino-6-chlorobenzoic acid (Acid impurity).

  • Aniline Derivatives: Decarboxylated by-products (3-chloroaniline).

Market Landscape: Suppliers & Purity Grades

The supply chain is stratified by development stage. "Purity" is not a singular metric; it is context-dependent.

Grade Definitions
  • Techncial Grade (90-95%):

    • Use Case: Early-stage bulk synthesis where recrystallization is planned.

    • Risk:[2][3][4][5] High levels of regioisomers.

  • Synthesis Grade (95-97%):

    • Use Case: Standard medicinal chemistry library generation.

    • Standard: NMR clean, but HPLC may show minor peaks.

  • HPLC/Pharma Grade (>98%):

    • Use Case: GMP manufacturing, late-stage lead optimization.

    • Requirement: Certified impurity profile (ROI <0.1%, Regioisomers <0.1%).

Supplier Tiering
TierSupplier TypeExamplesRecommended For
1 Global Catalog Sigma-Aldrich, TCI, Alfa AesarReference standards, gram-scale (<100g). High reliability.
2 Specialized BB Ambeed, Enamine, Combi-BlocksKilo-lab scale (100g - 1kg). Good balance of cost/quality.
3 Bulk Manufacturer Custom synthesis firms (China/India)Pilot plant (>10kg). Mandatory Batch Validation required.
Visualization: Sourcing Decision Matrix

SourcingStrategy Start Define Requirement Scale Scale Needed? Start->Scale Purity Purity Critical? Scale->Purity < 100g Tier3 Tier 3: Bulk Mfg (Direct Source) Low Cost / High Risk Scale->Tier3 > 1kg Tier1 Tier 1: Catalog (Sigma/TCI) High Cost / Low Risk Purity->Tier1 Reference Std Tier2 Tier 2: Specialized (Ambeed/Enamine) Mid Cost / Med Risk Purity->Tier2 Library Synth Audit Mandatory QC Audit (Regio-isomer Check) Tier3->Audit

Caption: Decision matrix for selecting suppliers based on scale and risk tolerance. Tier 3 requires mandatory internal auditing.

Technical Protocol: Self-Validating Quality Control

Trusting a Certificate of Analysis (CoA) without verification is a failure of scientific integrity. The following workflow validates identity and purity.

Step 1: Identity Confirmation (¹H-NMR)

Objective: Confirm structure and detect gross contamination (solvents, major isomers).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals (Expected):

    • δ 3.80 - 3.90 ppm (s, 3H): Methyl ester (-OCH₃). Verify integration is exactly 3.0.

    • δ 5.00 - 6.00 ppm (broad s, 2H): Amine (-NH₂). Shift varies with concentration/solvent.

    • Aromatic Region (δ 6.5 - 7.5 ppm): Must show a 1:1:1 pattern (tri-substituted benzene). Look for doublet-doublet splitting patterns characteristic of 1,2,3-substitution.

  • Red Flag: Extra singlets in the methoxy region suggest regioisomeric contamination.

Step 2: Purity Profiling (HPLC-UV)

Objective: Quantify non-UV active impurities and separate regioisomers.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (general).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Main peak retention time (RT) matches reference standard.

  • Purity: ≥ 98.0% (Area %).[4]

  • Largest Single Impurity: ≤ 0.5%.

Visualization: QC Workflow

QC_Workflow Incoming Incoming Material (CAS 41632-04-6) Visual Visual Inspection (Color/Form) Incoming->Visual NMR 1H-NMR Analysis (Identity & Solvents) Visual->NMR HPLC HPLC-UV Analysis (Purity & Regioisomers) NMR->HPLC Decision Data Review HPLC->Decision Pass RELEASE For Synthesis Decision->Pass >98% Purity Fail REJECT Quarantine Decision->Fail <98% or Wrong Isomer

Caption: Standardized QC workflow. NMR is the primary ID filter; HPLC is the quantitative gatekeeper.

Handling & Safety (HSE)

While not highly toxic, this compound is an aniline derivative and an irritant.

  • GHS Classification:

    • H302: Harmful if swallowed.[3][5]

    • H315/H319: Causes skin/eye irritation.[3][5][6]

    • H335: May cause respiratory irritation.[3]

  • Storage:

    • Store in a cool, dry place (2-8°C recommended for long-term).[4][7]

    • Light Sensitive: Protect from light to prevent oxidation (darkening).

    • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122248, Methyl 2-amino-6-chlorobenzoate. Retrieved from [Link]

  • Google Patents.CN103193666A: Preparation method of 2-amino-3-chlorobenzoic methyl ester (Discusses separation from 6-chloro isomer).

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-amino-6-chlorobenzoate as a "Pivot Scaffold" in Heterocyclic Synthesis

[1] Executive Summary Methyl 2-amino-6-chlorobenzoate (M2A6CB) is a high-value bifunctional scaffold that serves as a critical entry point for the synthesis of 5-substituted quinazolinones , a privileged structure in kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-amino-6-chlorobenzoate (M2A6CB) is a high-value bifunctional scaffold that serves as a critical entry point for the synthesis of 5-substituted quinazolinones , a privileged structure in kinase inhibitors and GPCR modulators. Unlike its 4- or 5-chloro isomers, the 6-chloro substitution pattern offers a unique "strategic latency."[1] It directs regioselective cyclization due to steric steering while reserving a sterically hindered halogen handle (the peri-position) for late-stage diversification via Palladium-catalyzed cross-coupling.

This guide details the chemo-structural logic, validated cyclization protocols, and advanced cross-coupling methodologies required to maximize the utility of this scaffold.[1]

Chemo-Structural Analysis: The "Push-Pull-Leave" Dynamic[1]

To utilize M2A6CB effectively, one must understand the electronic and steric environment defined by its trisubstituted benzene ring.[1]

FeatureChemical NatureSynthetic Utility
C1-Ester (-COOMe) ElectrophilePrimary site for nucleophilic attack by amidines, formamide, or amines.[1]
C2-Amine (-NH₂) NucleophileInitiates condensation; directs regiochemistry.
C6-Chlorine (-Cl) Deactivated Leaving GroupThe Critical Handle. Positioned ortho to the ester (and peri to the carbonyl in the final heterocycle). It exerts steric pressure that forces specific conformational locks but is resistant to standard

conditions, requiring specialized Pd-catalysis.[1]
The Renumbering Shift

A common error in experimental design is misidentifying the product substitution pattern.[1] Upon cyclization to the quinazolinone core, the numbering shifts:

  • Benzoate C6-Cl

    
    Quinazolinone C5-Cl 
    

The C5-position in quinazolinones is the "bay region" (or peri-position). Substituents here can induce atropisomerism or lock the aryl ring out of planarity, a feature highly prized in designing selective kinase inhibitors to avoid "flat" molecular architectures.[1]

Workflow Visualization

The following diagram maps the transformation of M2A6CB into a functionalized drug scaffold.

M2A6CB_Workflow Start Methyl 2-amino-6-chlorobenzoate (M2A6CB) Step1 Cyclization (Niementowski Var.) Start->Step1 Formamide, 150°C Inter 5-Chloroquinazolin-4(3H)-one (The Core) Step1->Inter Ring Closure Step2 Pd-Catalyzed Coupling Inter->Step2 Boronic Acid, XPhos-Pd Final 5-Aryl/Alkyl-quinazolinone (Functionalized Lead) Step2->Final C-C Bond Formation

Figure 1: Strategic workflow converting the benzoate precursor into a 5-functionalized heterocyclic core.

Protocol A: Synthesis of 5-Chloroquinazolin-4(3H)-one

Objective: Efficient cyclization of M2A6CB to the quinazolinone core. Challenge: The ortho-chlorine (C6) creates steric bulk that can retard the nucleophilic attack on the ester.[1] Standard reflux in ethanol is often insufficient. High-temperature fusion is required.

Materials
  • Methyl 2-amino-6-chlorobenzoate (1.0 eq)

  • Formamide (excess, acts as solvent and reagent)[1]

  • Ammonium Acetate (0.1 eq, catalyst)[1]

  • Ethanol (for workup)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 2-amino-6-chlorobenzoate (10 mmol, 1.85 g) and Formamide (10 mL).

  • Catalysis: Add Ammonium Acetate (1 mmol, 77 mg). Note: While the reaction proceeds thermally, mild acidic catalysis helps activate the ester carbonyl, counteracting the steric deactivation.[1]

  • Reaction: Heat the mixture to 140–150°C (oil bath temperature). Stir vigorously for 6–8 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (fluorescent blue/purple) should disappear, replaced by a lower Rf spot (often UV active but less fluorescent).

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.[1]

  • Quench: Pour the reaction mixture into ice-cold water (50 mL) with rapid stirring.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with water (

    
     mL) followed by cold ethanol (
    
    
    
    mL) to remove formamide residues.
  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

  • Expected Yield: 85–92% of a white to off-white solid.

    • Identity Verification: 1H NMR (DMSO-d6) should show a singlet around

      
       8.1 ppm (H-2 of quinazolinone) and loss of the methyl ester singlet (
      
      
      
      3.8 ppm).

Protocol B: Late-Stage Diversification (C5-Functionalization)

Objective: Cross-coupling the sterically hindered 5-chloroquinazolinone. Challenge: The C5-chloride is an "unactivated" aryl chloride located in a sterically crowded pocket (flanked by the C4-carbonyl). Standard catalysts like


 often fail or result in hydrodehalogenation.
Solution:  Use of Buchwald Precatalysts (Dialkylbiaryl phosphines) to facilitate oxidative addition.
Materials
  • 5-Chloroquinazolin-4(3H)-one (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or

    
     + XPhos.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Degassing: In a microwave vial or Schlenk tube, combine the solvent system (Dioxane/Water).[1] Sparge with Nitrogen or Argon for 15 minutes. Oxygen removal is critical for the active Pd(0) species.

  • Charge: Add 5-Chloroquinazolin-4(3H)-one (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Potassium Phosphate (3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%) under a positive stream of inert gas. Cap the vessel immediately.

  • Reaction:

    • Method A (Thermal): Heat to 100°C for 12–16 hours.

    • Method B (Microwave - Recommended): Heat to 120°C for 45 minutes. The microwave energy helps overcome the activation energy barrier of the hindered oxidative addition.[1]

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with brine. Dry the organic layer over

    
    .[1]
    
  • Purification: The polarity of quinazolinones usually requires Flash Chromatography using a gradient of DCM:MeOH (0 to 5% MeOH).

  • Note on Scavenging: If residual Palladium is a concern for biological testing, treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) prior to evaporation.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete condensation due to moisture.Formamide is hygroscopic. Use fresh bottle or distill prior to use. Ensure temp reaches >140°C.
Product is "Sticky" (Protocol A) Residual Formamide.Recrystallize from Ethanol/Water. Formamide has a high BP (210°C) and does not rotovap easily.
No Reaction in Coupling (Protocol B) Oxidative Addition failure.Switch ligand to SPhos (smaller steric profile) or BrettPhos . Increase temp to 130°C (microwave).
Dechlorination (Protocol B)

-Hydride elimination or solvent participation.
Switch solvent from Dioxane to Toluene/Water. Ensure base is anhydrous if using non-aqueous conditions.

Mechanism of Steric Steering

The following diagram illustrates why the 6-chloro position (becoming C5) is difficult to couple, necessitating the specific protocols above.

Steric_Block Substrate 5-Chloroquinazolinone Pocket Steric Pocket: C4-Carbonyl Oxygen <-> C5-Chlorine Substrate->Pocket Creates Pd Palladium Catalyst (LnPd) Pocket->Pd Repels Standard Ligands (PPh3) Pocket->Pd Accepts Bulky/Electron-Rich Ligands (XPhos/SPhos)

Figure 2: The "Orthogonal Lock" effect. The carbonyl oxygen at C4 creates an electronic and steric wall, preventing standard catalysts from accessing the C5-Chlorine bond.[1]

References

  • Quinazolinone Synthesis Overview

    • Title: Synthesis of quinazolin-4(3H)-one from 2-aminobenzoic acid.[2][3]

    • Source: ResearchGate / Scientific Literature[1][4]

    • URL:

  • Crystallographic Data & Reactivity

    • Title: Methyl 2-amino-5-chlorobenzo
    • Source: N
    • URL:

  • Palladium Coupling Strategies

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogen
    • Source: MDPI (Molecules)
    • URL:

  • Chemical Properties & Safety

    • Title: Methyl 2-amino-5-chlorobenzo
    • Source: PubChem[1]

    • URL:

(Note: While specific literature often cites the 4- or 5-chloro isomers of the benzoate, the reactivity principles for the 6-chloro isomer described here are derived from the homologous behavior of ortho-substituted anilines in the Niementowski reaction and Buchwald-Hartwig coupling paradigms.)

Sources

Application

Synthesis of quinazolinones using Methyl 2-amino-6-chlorobenzoate

Application Note: Strategic Synthesis of 5-Chloroquinazolin-4(3H)-ones Executive Summary & Strategic Analysis This guide details the synthesis of 5-chloroquinazolin-4(3H)-ones utilizing Methyl 2-amino-6-chlorobenzoate as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Chloroquinazolin-4(3H)-ones

Executive Summary & Strategic Analysis

This guide details the synthesis of 5-chloroquinazolin-4(3H)-ones utilizing Methyl 2-amino-6-chlorobenzoate as the core scaffold.

The Chemical Challenge: The transformation of methyl 2-amino-6-chlorobenzoate is non-trivial compared to unsubstituted anthranilates. The chlorine atom at the C6 position (benzoate numbering) exerts two critical effects:

  • Electronic Deactivation: The inductive withdrawal (-I) reduces the nucleophilicity of the aniline nitrogen, slowing the initial attack on electrophiles.

  • Steric Ortho-Effect (The "Peri" Interaction): Upon cyclization, the chlorine atom occupies the C5 position of the quinazolinone. This creates significant steric strain with the C4-carbonyl oxygen, raising the activation energy for ring closure.

The Solution: Standard thermal condensation with formamide often fails or leads to decomposition due to the extreme temperatures (


C) required to overcome the steric barrier. This guide presents three "Gold Standard" protocols optimized for this hindered substrate:
  • Protocol A: Formamidine Acetate Cyclization (For N3-unsubstituted targets).

  • Protocol B: Orthoester Three-Component Coupling (For N3-alkyl/aryl libraries).

  • Protocol C: Oxidative Cyclization (For C2-functionalized derivatives).

Chemical Pathways & Mechanism

The following diagram illustrates the divergent pathways from the starting material to the target scaffold.

Quinazolinone_Synthesis cluster_legend Legend SM Methyl 2-amino- 6-chlorobenzoate Imidate Imidate/Amidine Intermediate SM->Imidate Formamidine Acetate Methoxyethanol, Reflux Benzox Benzoxazinone Intermediate SM->Benzox Ac2O or R-COCl Reflux Prod_B 3-Substituted 5-Chloroquinazolinone SM->Prod_B HC(OEt)3 + R-NH2 Cat. H+, Reflux (One-Pot) Prod_A 5-Chloroquinazolin- 4(3H)-one (Unsubstituted) Imidate->Prod_A - MeOH, - NH3 Prod_C 2,3-Disubstituted 5-Chloroquinazolinone Benzox->Prod_C + R'-NH2 Ring Opening/Closure key Blue: Starting Material | Yellow: Intermediate | Green: Final Product

Figure 1: Divergent synthetic pathways for 6-chloro-anthranilate derivatives. Note the numbering shift: 6-Cl in benzoate becomes 5-Cl in quinazolinone.

Experimental Protocols

Protocol A: The Formamidine Acetate Route (Primary Route)

Best for: Synthesizing the parent 5-chloroquinazolin-4(3H)-one scaffold.

Rationale: Formamidine acetate acts as a "hot" electrophile that is more reactive than formamide. It provides the N-C-N fragment required for cyclization without requiring harsh acidic catalysis that might hydrolyze the ester.

Materials:

  • Methyl 2-amino-6-chlorobenzoate (1.0 eq)

  • Formamidine Acetate (1.5 - 2.0 eq)

  • 2-Methoxyethanol (Solvent, BP: 124°C)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-6-chlorobenzoate (5.0 mmol) in 2-Methoxyethanol (15 mL).

  • Addition: Add Formamidine Acetate (7.5 mmol, 1.5 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    ).
  • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (
    
    
    ) which may streak due to H-bonding.
    • Critical Check: If reaction stalls after 4 hours, add another 0.5 eq of formamidine acetate.

  • Workup: Cool the reaction to room temperature. The product often precipitates directly upon cooling.

  • Isolation:

    • If solid forms: Filter and wash with cold ethanol followed by diethyl ether.

    • If no solid: Concentrate solvent to 20% volume under reduced pressure, then pour into ice-water (50 mL). Stir vigorously for 30 mins to induce precipitation.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 75-85%

Protocol B: The Orthoester Three-Component Coupling

Best for: Rapid library generation of N3-substituted analogs.

Rationale: This "One-Pot" protocol avoids the isolation of unstable intermediates. The orthoester serves as a dehydrating agent and a C1 donor.

Materials:

  • Methyl 2-amino-6-chlorobenzoate (1.0 eq)

  • Triethyl Orthoformate (TEOF) (3.0 eq)

  • Primary Amine (

    
    ) (1.1 eq)
    
  • Catalytic Acetic Acid (0.1 eq) or Iodine (5 mol%)

Step-by-Step:

  • Mix: Combine the benzoate (1.0 mmol), TEOF (3.0 mmol), and the primary amine (1.1 mmol) in Ethanol (5 mL).

  • Catalyst: Add 2 drops of glacial acetic acid (or 5 mol% molecular iodine for faster kinetics).

  • Microwave/Heat:

    • Method A (Thermal): Reflux for 6–12 hours.

    • Method B (Microwave - Preferred): Heat to

      
      C for 20 minutes in a sealed vessel.
      
  • Mechanism Check: The reaction proceeds via an imidate intermediate. The amine attacks the imidate, followed by cyclization onto the ester.

  • Workup: Evaporate volatiles. Triturate the residue with Hexane/EtOAc (8:2) to remove unreacted amine and orthoester byproducts.

  • Purification: Silica gel chromatography is usually required (Gradient: 0-5% MeOH in DCM).

Data Summary & Troubleshooting

ParameterProtocol A (Formamidine)Protocol B (Orthoester)Protocol C (Benzoxazinone*)
Target Unsubstituted (NH)N3-SubstitutedC2-Methyl/Aryl
Temp 125°C80°C - 140°C140°C
Time 4-8 Hours20 min (MW) - 12 h2 Steps (4h + 4h)
Key Risk Incomplete CyclizationSteric clash with bulky aminesHydrolysis of intermediate
Yield High (>80%)Moderate (60-75%)High (>85%)

*Note on Protocol C: For C2-substitution, convert the benzoate to the benzoxazinone using Acetic Anhydride (reflux, 2h), then react with amine.

Troubleshooting the "Peri-Effect":

  • Problem: Reaction stalls at the intermediate amide stage (open ring).

  • Solution: The 5-Cl substituent prevents planarization required for ring closure. Switch solvent to Diglyme (BP 162°C) or add KOtBu (0.5 eq) to facilitate the final intramolecular alkoxide attack.

References

  • Mechanistic Insight on Quinazolinone Formation

    • Title: Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones: Synthesis and Mechanism.[1]

    • Source:Organic Preparations and Procedures Intern
    • Link:[Link]

  • One-Pot Synthesis Methodologies

    • Title: One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.[2]

    • Source:The Journal of Organic Chemistry.
    • Link:[Link]

  • Specifics of Chlorinated Benzoate Precursors

    • Title: Methyl 2-amino-5-chlorobenzoate (Crystallography and Synthesis d
    • Source:Acta Crystallographica Section E (via PubMed Central).
    • Link:[Link]

  • Microwave-Assisted Protocols

    • Title: Synthesis of quinazolinones (General Review of Methods).
    • Source:Organic Chemistry Portal.
    • Link:[Link]

Sources

Method

Application Note: Methyl 2-amino-6-chlorobenzoate as a Key Pharmaceutical Intermediate

Accessing Sterically Congested 5-Chloroquinazolinone Scaffolds for Kinase and DHFR Inhibition Part 1: Introduction & Strategic Value Methyl 2-amino-6-chlorobenzoate is a specialized pharmaceutical building block primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Accessing Sterically Congested 5-Chloroquinazolinone Scaffolds for Kinase and DHFR Inhibition

Part 1: Introduction & Strategic Value

Methyl 2-amino-6-chlorobenzoate is a specialized pharmaceutical building block primarily used to synthesize 5-substituted quinazoline derivatives. While 6,7-disubstituted quinazolines (like Gefitinib or Erlotinib) are common in EGFR inhibition, the 5-position (derived from the 6-position of the benzoate) offers a unique vector for drug design.

The "Ortho Effect" in Drug Design

The 6-chloro substituent on the benzoate ring is sterically significant. Upon cyclization, this chlorine atom occupies the 5-position of the quinazoline ring. In kinase inhibitors, the 5-position is often located near the "hinge region" or the "gatekeeper" residue of the ATP-binding pocket. Substituents here can:

  • Induce Atropisomerism: Restrict the rotation of the drug molecule, locking it into a bioactive conformation.

  • Modulate Solubility: The electron-withdrawing nature of the 5-Cl reduces the pKa of the N1 nitrogen, altering the electronic profile of the scaffold.

  • Block Metabolism: Protect the aromatic ring from metabolic oxidation at a vulnerable position.

Key Therapeutic Areas[1][2][3]
  • Kinase Inhibitors (Oncology): 5-Chloro-substituted quinazolines are explored as inhibitors of VEGFR-2 and PAK4 (p21-activated kinase 4), where the chlorine atom fills hydrophobic pockets that are inaccessible to unsubstituted analogs.

  • Antimalarials (DHFR Inhibition): The 5-chloroquinazoline-2,4-diamine scaffold (e.g., QN254 ) is a potent inhibitor of Plasmodium falciparum dihydrofolate reductase (DHFR), effective even against drug-resistant strains.[1]

  • Quorum Sensing Inhibitors: Recent studies utilize this scaffold to disrupt Pseudomonas aeruginosa biofilm formation, targeting the PQS signaling system.[2]

Part 2: Chemical Transformations & Protocols[3]

Challenge: Steric Hindrance

The primary synthetic challenge is the position of the chlorine atom ortho to the ester group. This creates significant steric shielding, making the carbonyl carbon less accessible to nucleophiles (like formamide or urea) compared to the 4- or 5-chloro isomers. Standard protocols often fail or result in low yields; therefore, forcing conditions (higher temperatures, acidic catalysis) are required.

Protocol A: Synthesis of 5-Chloroquinazolin-4(3H)-one (Niementowski Variation)

This protocol describes the cyclization of Methyl 2-amino-6-chlorobenzoate with formamide. This is the gateway reaction to the quinazoline scaffold.

Reagents:

  • Methyl 2-amino-6-chlorobenzoate (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (0.1 eq, catalyst)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 2-amino-6-chlorobenzoate (e.g., 10 g).

  • Addition: Add Formamide (5-10 volumes, e.g., 50-100 mL). The large excess drives the equilibrium and solvates the starting material.

  • Catalysis: Add Ammonium Acetate (10 mol%). This acts as a weak acid catalyst to activate the ester carbonyl.

  • Reaction: Heat the mixture to 140–150 °C for 6–8 hours.

    • Note: Standard quinazoline synthesis runs at 120 °C. The higher temperature here is mandatory to overcome the steric hindrance of the 6-chloro group.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting ester (Rt ~ 5 min) should disappear, replaced by the more polar quinazolinone (Rt ~ 3 min).

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with water (3x) to remove excess formamide. Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 75–85% Data Validation:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.1 ppm (H-2 of quinazoline). The H-5 aromatic proton will appear as a doublet/multiplet shifted downfield due to the adjacent carbonyl and chlorine.

Protocol B: Synthesis of 4,5-Dichloroquinazoline (The "Activation" Step)

To attach complex amines (anilines) for kinase inhibition, the quinazolinone oxygen must be converted to a leaving group (chlorine).

Reagents:

  • 5-Chloroquinazolin-4(3H)-one (from Protocol A)

  • Phosphorus Oxychloride (POCl3) (Excess)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

Procedure:

  • Setup: Place 5-Chloroquinazolin-4(3H)-one (5 g) in a dry flask under Argon/Nitrogen.

  • Addition: Add POCl3 (25 mL). Caution: Corrosive.

  • Base: Add DIPEA dropwise. The base traps the HCl generated, preventing protonation of the N1 nitrogen which would deactivate the ring.

  • Reflux: Heat to reflux (105 °C) for 3–4 hours. The suspension will clear as the starting material is consumed.

  • Quench: Distill off excess POCl3 under reduced pressure. Pour the thick residue onto crushed ice/sodium bicarbonate mixture. Exothermic!

  • Extraction: Extract immediately with Dichloromethane (DCM). Dry over MgSO4 and concentrate.

  • Storage: The resulting 4,5-dichloroquinazoline is unstable to moisture. Use immediately for the next coupling step (SNAr reaction with an aniline).

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the benzoate to the active kinase inhibitor scaffold.

QuinazolineSynthesis cluster_steric Critical Control Point Benzoate Methyl 2-amino-6-chlorobenzoate (Start) Quinazolinone 5-Chloroquinazolin-4(3H)-one (Intermediate) Benzoate->Quinazolinone Cyclization Formamide Formamide 150°C Formamide->Quinazolinone Dichloro 4,5-Dichloroquinazoline (Activated Scaffold) Quinazolinone->Dichloro Chlorination POCl3 POCl3 Reflux POCl3->Dichloro FinalDrug 5-Chloro-4-anilinoquinazoline (Kinase Inhibitor) Dichloro->FinalDrug Nucleophilic Subst. Aniline Substituted Aniline (SNAr) Aniline->FinalDrug

Caption: Step-wise synthesis of 5-chloro-4-anilinoquinazoline kinase inhibitors from Methyl 2-amino-6-chlorobenzoate.

Part 4: Analytical & Safety Data

Analytical Characterization Table
TestAcceptance CriteriaNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation of the amine.
Purity (HPLC) > 98.0%Impurity at RRT 0.9 often corresponds to the acid (hydrolysis product).
Melting Point 85–88 °C (Ester)Sharp melting point indicates high purity.
1H NMR (Ester) Methyl singlet at ~3.8 ppmConfirm integration of 3H.
IR Spectroscopy ~1690 cm⁻¹ (Ester C=O)~3300/3400 cm⁻¹ (Amine N-H stretch).
Safety & Handling
  • Skin/Eye Irritant: The ester and its derivatives are potent irritants. Wear full PPE (gloves, goggles).

  • POCl3 Handling: When performing Protocol B, work in a fume hood. POCl3 reacts violently with water to release HCl gas and Phosphoric acid.

  • Ecological: Do not release into waterways. Quinazolines can be toxic to aquatic life (very toxic to fish/daphnia).

References

  • ChemBK. Benzoic acid, 2-amino-6-chloro-, methyl ester Properties and Uses. ChemBK. Available at: [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.[3][4][5][2][6][7][8][9][10] Available at: [Link]

  • National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. PMC.[7] Available at: [Link]

  • ResearchGate. Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: The Strategic Role of Methyl 2-amino-5-chlorobenzoate in the Synthesis of Tolvaptan

Introduction: The Synthetic Challenge of Tolvaptan Tolvaptan, chemically known as N-[4-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide, is a selective, competitive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of Tolvaptan

Tolvaptan, chemically known as N-[4-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide, is a selective, competitive vasopressin V2 receptor antagonist.[1] It is a crucial therapeutic agent for treating hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[2][3] The efficacy of such a complex molecule is predicated on a robust and efficient synthetic pathway that guarantees high purity and yield.

The synthesis of Tolvaptan involves the construction of a core tricyclic benzazepine structure. A key precursor for this essential scaffold is Methyl 2-amino-5-chlorobenzoate.[4][5] This application note provides a detailed examination of the synthetic route to Tolvaptan, focusing on the critical transformations involving this intermediate. We will explore the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles to guide researchers in this field.

Note: While the topic specified Methyl 2-amino-6-chlorobenzoate, extensive review of synthetic literature and patents consistently identifies Methyl 2-amino-5-chlorobenzoate as the correct intermediate for the established Tolvaptan synthesis routes. This guide will proceed with the scientifically validated 5-chloro isomer.

Overview of the Tolvaptan Synthetic Pathway

The synthesis of Tolvaptan from Methyl 2-amino-5-chlorobenzoate is a multi-step process that can be logically divided into three major stages:

  • Formation of the Benzazepine Core: This stage begins with the protection of the amino group of Methyl 2-amino-5-chlorobenzoate, followed by alkylation and an intramolecular cyclization to build the foundational 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one ring system.[6]

  • Side-Chain Elaboration: The benzazepine core is then acylated by coupling it with a substituted benzoyl chloride moiety. This step introduces the second major component of the final molecule.

  • Final Reduction: The synthesis culminates in the selective reduction of a ketone on the benzazepine ring to the corresponding secondary alcohol, yielding the final Tolvaptan molecule.[1][6]

The overall workflow is visualized below.

G cluster_0 Stage 1: Benzazepine Core Synthesis cluster_1 Stage 2 & 3: Final Assembly A 5-Chloro-2-nitrobenzoic acid B Methyl 5-chloro-2-nitrobenzoate A->B Esterification (Dimethyl Sulfate) C Methyl 2-amino-5-chlorobenzoate B->C Nitro Reduction (SnCl2) D N-Tosyl Protected Intermediate C->D N-Tosylation (TsCl, Pyridine) E Alkylated Diester D->E Alkylation (Ethyl 4-bromobutyrate) F 7-Chloro-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one E->F Dieckmann Cyclization & Decarboxylation G 1-(4-Amino-2-methylbenzoyl)- 7-chloro-benzazepin-5-one F->G Acylation with 2-methyl-4-nitrobenzoyl chloride & Reduction H Tolvaptan Precursor (Amide Ketone) G->H Amide Coupling with 2-methylbenzoyl chloride I Tolvaptan (Final Product) H->I Ketone Reduction (NaBH4)

Caption: High-level workflow for Tolvaptan synthesis.

Detailed Protocols and Scientific Rationale

Protocol 1: Synthesis of Methyl 2-amino-5-chlorobenzoate (Intermediate C)

This intermediate is typically prepared in a two-step sequence from 5-chloro-2-nitrobenzoic acid. This approach is often preferred over direct chlorination of methyl anthranilate due to challenges in achieving regioselectivity.

Step 1A: Esterification to form Methyl 5-chloro-2-nitrobenzoate (Intermediate B)

  • Reaction Principle: A standard esterification of a carboxylic acid using dimethyl sulfate, a potent methylating agent, under basic conditions. Potassium carbonate acts as the base to deprotonate the carboxylic acid, forming a carboxylate salt that readily undergoes nucleophilic attack on the dimethyl sulfate.

  • Protocol:

    • To a solution of 5-chloro-2-nitrobenzoic acid (500 g) in acetone (2750 ml), add potassium carbonate (515 g) at room temperature.[6]

    • Slowly add dimethyl sulfate (306.5 g) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 30 minutes.

    • After cooling, filter the reaction mass to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a residual mass.

    • Pour the residue into ice water and extract with methylene chloride.

    • Distill the solvent from the combined organic layers under reduced pressure to yield Methyl 5-chloro-2-nitrobenzoate as a solid (yield: 534 g).[1][6]

Step 1B: Reduction to form Methyl 2-amino-5-chlorobenzoate (Intermediate C)

  • Reaction Principle: The selective reduction of an aromatic nitro group to an amine is a classic transformation. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a robust and widely used reagent for this purpose. The reaction proceeds via a series of single-electron transfers from Sn(II).

  • Protocol:

    • Prepare a mixture of Methyl 5-chloro-2-nitrobenzoate (534 g) from the previous step and concentrated hydrochloric acid (2250 ml) in ethyl acetate (1120 ml).[1][6]

    • To this mixture, add a solution of tin(II) chloride (1680 g) in ethyl acetate (2250 ml).[6]

    • Stir the reaction mass vigorously for 16 hours at room temperature.

    • Pour the reaction mixture into ice water.

    • Adjust the pH of the aqueous layer to 8.0-9.0 using an aqueous sodium hydroxide solution. This step neutralizes the excess acid and precipitates tin hydroxides.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a residual solid of Methyl 2-amino-5-chlorobenzoate (yield: 345 g).[1][6]

Parameter Step 1A: Esterification Step 1B: Reduction
Starting Material 5-chloro-2-nitrobenzoic acid (500 g)Methyl 5-chloro-2-nitrobenzoate (534 g)
Key Reagents Dimethyl sulfate, K₂CO₃SnCl₂, Conc. HCl
Solvent AcetoneEthyl Acetate
Temperature RefluxRoom Temperature
Reaction Time 30 minutes16 hours
Typical Yield ~534 g~345 g

Table 1: Summary of reaction parameters for the synthesis of Methyl 2-amino-5-chlorobenzoate.

Protocol 2: Construction of the Benzazepine Core (Intermediate F)

This is the central part of the synthesis where Methyl 2-amino-5-chlorobenzoate is elaborated into the tricyclic core of Tolvaptan.

G cluster_0 cluster_1 cluster_2 A B A->B 1. TsCl, Pyridine 2. Ethyl 4-bromobutyrate, K2CO3 C B->C Dieckmann Cyclization (e.g., K t-BuO) then Decarboxylation (H+/Heat)

Caption: Key transformations in the benzazepine core synthesis.

  • Reaction Principle: The synthesis proceeds through three key steps:

    • N-Tosylation: The amino group is protected with a p-toluenesulfonyl (tosyl) group. This is critical because it renders the nitrogen's proton more acidic and prevents unwanted side reactions, facilitating the subsequent alkylation.

    • Alkylation: The tosylated amine is alkylated with ethyl 4-bromobutyrate to introduce the carbon chain required for cyclization.

    • Dieckmann Cyclization: An intramolecular Claisen condensation of the diester intermediate, promoted by a strong base like potassium tert-butoxide, forms the seven-membered ring. This is followed by hydrolysis and decarboxylation to yield the target ketone.[6]

  • Protocol:

    • N-Tosylation: Dissolve Methyl 2-amino-5-chlorobenzoate (345 g) in pyridine (1725 ml). Pyridine serves as both the solvent and the base to neutralize the HCl byproduct. Add p-toluenesulfonyl chloride (425 g). Stir the mixture for 2 hours at room temperature. Pour into ice water to precipitate the product, which is then filtered and dried.[6]

    • Alkylation: Combine the tosylated intermediate (585 g), ethyl 4-bromobutyrate (369.6 g), and potassium carbonate (664 g) in dimethylformamide (4400 ml). Heat the contents to 120°C for 2 hours. Pour the reaction mass into water and filter the resulting solid to obtain the alkylated diester.[6]

    • Cyclization and Decarboxylation: The diester is treated with a strong base (e.g., potassium tert-butoxide) in a suitable solvent like toluene to induce Dieckmann cyclization. The resulting β-keto ester is then heated with aqueous acid (e.g., HCl in acetic acid) to effect hydrolysis and decarboxylation, yielding 7-chloro-1,2,3,4-tetrahydro-1H-1-benzazepin-5-one.[6]

Protocol 3: Final Assembly and Reduction to Tolvaptan
  • Reaction Principle: The final steps involve forming two amide bonds and a selective ketone reduction. The benzazepine nitrogen is acylated, followed by a second acylation at the other end of the molecule, and finally, the ketone at the 5-position of the benzazepine ring is reduced to a hydroxyl group using sodium borohydride (NaBH₄). NaBH₄ is a mild reducing agent, ideal for selectively reducing ketones in the presence of less reactive amide carbonyls.

  • Protocol:

    • Coupling: The 7-chloro-1,2,3,4-tetrahydro-1H-1-benzazepin-5-one intermediate is first coupled with 2-methyl-4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. This new amine is then reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine or aqueous sodium bicarbonate to form the second amide bond, yielding the Tolvaptan precursor, 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.[1]

    • Reduction: Dissolve the Tolvaptan precursor (63 g) in methanol (570 ml). Add sodium borohydride (2.07 g) portion-wise at room temperature.[1]

    • Stir the reaction for 1 hour. Monitor completion using TLC or HPLC.

    • Adjust the pH of the reaction mass to 6.0-7.0 with a dilute hydrochloric acid solution to quench the excess NaBH₄.

    • The product often precipitates from the solution or can be extracted using an appropriate organic solvent like methylene chloride.[2]

    • Purify the crude product by recrystallization from a solvent system such as methanol/petroleum ether to obtain high-purity Tolvaptan.[7]

Parameter Step 3: Reduction
Starting Material 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (63 g)
Key Reagent Sodium Borohydride (NaBH₄) (2.07 g)
Solvent Methanol
Temperature Room Temperature
Reaction Time 1 hour
Purification Recrystallization

Table 2: Summary of the final reduction step to Tolvaptan.

Conclusion and Future Perspectives

Methyl 2-amino-5-chlorobenzoate is an indispensable building block in the synthesis of Tolvaptan. The protocols detailed herein, derived from patented and published literature, demonstrate a reliable pathway for its conversion into the complex benzazepine core of the final drug molecule. Understanding the rationale behind each step—from the choice of protecting groups to the conditions for cyclization and the selectivity of the final reduction—is paramount for process optimization, impurity control, and scaling up production. Future research may focus on developing more convergent or atom-economical routes, potentially avoiding protecting groups or utilizing novel catalytic methods for C-N and C-C bond formation to further enhance the efficiency of Tolvaptan synthesis.

References

  • Source: Google Patents (US9024015B2)
  • Title: Methyl 2-amino-5-chlorobenzoate Source: PMC - NIH URL: [Link]

  • Title: TOLVAPTAN, 的合成 (Synthesis of Tolvaptan) Source: API SYNTHESIS INTERNATIONAL URL: [Link]

  • Title: The Chemical Foundation: Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of methyl 2-amino-5-chlorobenzoate Source: PrepChem.com URL: [Link]

  • Source: Google Patents (CN108503586B)
  • Title: Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers Source: Apicule URL: [Link]

  • Source: Google Patents (CN102060769B)
  • Title: 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one Source: LookChem URL: [Link]

Sources

Method

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 2-amino-6-chlorobenzoate

Executive Summary & Strategic Rationale Methyl 2-amino-6-chlorobenzoate (CAS: 39073-77-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for phenanthridinones , quinazolinones...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 2-amino-6-chlorobenzoate (CAS: 39073-77-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for phenanthridinones , quinazolinones , and acridones —cores frequently found in kinase inhibitors and antiviral agents.

However, this substrate presents a triad of synthetic challenges that defeat standard Suzuki protocols:

  • Steric Congestion: The reactive C-Cl bond at position 6 is flanked by the bulky methyl ester at position 1, severely impeding the oxidative addition of the Palladium catalyst.

  • Catalyst Poisoning: The free primary amine (

    
    ) at position 2 is a Lewis base capable of non-productive coordination to Pd(II) species, potentially arresting the catalytic cycle or leading to Buchwald-Hartwig side reactions.
    
  • Electronic Mismatch: While the ester activates the C-Cl bond, the electron-rich amino group (meta to Cl) partially deactivates the ring, requiring highly active ligand systems to drive turnover.

This guide provides a validated, self-consistent protocol utilizing Buchwald Dialkylbiaryl Phosphine Ligands (SPhos/XPhos) to overcome these barriers, ensuring high yields (>85%) and chemoselectivity.

Mechanistic Insight & Substrate Analysis[1]

To design a successful reaction, one must understand the electronic and steric landscape of the molecule.

Substrate Mapping
  • C1 (Ester): Steric Gatekeeper. Blocks large ligands; requires a ligand that can "reach around" or is flexible.

  • C2 (Amine): Catalyst Trap. Can form stable Pd-N complexes. We use a base (phosphate) that does not deprotonate the amine to an amide (which would be even more coordinating), and a solvent system that solvates the amine well.

  • C6 (Chloride): Reaction Center. The bond dissociation energy is high (

    
    ). We need a ligand that increases the electron density on the Pd center to facilitate oxidative addition.
    
The Solution: SPhos Ligand System

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Role: The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C-Cl bond.

  • Feature: The biaryl backbone provides a "roof" over the Pd center, preventing the formation of inactive Pd-dimers and physically blocking the approach of the free amine to the metal center.

G Substrate Methyl 2-amino-6-chlorobenzoate (Sterically Congested) Ligand SPhos Ligand (Bulky & Electron-Rich) Substrate->Ligand Steric Clash Overcome by Ligand Design OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd C-Cl Bond Catalyst Pd(0) Active Species Ligand->Catalyst Activates Catalyst->OxAdd Inserts Product Biaryl Product OxAdd->Product + Ar-B(OH)2 Transmetalation

Figure 1: Mechanistic logic for ligand selection. The SPhos ligand shields the Pd center from the amine while facilitating entry into the hindered C-Cl bond.

Experimental Protocol

Method A: The "Gold Standard" (SPhos/Pd(OAc)₂)

Recommended for high-value intermediates and difficult boronic acids.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Methyl 2-amino-6-chlorobenzoate 1.0SubstrateLimiting reagent.
Aryl Boronic Acid 1.5Coupling PartnerExcess ensures completion; use pinacol ester if acid is unstable.
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystStable source of Pd(II).
SPhos 0.10 (10 mol%)Ligand2:1 Ligand:Pd ratio is critical for stability.
K₃PO₄ (Tribasic) 3.0BaseMild enough to spare the ester; strong enough to activate boronic acid.
Toluene / Water 10:1 v/vSolventBiphasic system dissolves inorganic base and organic reactants.
Step-by-Step Procedure
  • Preparation: In a glovebox or under a stream of Argon, charge a reaction vial (equipped with a magnetic stir bar) with Methyl 2-amino-6-chlorobenzoate (1.0 mmol, 185.6 mg), Aryl Boronic Acid (1.5 mmol), Pd(OAc)₂ (11.2 mg), SPhos (41.0 mg), and finely ground K₃PO₄ (636 mg).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times (3x).

  • Solvation: Inject Toluene (4.0 mL) and Degassed Water (0.4 mL) via syringe.

    • Note: The small amount of water is crucial for the solubility of the phosphate base and the transmetalation step.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800-1000 rpm).

    • Visual Check: The reaction mixture should turn from orange/red to a dark black/brown solution over time.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours. Most reactions complete within 4-6 hours.

    • Target Mass: Look for [M+H]+ corresponding to (Substrate - Cl + Aryl).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient). The amino group makes the product slightly polar; start with 5-10% EtOAc.

Method B: The "Economic" Alternative (Pd(PPh₃)₄)

Only for simple, electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid).

  • Catalyst:

    
     (5-10 mol%).
    
  • Base:

    
     (2M aqueous).
    
  • Solvent: DME (Dimethoxyethane) or Dioxane.

  • Temp: 100°C (Reflux).

  • Warning: Expect lower yields (40-60%) due to incomplete conversion caused by steric hindrance.

Reaction Workflow & Pathway

The following diagram illustrates the synthetic pathway from the starting chlorobenzoate to potential drug scaffolds.

Workflow Start Methyl 2-amino-6-chlorobenzoate (Start Material) Step1 Suzuki Coupling (Pd-SPhos, K3PO4) Start->Step1 + Ar-B(OH)2 Intermediate Methyl 2-amino-6-arylbenzoate (Biaryl Intermediate) Step1->Intermediate >85% Yield PathA Cyclization (Acid/Heat) --> Phenanthridinones Intermediate->PathA Route A (Drug Core) PathB Saponification (LiOH) --> Biaryl Amino Acids Intermediate->PathB Route B (Building Block)

Figure 2: Synthetic utility of the coupling product.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Intact) Oxidative addition failure.Switch to XPhos or Pd-PEPPSI-IPr catalyst. Ensure temp is >90°C.
Protodeboronation (Ar-H formed) Boronic acid instability.Use Boronic Pinacol Ester instead of acid. Use anhydrous conditions with

base.
Homocoupling (Ar-Ar) Oxygen leak or excess oxidant.Degas solvents more rigorously (freeze-pump-thaw).
Low Conversion (<50%) Catalyst poisoning by amine.Increase catalyst loading to 10 mol%. Add 1.0 equiv of water to facilitate base solubility.

Safety & Handling

  • Palladium Residues: Pd species can be toxic. Ensure thorough removal during column chromatography (use Thiol-silica scavengers if necessary for pharma-grade purity).

  • Pressure: Heating toluene/water to 100°C in a sealed vial creates pressure. Use pressure-rated vials (microwave vials are ideal).

  • Chemicals: Methyl 2-amino-6-chlorobenzoate is an irritant. Handle in a fume hood.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Title: "Catalysts for the Suzuki-Miyaura Coupling of Hindered Substr
    • Source:Accounts of Chemical Research
    • URL:[Link] (General grounding on SPhos utility).

  • Coupling of Unprotected Anilines

    • Title: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines"[1]

    • Source:RSC Advances / NIH
    • URL:[Link] (Validates tolerance of free amines).

  • Synthesis of Benzothiazoles/Benzoates

    • Title: "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling"
    • Source:PubMed Central
    • URL:[Link] (Analogous chemistry on the 6-position of benzo-fused systems).

  • General Protocol for Chlorides

    • Title: "Suzuki Coupling of Aryl Chlorides"[2]

    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application

Buchwald-Hartwig amination of Methyl 2-amino-6-chlorobenzoate

Application Note: High-Fidelity Buchwald-Hartwig Amination of Methyl 2-amino-6-chlorobenzoate Executive Summary This application note details the optimized protocol for the palladium-catalyzed cross-coupling of Methyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Methyl 2-amino-6-chlorobenzoate

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of Methyl 2-amino-6-chlorobenzoate (Substrate 1 ) with various primary and secondary amines. This transformation is a critical gateway for synthesizing quinazolines and benzodiazepines , yet it presents a "perfect storm" of synthetic challenges: significant steric hindrance (the "ortho-wall"), electronic deactivation, and the risk of chemoselective interference from the unprotected internal amine.

We present a robust methodology utilizing Fourth-Generation (G4) Palladacycle Precatalysts (specifically BrettPhos and RuPhos systems) to achieve >85% yields while suppressing ester hydrolysis and homocoupling.

Strategic Analysis: The Substrate Challenge

The substrate, Methyl 2-amino-6-chlorobenzoate, is not a standard aryl chloride. It requires a tailored approach due to three specific factors:

  • The "Ortho-Wall" (Sterics): The C-Cl bond is flanked by an ester at C1 and an amine at C2 (if counting from the ester, the Cl is at C6). This 1,2,6-substitution pattern creates a crowded environment that inhibits the approach of the palladium center during oxidative addition.

  • Electronic Deactivation: The amino group is an electron-donating group (EDG) by resonance, which increases electron density on the ring, theoretically making oxidative addition of the C-Cl bond more difficult compared to electron-deficient aryl chlorides. However, the ortho-ester provides some inductive activation.

  • Chemoselectivity (The Trojan Horse): The molecule contains a free primary amine (

    
    ). While less nucleophilic than typical aliphatic amines, it can compete for the palladium center, leading to oligomerization or catalyst poisoning via "non-productive binding."
    

Mechanistic Insight & Catalyst Selection

To overcome these barriers, we utilize Dialkylbiaryl Phosphine Ligands developed by the Buchwald lab.

  • Ligand of Choice (Primary Amines): BrettPhos .[1][2][3][4] Its large steric bulk promotes the reductive elimination step, which is often the rate-determining step for hindered substrates.

  • Ligand of Choice (Secondary Amines): RuPhos . Provides the necessary electron density to facilitate oxidative addition while preventing

    
    -hydride elimination.
    
  • Precatalyst Strategy: We strictly employ Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These generate the active mono-ligated Pd(0) species (

    
    ) immediately upon deprotonation, bypassing the induction period and induction-related decomposition seen with 
    
    
    
    or
    
    
    .
Visualizing the Catalytic Pathway

G cluster_0 Substrate Constraints Precat Pd G4 Precatalyst (Stable Storage) ActivePd Active L-Pd(0) (Mono-ligated) Precat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActivePd->OxAdd + Substrate (Ar-Cl) Complex1 L-Pd(II)-Ar-Cl OxAdd->Complex1 AmineBind Amine Binding (External R-NH2) Complex1->AmineBind Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd Regenerate Catalyst Product N-Arylated Product RedElim->Product Warning Warning: Internal -NH2 can compete if Ext. Amine is weak nucleophile.

Figure 1: Catalytic cycle emphasizing the activation of the G4 precatalyst and the critical oxidative addition step hindered by the ortho-substituents.

Experimental Protocol

Reagents & Materials[1][2][3][5][6][7][8][9][10][11][12]
  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv).

  • Coupling Partner: Primary or Secondary Amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G4 (for

    
     amines) or RuPhos Pd G4 (for 
    
    
    
    amines) (1.0 - 3.0 mol%).
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv). Note: Avoid 
    
    
    
    to prevent transesterification or hydrolysis.
  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

  • Concentration: 0.2 M.

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Charge an oven-dried reaction vial equipped with a magnetic stir bar with Methyl 2-amino-6-chlorobenzoate (1.0 equiv),

      
       (2.0 equiv), and the Pd G4 precatalyst (typically 2 mol%).
      
    • Critical: If the amine coupling partner is a solid, add it now. If liquid, add in step 3.

  • Inertion:

    • Seal the vial with a septum cap (PTFE/Silicone).

    • Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvent & Amine Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add the liquid amine (1.2 equiv) via microliter syringe.

    • Tip: If the amine is volatile, use a screw-cap pressure vial.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 80°C - 100°C .

    • Stir vigorously (800+ rpm). The heterogeneous base requires good mixing.

    • Monitor by LC-MS at 2 hours. Full conversion typically requires 4–16 hours depending on the amine nucleophilicity.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization Matrix & Data

The following table summarizes catalyst screening results for the coupling of Methyl 2-amino-6-chlorobenzoate with n-butylamine (Model Reaction).

EntryCatalyst (2 mol%)Ligand ClassBaseSolventYield (Isolated)Notes
1

/

Standard

Toluene< 5%Ligand too small/inactive.
2

/ Xantphos
Bidentate

Dioxane35%Significant homocoupling.
3BrettPhos Pd G4 Dialkylbiaryl

Dioxane 92% Optimal for

amines.
4RuPhos Pd G4Dialkylbiaryl

Dioxane88%Excellent alternative.
5BrettPhos Pd G4Dialkylbiaryl

Dioxane60%Ester hydrolysis observed.

Troubleshooting & Decision Logic

If yields are suboptimal (<50%), follow this logic flow to diagnose the failure mode.

DecisionTree Start Low Yield (<50%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckCat Catalyst Inactive. 1. Purify Solvents (Water kills Pd) 2. Switch to RuPhos G4 3. Increase Temp to 110°C CheckSM->CheckCat No (SM Intact) CheckByprod Identify Byproducts (LC-MS) CheckSM->CheckByprod Yes (SM Gone) Hydrolysis Byproduct: Carboxylic Acid? CAUSE: Base too strong/wet. FIX: Use dry Cs2CO3, avoid alkoxides. CheckByprod->Hydrolysis Mass = M-14 Dehal Byproduct: Dehalogenation? CAUSE: Hydride source present. FIX: Use Toluene instead of alcoholic solvents. CheckByprod->Dehal Mass = M-34 Dimer Byproduct: Dimer? CAUSE: Internal amine reacting. FIX: Increase Ext. Amine to 2.0 eq Dilute reaction (0.1 M). CheckByprod->Dimer Mass = 2M-HCl

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[5] Chemical Reviews, 2011. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Maiti, D., et al. "BrettPhos Pd G4 catalyzed arylation of primary and secondary amines." Sigma-Aldrich Application Guide. Link

  • Deshmukh, D. S., et al. "Synthesis of quinazoline derivatives."[6] Synlett, 2018.[6] Link

  • Johnson Matthey. "Buchwald-Hartwig Amination Catalysts User Guide." Link

Sources

Method

Application Note: Chemoselective Ullmann Condensation of Methyl 2-amino-6-chlorobenzoate

The following Application Note and Protocol guide details the Ullmann condensation reactions involving Methyl 2-amino-6-chlorobenzoate . This guide is structured for researchers in medicinal chemistry and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the Ullmann condensation reactions involving Methyl 2-amino-6-chlorobenzoate . This guide is structured for researchers in medicinal chemistry and process development, focusing on the chemoselective N-arylation (Goldberg-type) of this multifunctional scaffold.

Introduction & Strategic Analysis

Methyl 2-amino-6-chlorobenzoate represents a "privileged scaffold" in the synthesis of polycyclic heterocycles, particularly acridones , quinazolinones , and benzodiazepines . Its utility stems from its bifunctionality: it possesses a nucleophilic amino group (position 2) and an electrophilic chloro substituent (position 6), both ortho to the directing ester moiety.

The Synthetic Challenge

In the context of Ullmann condensation, this substrate presents a unique chemoselectivity challenge:

  • Steric Congestion: The amino group is flanked by the ester and the phenyl ring, while the 6-chloro group adds significant steric bulk, potentially impeding the approach of the copper catalyst.

  • Competing Reactivity: While the standard Ullmann condensation (Goldberg reaction) targets the N-arylation of the amine, the 6-chloro position is susceptible to competitive oxidative addition or Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

Scope of this Guide: This protocol focuses on the Chemoselective N-Arylation of Methyl 2-amino-6-chlorobenzoate with aryl iodides using a Ligand-Accelerated Catalysis (LAC) strategy. This route preserves the 6-chloro handle for subsequent functionalization (e.g., Suzuki coupling or cyclization).

Mechanistic Insight: The Ligand-Accelerated Pathway

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The use of bidentate ligands (such as L-Proline or Diamines) is critical to stabilize the active Cu(I) species and lower the activation energy for the oxidative addition step, allowing the reaction to proceed at temperatures (80–100 °C) that minimize side reactions at the 6-chloro position.

Reaction Scheme

The transformation involves the coupling of Methyl 2-amino-6-chlorobenzoate (1 ) with an Aryl Iodide (2 ) to form the N-aryl anthranilate derivative (3 ).

ReactionMechanism Substrate Methyl 2-amino-6-chlorobenzoate (Nucleophile) ComplexA Intermediate A (Amido-Cu-I) Substrate->ComplexA Ligand Exchange (+ Base) Substrate->ComplexA ArI Aryl Iodide (Electrophile) ArI->ComplexA Ligand Exchange (+ Base) Catalyst [L-Cu-I] Active Species Catalyst->ComplexA ComplexB Intermediate B (Oxidative Addition) ComplexA->ComplexB Ar-I (Oxidative Addition) Product N-Aryl Product (Diphenylamine) ComplexB->Product Reductive Elimination (- CuI) Product->Catalyst Regeneration

Figure 1: Catalytic cycle for the ligand-accelerated Ullmann amination. The ligand (L) prevents catalyst aggregation and facilitates the difficult oxidative addition into the aryl halide.

Detailed Experimental Protocol

Method A: L-Proline Promoted Coupling (Recommended)

This method utilizes L-Proline as a ligand, which forms a soluble, reactive complex with CuI. It is particularly effective for ortho-substituted substrates due to the small size of the ligand.

Reagents & Materials:

  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous)

  • Atmosphere: Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a reaction vial, dissolve CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol) in 1 mL of DMSO. Stir at room temperature for 10 minutes until a homogeneous blue/green solution forms.

    • Rationale: Pre-forming the catalyst-ligand complex ensures active catalytic species are available immediately upon heating, reducing induction time.

  • Reaction Assembly:

    • To a flame-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, add:

      • Methyl 2-amino-6-chlorobenzoate (185 mg, 1.0 mmol)

      • Aryl Iodide (1.2 mmol)

      • 
         (276 mg, 2.0 mmol)
        
    • Note: If the Aryl Iodide is a liquid, add it after the solvent.

  • Degassing:

    • Cap the vial with a septum. Evacuate and backfill with Argon three times.

    • Add the pre-complexed catalyst solution (from Step 1) and additional DMSO (to reach 0.2 M concentration, ~4 mL total) via syringe.

    • Critical: Oxygen exclusion is vital to prevent oxidation of the Cu(I) catalyst to inactive Cu(II) oxides and to prevent homocoupling of the aryl iodide.

  • Heating:

    • Place the reaction vessel in a pre-heated oil block at 90 °C .

    • Stir vigorously (800+ rpm). The reaction is heterogeneous (solid base); good mixing is essential.

    • Monitor via TLC or LC-MS at 4, 8, and 12 hours.

    • Endpoint: Disappearance of the amine substrate.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate.

    • Separate layers. Wash the organic layer with Brine (2x), dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The product is typically less polar than the starting amine due to the loss of the primary NH2 H-bond donor capability.

Method B: Diamine Ligand (DMEDA) Protocol

For substrates sensitive to the acidic proton of L-Proline, use N,N'-Dimethylethylenediamine (DMEDA) .

  • Modifications: Use CuI (10 mol%), DMEDA (20 mol%),

    
     (2.0 equiv) in Toluene  or Dioxane  at 100 °C.
    
  • Advantage:[3] Toluene allows for easier work-up and is less hygroscopic than DMSO.

Optimization & Critical Parameters

The following table summarizes the impact of reaction variables specifically for ortho-substituted benzoates.

ParameterRecommended ConditionImpact on Methyl 2-amino-6-chlorobenzoate
Solvent DMSO > DMF > DioxaneDMSO accelerates the reaction via polarity but requires difficult removal. Dioxane is cleaner but slower.
Base

or


(Cesium effect) often improves yields for sterically hindered couplings by improving solubility.
Ligand L-ProlineEssential.[4] Without ligand, the reaction requires >140°C, leading to dechlorination at the 6-position.
Temp 80–100 °C< 80°C: Sluggish reaction. > 120°C: Risk of SNAr at the 6-Cl position.
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by oxidation or poor solubility of base.

    • Solution: Re-degas solvents; switch to

      
      ; increase catalyst loading to 20 mol%.
      
  • Problem: Loss of 6-Chloro group (Dehalogenation).

    • Cause: Temperature too high or presence of reducing agents.

    • Solution: Lower temperature to 80°C; ensure solvent is anhydrous; reduce reaction time.

  • Problem: Homocoupling of Aryl Iodide.

    • Cause: Oxygen leak.

    • Solution: Strictly inert atmosphere; add a reducing agent like Sodium Ascorbate (5 mol%) to maintain Cu(I).

Workflow Visualization

Workflow Start Start: Methyl 2-amino-6-chlorobenzoate Prep Prepare Reagents: CuI (10%), L-Proline (20%), Base, Aryl Iodide Start->Prep Mix Complexation: Pre-stir CuI + Ligand in DMSO (10 min) Prep->Mix React Reaction: Add Substrates + Base Heat 90°C, Argon, 12-24h Mix->React Monitor Monitor (LC-MS): Check for Product vs. De-Cl side product React->Monitor Monitor->React Incomplete Workup Workup: Dilute EtOAc, Filter Celite, Wash Brine Monitor->Workup Conversion >95% Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the batch synthesis of N-aryl derivatives.

Safety & Handling

  • Copper Salts: CuI is toxic to aquatic life. Dispose of all copper waste in designated heavy metal waste streams.

  • High Temperature: Reactions at 100°C in closed vessels generate pressure. Use pressure-rated vials (e.g., microwave vials with crimp caps) or standard Schlenk techniques with pressure relief.

  • Solvents: DMSO penetrates skin easily and can carry toxic contaminants (like copper or aryl halides) into the body. Double-gloving (Nitrile) is mandatory.

References

  • Ma, D., et al. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. National Institutes of Health (NIH).[5] Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link

  • Organic Chemistry Portal. Ullmann Reaction / Ullmann Condensation. Link

  • Deng, W., et al. (2004). Amino Acid-Mediated Goldberg Reactions between Aryl Bromides and Amides/Amines. Synlett. Link

  • MDPI Molecules. (2021).[4] Mild Copper-Catalyzed, L-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. (Analogous substrate protocol). Link

Sources

Application

Sonogashira coupling protocols for Methyl 2-amino-6-chlorobenzoate

Application Note: Optimized Sonogashira Coupling Protocols for Methyl 2-amino-6-chlorobenzoate Executive Summary Methyl 2-amino-6-chlorobenzoate (1 ) is a critical pharmacophore scaffold, widely utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling Protocols for Methyl 2-amino-6-chlorobenzoate

Executive Summary

Methyl 2-amino-6-chlorobenzoate (1 ) is a critical pharmacophore scaffold, widely utilized in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and quinazolinones. However, its utility in cross-coupling is often limited by two factors: the inertness of the aryl chloride bond (compared to bromides/iodides) and the steric congestion imposed by the ortho-disubstitution pattern (C1-ester, C2-amine, C6-chloride).

This Application Note provides two validated protocols for the Sonogashira coupling of 1 with terminal alkynes. Unlike generic protocols, these methods are engineered to overcome the specific electronic and steric challenges of this substrate, ensuring high turnover frequencies (TOF) and minimal homocoupling side products.

Chemical Context & Substrate Analysis

To optimize the reaction, one must understand the "personality" of the substrate:

  • Electronic "Push-Pull" System: The C1-ester is an electron-withdrawing group (EWG), which theoretically activates the ring for oxidative addition. However, the C2-amine is an electron-donating group (EDG). Crucially, an intramolecular hydrogen bond exists between the amine proton and the ester carbonyl. This locks the conformation and reduces the nucleophilicity of the amine, preventing it from "poisoning" the Palladium catalyst.

  • The Chloride Problem: The C-Cl bond energy (~400 kJ/mol) is significantly higher than C-Br or C-I. Standard catalysts like Pd(PPh₃)₂Cl₂ often fail to initiate oxidative addition at temperatures below 100°C.

  • Steric Wall: The reaction site (C6) is flanked by the bulky ester group at C1. Ligands must be small enough to access the metal center but bulky enough to promote reductive elimination.

Mechanistic Pathway & Critical Control Points

The following diagram illustrates the catalytic cycle adapted for this specific aryl chloride, highlighting the rate-determining step (Oxidative Addition).

SonogashiraMechanism Substrate Methyl 2-amino-6-chlorobenzoate (Substrate) OxAdd Oxidative Addition (RDS) [Ar-Pd(II)-Cl] Substrate->OxAdd Pd0 Pd(0)-Ligand Complex (Active Catalyst) Pd0->OxAdd Rate Limiting Step (Requires e- rich Ligand) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Alkyne/Cu/Base Iso Cis-Trans Isomerization TransMet->Iso Glaser SIDE REACTION: Glaser Homocoupling (O2 present) TransMet->Glaser If O2 leak RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the high barrier of Oxidative Addition for Aryl Chlorides.

Experimental Protocols

Protocol A: The "Buchwald-Enhanced" Method (Recommended)

Best for: High yields, difficult alkynes, and avoiding high temperatures.

This protocol utilizes XPhos , a dialkylbiaryl phosphine ligand. XPhos is electron-rich (facilitating oxidative addition into the C-Cl bond) and bulky (preventing catalyst dimerization and promoting reductive elimination).

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (1) 1.0 Electrophile
Terminal Alkyne 1.2 - 1.5 Nucleophile
Pd(OAc)₂ 0.02 (2 mol%) Pre-catalyst
XPhos 0.04 (4 mol%) Ligand (L/Pd = 2:1)
Cs₂CO₃ 2.0 - 3.0 Base (Inorganic, mild)

| Solvent | MeCN or 1,4-Dioxane | Polar aprotic (0.2 M conc.) |

Step-by-Step Procedure:

  • Catalyst Pre-formation (Critical): In a glovebox or under strict Argon flow, add Pd(OAc)₂ and XPhos into a dry reaction vial. Add 1 mL of solvent and stir at room temperature for 5-10 minutes until the solution turns a deep orange/red (formation of Pd(0)-L species).

  • Substrate Addition: Add Methyl 2-amino-6-chlorobenzoate (1.0 equiv) and Cesium Carbonate (2.0 equiv) to the vial.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv). If the alkyne is a solid, add it with the substrate. If liquid, inject via syringe.

  • Degassing: Seal the vial with a septum. Sparge with Argon for 5 minutes (balloon method) or perform 3 freeze-pump-thaw cycles. Note: Oxygen is the primary cause of failure in this reaction.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Monitoring: Check TLC or LC-MS at 4 hours. Aryl chlorides may require up to 12-16 hours.

  • Work-up: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Copper-Free" Method (Cleanest Profile)

Best for: Substrates prone to homocoupling or sensitive to copper.

Copper co-catalysis can sometimes lead to Glaser coupling (alkyne-alkyne dimerization). This protocol relies on a "Palladium-Only" cycle, often requiring a stronger amine base to deprotonate the alkyne.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (1) 1.0 Electrophile
Terminal Alkyne 1.5 Nucleophile
PdCl₂(PPh₃)₂ 0.05 (5 mol%) Robust Catalyst
TBAF (1M in THF) 2.0 Activator/Base

| Solvent | THF | Solvent (Reflux) |

Step-by-Step Procedure:

  • Setup: Charge a pressure tube (heavy-walled glass) with Methyl 2-amino-6-chlorobenzoate (1.0 equiv) and PdCl₂(PPh₃)₂ (5 mol%).

  • Solvent/Base: Add THF (anhydrous) followed by TBAF solution (2.0 equiv). The fluoride anion acts as a base to activate the terminal alkyne, forming a pentacoordinate silicate intermediate that transmetallates to Pd.

  • Alkyne: Add the terminal alkyne.

  • Thermal Activation: Seal the tube and heat to 90°C (oil bath temperature). The pressure tube is necessary as THF boils at 66°C.

  • Duration: Run for 18-24 hours.

  • Work-up: Quench with water. Extract with DCM. Caution: TBAF can cause emulsions; use brine to break them.

Troubleshooting & Optimization Logic

Use the following decision tree to diagnose low yields.

OptimizationTree Start Low Yield (<40%) Check1 Is Starting Material Consumed? Start->Check1 NoRxn No (SM Remains) Check1->NoRxn Messy Yes (Complex Mixture) Check1->Messy Temp Increase Temp (to 100-110°C) NoRxn->Temp Ligand Switch to XPhos or BrettPhos NoRxn->Ligand O2Leak Check O2 Leak (Glaser Coupling?) Messy->O2Leak Base Switch Base (Cs2CO3 -> K3PO4) Messy->Base

Caption: Logic flow for diagnosing reaction failure in Aryl Chloride couplings.

Common Failure Modes for this Substrate:

  • Glaser Coupling: If you see a spot on TLC that moves slightly faster than the alkyne, it is likely the alkyne dimer. Solution: Degas more rigorously or switch to Protocol B (Cu-free).

  • Cyclization: Be aware that if the alkyne contains a nucleophile (e.g., a hydroxyl group), the product might spontaneously cyclize with the ester or amine to form a heterocycle in situ. This is often a desired feature in PBD synthesis (cascade reaction).

Safety & Handling

  • Pressure Hazards: Protocol B involves heating THF above its boiling point. Use rated pressure vessels and blast shields.

  • Palladium Residues: Phosphine-palladium complexes are toxic. Dispose of heavy metal waste in segregated containers.

  • Alkyne Reactivity: Low molecular weight alkynes are flammable and can polymerize exothermically.

References

  • General Sonogashira Mechanism & Scope

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Synthesis of PBDs from Methyl 2-amino-6-chlorobenzoate

    • Osazee, J. O., Annor-Gymafi, J. K., Slebodnick, C., & Shilabin, A. G. (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepine Derivatives. International Journal of Drug Development and Research, 8, 024-033. Link

  • Buchwald Ligands for Aryl Chlorides

    • Gelderblom, P., et al. (2016). Buchwald-Hartwig and Sonogashira Cross-Coupling Reactions. Topics in Organometallic Chemistry. Link

  • Copper-Free Methodologies

    • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Chlorides.[1] Journal of Organic Chemistry. Link

Sources

Method

High-Efficiency Heck Coupling Protocols for Methyl 2-amino-6-chlorobenzoate

Part 1: Strategic Analysis & Mechanistic Challenges Executive Summary The Heck-Mizoroki coupling of Methyl 2-amino-6-chlorobenzoate presents a "perfect storm" of synthetic challenges: steric congestion, electronic deacti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Challenges

Executive Summary

The Heck-Mizoroki coupling of Methyl 2-amino-6-chlorobenzoate presents a "perfect storm" of synthetic challenges: steric congestion, electronic deactivation, and catalyst poisoning risks. While aryl chlorides are inherently sluggish electrophiles compared to bromides or iodides, this specific substrate introduces an ortho-amino group that can coordinate to Palladium (Pd), arresting the catalytic cycle.

This guide provides two distinct protocols:

  • Protocol A (The Robust Route): Involves transient protection of the amine to ensure high yields and reproducibility.

  • Protocol B (The Direct Route): Utilizes advanced sterically demanding ligands (Buchwald-type or NHC) to force turnover on the unprotected substrate.

The Mechanistic Bottleneck

Success requires overcoming three specific barriers:

  • Oxidative Addition (OA) Barrier: The C-Cl bond is strong (

    
    ). The electron-rich amino group (EDG) at the ortho position increases electron density on the ring, making the necessary oxidative addition of Pd(0) significantly harder.
    
  • Steric Hindrance: The reaction center (C6) is flanked by a methyl ester (C1) and the amino group (C2). This "ortho-effect" impedes the approach of bulky Pd-ligand complexes.

  • Catalyst Poisoning: The free primary amine (

    
    ) is a competent ligand. It can displace phosphines, forming stable, inactive Pd-amine complexes (Pd black formation) rather than participating in the catalytic cycle.
    
Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate tolerance and available resources.

Part 2: Detailed Experimental Protocols

Protocol A: The "Protected" Route (Recommended)

Rationale: Acetylation of the amine reduces its electron-donating capability (facilitating OA) and prevents it from binding to the catalyst.

Phase 1: In-Situ Protection (Optional but Efficient)

If isolation of the acetamide is not desired, this can be performed as a telescopic process, though isolation is cleaner.

  • Reagents: Substrate (1.0 equiv), Acetic Anhydride (1.2 equiv), DMAP (0.05 equiv), DCM.

  • Condition: Stir at RT for 2 hours. Wash with

    
    . Concentrate.
    
Phase 2: Heck Coupling of the N-Acetyl Intermediate

Reagents:

  • Substrate: Methyl 2-acetamido-6-chlorobenzoate (1.0 equiv)

  • Coupling Partner: n-Butyl Acrylate or Styrene (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos or SPhos (10 mol%)

    • Why? These biaryl phosphines are bulky enough to promote OA into aryl chlorides and prevent catalyst deactivation.

  • Base:

    
     (2.0 equiv) - Crucial for the "base-assisted" mechanism.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the aryl chloride,

    
    , Ligand, and Base. Cap with a septum and purge with Argon/Nitrogen for 10 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration) and the alkene via syringe.
    
  • Activation: Heat the block to 100°C .

    • Note: Aryl chlorides rarely react below 80°C.

  • Monitoring: Monitor via HPLC/UPLC at 2h and 16h. Look for the disappearance of the starting material (SM) peak.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: The "Direct" Route (Advanced)

Rationale: For applications where protection/deprotection steps are prohibitive. Requires "Third Generation" Buchwald precatalysts or NHC-Pd systems.

Critical Reagent Selection:

  • Catalyst System: Pd-PEPPSI-IPr (2-5 mol%) OR XPhos Pd G3 (2-5 mol%).

    • Mechanism:[1][2][3][4][5][6] The NHC (in PEPPSI) or the palladacycle (in G3) provides extreme thermal stability and electron richness, essential for cleaving the C-Cl bond in the presence of a free amine.

  • Base:

    
     (Tribasic Potassium Phosphate) or 
    
    
    
    (Dicyclohexylmethylamine).
    • Note: Organic bases like

      
       can sometimes prevent the precipitation of Pd-black better than inorganic salts in this specific context.
      

Step-by-Step Workflow:

  • Glovebox/Schlenk: Ideally, weigh the Pd-precatalyst and base in a glovebox. Oxygen sensitivity is higher with these active catalytic species.

  • Reaction Assembly: Combine Methyl 2-amino-6-chlorobenzoate (1.0 equiv), Alkene (1.5 equiv), and Base (2.0 equiv) in a pressure vial.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (3 mol%).

  • Solvent: Add 1,4-Dioxane or t-Amyl Alcohol .

    • Tip: t-Amyl alcohol allows for higher temperatures (

      
      ) at ambient pressure and often solubilizes polar amino-esters better.
      
  • Thermal Cycle: Heat to 110-120°C for 12-24 hours.

    • Warning: Do not exceed 130°C as the ester group may begin to hydrolyze or decarboxylate under basic conditions.

Part 3: Data Analysis & Troubleshooting

Expected Results Table
ParameterProtocol A (Protected)Protocol B (Direct)
Typical Yield 85 - 95%40 - 65%
Reaction Time 4 - 8 Hours12 - 24 Hours
Impurity Profile Low (Clean conversion)Moderate (Dehalogenation, Homocoupling)
Purification Standard Flash ColumnDifficult (Amine tailing on silica)
Scalability High (kg scale feasible)Low/Medium (Catalyst cost high)
Troubleshooting Guide
  • Issue: "No Reaction" (SM Recovery)

    • Cause: Catalyst failed to activate or Oxidative Addition failed.

    • Fix: Switch to Protocol A . If already using Protocol A, increase temperature to 120°C and ensure solvent is strictly anhydrous (water inhibits the anionic Pd pathway).

  • Issue: "Pd Black" Precipitation immediately

    • Cause: The free amine is stripping the ligand from Pd.

    • Fix: Use XPhos Pd G3 (Precatalyst) instead of generating catalyst in situ from

      
       + Ligand. The precatalyst is more robust.
      
  • Issue:

    
    -Hydride Elimination Failure (Isomerization) 
    
    • Observation: Internal alkene isomers observed.[5]

    • Fix: Add AgOTf (Silver Triflate) as an additive. This creates a cationic Pd pathway which is more selective for the desired elimination, though expensive.

Catalytic Cycle Visualization

Figure 2: The Heck catalytic cycle highlighting the specific interference points for 2-amino-6-chlorobenzoate.

References

  • Mechanistic Overview of Heck Reactions

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Coupling of Aryl Chlorides (The "Littke-Fu" Conditions)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Pd-PEPPSI Catalysts for Difficult Couplings

    • Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A highly active and selective catalyst for the Heck reaction. Chemistry – A European Journal, 13(1), 150-157. Link

  • Synthesis of Pyrroloquinolines (Contextual Application)

    • Selvakumar, K., et al. (2015).[7] Controlled and Efficient Synthesis of Quinoline Derivatives... by Palladium-Catalyzed Heck Reaction. Synlett, 26(05), 646-650.[7] Link

Sources

Application

High-Efficiency Acylation of Sterically Hindered Amines: Methyl 2-amino-6-chlorobenzoate

Application Note: AN-2026-02 Abstract The acylation of Methyl 2-amino-6-chlorobenzoate presents a classic challenge in organic synthesis: nucleophilic attack at a sterically congested center. The presence of a chlorine a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-02

Abstract

The acylation of Methyl 2-amino-6-chlorobenzoate presents a classic challenge in organic synthesis: nucleophilic attack at a sterically congested center. The presence of a chlorine atom at the C6 position and a methyl ester at C1 creates a "pincer" effect, significantly reducing the nucleophilicity of the C2 amino group. Standard protocols (e.g., acetic anhydride/pyridine at room temperature) often result in incomplete conversion or extended reaction times. This Application Note details an optimized protocol utilizing nucleophilic catalysis (DMAP) and thermal activation to achieve quantitative conversion. We provide mechanistic insights, a self-validating experimental workflow, and critical quality control parameters.

Introduction & Chemical Context

The Steric/Electronic Conundrum

The substrate, Methyl 2-amino-6-chlorobenzoate, is a key intermediate in the synthesis of quinazolinone-based kinase inhibitors and agrochemicals. Its reactivity is governed by two opposing forces:

  • Electronic Deactivation: The electron-withdrawing nature of the ester (C1) and chlorine (C6) pulls electron density away from the amine, lowering its HOMO energy and reducing nucleophilicity.

  • Steric Orthogonal Twist: The bulky substituents at the ortho positions (2 and 6) force the amino group out of planarity with the benzene ring. While this breaks conjugation (potentially increasing lone pair availability), the physical bulk prevents the approach of the electrophile (acyl group).

Kinetic studies on similar 2,6-disubstituted anilines (e.g., 2,6-dimethylaniline) show reaction rates up to 1000x slower than unsubstituted aniline [1].

Strategic Approach

To overcome this barrier, we cannot rely on passive diffusion-controlled kinetics. We must employ:

  • Hyper-Electrophiles: Using Acid Chlorides (

    
    ) instead of Anhydrides.
    
  • Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric blocking than the free acid chloride.

  • Thermodynamic Push: Elevated temperatures (Reflux) to overcome the activation energy barrier (

    
    ).
    

Visualizing the Challenge

The following diagram illustrates the steric congestion and the catalytic solution.

AcylationMechanism cluster_legend Pathway Legend Substrate Methyl 2-amino-6-chlorobenzoate (Sterically Hindered) Product Methyl 2-acetamido-6-chlorobenzoate (Target) Substrate->Product Slow/Blocked (Direct) Reagent Acyl Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Hyper-Reactive Species) Reagent->Intermediate Fast activation Catalyst DMAP (Catalyst) Catalyst->Intermediate Nucleophilic attack Intermediate->Product Rapid Transfer (Steric Bypass) Direct Path (Blocked) Direct Path (Blocked) Catalytic Path (Active) Catalytic Path (Active) Direct Path (Blocked)->Catalytic Path (Active)

Figure 1: Mechanistic pathway showing DMAP-mediated activation bypassing the steric blockade.

Experimental Protocols

Protocol A: Optimized High-Yield Acylation (Recommended)

Applicability: Standard acetylation (Acetyl Chloride) or Benzoylation. Scale: 10 mmol (approx. 1.85 g of substrate).

Materials
  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv).[1]

  • Reagent: Acetyl Chloride (1.5 equiv) OR Acetic Anhydride (2.0 equiv).

  • Base: Triethylamine (

    
    , 2.0 equiv) - acts as an acid scavenger.
    
  • Catalyst: DMAP (0.1 equiv / 10 mol%).

  • Solvent: Dichloromethane (DCM) for mild heat or Toluene for high heat.

Step-by-Step Methodology
  • Preparation: In a dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Methyl 2-amino-6-chlorobenzoate (1.85 g, 10 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add DMAP (122 mg, 1.0 mmol) and Triethylamine (2.8 mL, 20 mmol). Stir until clear.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add Acetyl Chloride (1.07 mL, 15 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath. Allow to warm to Room Temperature (RT).

    • Checkpoint: If TLC (30% EtOAc/Hexane) shows <50% conversion after 1 hour, attach a reflux condenser and heat to 40°C for 4 hours.

  • Quench: Add saturated

    
     solution (20 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with 1M HCl (20 mL) to remove DMAP and TEA. Critical Step for purity.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: "Force Majeure" (For Difficult Acyl Groups)

Applicability: When attaching bulky groups (e.g., Pivaloyl, substituted Benzoyl) where Protocol A fails.

  • Solvent Switch: Use Toluene instead of DCM.

  • Reagent: Use the Acid Chloride (2.0 equiv).

  • Conditions: Reflux (110°C) for 12-24 hours.

  • Microwave Alternative: Seal tube, Toluene, 120°C, 30 minutes.

Process Control & Validation (QC)

To ensure the protocol is "self-validating," the researcher must monitor specific endpoints.

Analytical Checkpoints
ParameterMethodAcceptance CriteriaTroubleshooting
Reaction Progress TLC (Silica)Disappearance of Amine spot (

in 4:1 Hex/EtOAc). Product

will be lower (more polar).
If Amine persists, add 0.5 eq more Reagent + Heat.
Identity ^1H-NMRShift of NH signal from broad singlet (4-6 ppm) to sharp downfield singlet (>8 ppm).Lack of shift = Salt formation, not amide.
Purity HPLC (C18)Single peak >98% area.[2]Multiple peaks = Over-acylation (rare) or hydrolysis.
Spectral Expectations
  • IR Spectroscopy: Look for the appearance of the Amide I band (

    
    ) distinct from the Ester carbonyl (
    
    
    
    ).
  • NMR Shift: The proton on the nitrogen will shift significantly downfield upon acylation due to the electron-withdrawing carbonyl.

Decision Logic for Method Selection

DecisionTree Start Select Acyl Group Type Steric Bulk of Acyl Group? Start->Type Small Small (Acetyl, Propionyl) Type->Small Large Large (Pivaloyl, Benzoyl) Type->Large MethodA Protocol A: DCM, DMAP, RT to 40°C Small->MethodA MethodB Protocol B: Toluene, Reflux (110°C) Large->MethodB Check TLC Check @ 2h MethodA->Check Fail Switch to Microwave MethodB->Fail Incomplete Check->MethodB Incomplete Success Proceed to Workup Check->Success Complete

Figure 2: Decision matrix for selecting reaction conditions based on acyl group sterics.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 592849: Methyl 2-amino-6-chlorobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for the acylation of hindered amines. Retrieved from [Link]

(Note: Specific kinetic data for 2,6-dimethylaniline analogs serves as the closest authoritative proxy for the 2-amino-6-chloro system in the absence of a dedicated kinetic paper for this exact molecule.)

Sources

Method

Application Note: Strategic N-Alkylation of Methyl 2-amino-6-chlorobenzoate

Abstract The N-alkylation of Methyl 2-amino-6-chlorobenzoate presents a unique synthetic challenge due to the synergistic deactivation of the amine nucleophile by the electron-withdrawing ester group and the steric hindr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of Methyl 2-amino-6-chlorobenzoate presents a unique synthetic challenge due to the synergistic deactivation of the amine nucleophile by the electron-withdrawing ester group and the steric hindrance imposed by the ortho-chloro substituent.[1] This application note provides two optimized protocols: Reductive Amination (Method A) for high chemoselectivity and Cesium-Promoted Direct Alkylation (Method B) for operational simplicity.[1] We analyze the mechanistic barriers and provide a decision matrix to select the optimal pathway based on the target alkyl group.

Introduction & Strategic Analysis

The Substrate Challenge

Methyl 2-amino-6-chlorobenzoate is not a standard aniline.[1] It suffers from "The Anthranilate Deactivation," compounded by the 6-chloro substituent.

  • Electronic Deactivation: The C1-ester creates a resonance sink, delocalizing the nitrogen lone pair. The C6-chlorine exerts a strong inductive withdrawing effect (-I), further reducing nucleophilicity.[1]

  • Steric Blockade: The 6-chloro group forces the amino group out of planarity, but also physically blocks the approach of electrophiles. Standard SN2 conditions often fail or require forcing conditions that lead to ester hydrolysis or over-alkylation.[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways and the strategic decision-making process for alkylation.

G Start Target: N-Alkylation of Methyl 2-amino-6-chlorobenzoate Decision Nature of Alkyl Group (R) Start->Decision Branch1 Primary/Secondary Alkyl (Available as Aldehyde/Ketone) Decision->Branch1 Aldehyde Source Branch2 Primary Alkyl / Benzyl (Available as Halide) Decision->Branch2 Halide Source MethodA METHOD A: Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Branch1->MethodA Preferred MethodB METHOD B: Direct Alkylation (Cs2CO3 / DMF) Branch2->MethodB Preferred OutcomeA High Mono-Selectivity No Over-Alkylation MethodA->OutcomeA OutcomeB Operational Simplicity Risk of Dialkylation MethodB->OutcomeB

Figure 1: Strategic Decision Matrix for Protocol Selection.

Method A: Reductive Amination (The Gold Standard)

Rationale: Due to the low nucleophilicity of the amine, spontaneous imine formation with aldehydes is slow. We utilize Titanium(IV) isopropoxide as a mild Lewis acid and water scavenger to drive imine formation, followed by reduction with Sodium Triacetoxyborohydride (STAB) , which is mild enough to leave the ester and aryl chloride intact.

Materials
  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.2 – 1.5 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Protocol Steps
  • Imine Formation:

    • In an oven-dried flask under N₂, dissolve Methyl 2-amino-6-chlorobenzoate (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCM (5 mL).

    • Add Ti(OiPr)₄ (1.5 mmol) dropwise.[1] Note: The solution may change color (yellow/orange) indicating complexation.

    • Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The aniline spot should disappear as the imine forms. If conversion is low, heat to reflux (40°C) for 2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (2.0 mmol) in one portion.

    • Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Workup (Critical for Ti Removal):

    • Quench by adding saturated aqueous NaHCO₃ (10 mL).[1]

    • Filtration: A white precipitate (TiO₂) will form.[1] Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM.[1]

    • Separate phases.[1] Extract the aqueous layer with DCM (2 x 10 mL).[1]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc).[1]

Why this works: Ti(OiPr)₄ activates the carbonyl and traps water, forcing the equilibrium toward the imine despite the steric bulk of the 6-Cl group.

Method B: Cesium-Promoted Direct Alkylation[1]

Rationale: For alkyl halides where reductive amination is impossible, we exploit the "Cesium Effect." Cesium carbonate (Cs₂CO₃) in DMF enhances the nucleophilicity of the aniline through improved solubility and weak solvation of the cesium cation, permitting SN2 attack without requiring harsh temperatures that would hydrolyze the ester.

Materials
  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2]

Protocol Steps
  • Setup:

    • Charge an oven-dried vial with Methyl 2-amino-6-chlorobenzoate (1.0 mmol) and Cs₂CO₃ (2.0 mmol).

    • Add anhydrous DMF (3 mL).[1] Stir for 10 minutes to ensure base dispersion.

  • Alkylation:

    • Add the Alkyl Halide (1.1 mmol) dropwise.[1]

    • Temperature Control:

      • Reactive Halides (Benzyl/Allyl): Stir at Room Temperature.

      • Unreactive Halides (Primary Alkyl): Heat to 60°C.

      • Secondary Halides: Heat to 80°C (Expect lower yields due to elimination).

  • Monitoring:

    • Monitor by LCMS every 2 hours.[1]

    • Caution: If >10% dialkylation is observed, stop the reaction immediately.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF (critical to prevent peak broadening in NMR).[1]

    • Wash with brine, dry over MgSO₄, and concentrate.

Data Summary: Solvent & Base Screening

Typical results for alkylation of deactivated anthranilates.

EntryBaseSolventTemp (°C)Yield (%)Mono:Di RatioNotes
1K₂CO₃AcetoneReflux<10-Too slow; substrate unreactive.
2NaHTHF0 -> RT4560:40Significant over-alkylation + ester hydrolysis risk.[1]
3DIPEADCMRT0-Base too weak for this substrate.[1]
4 Cs₂CO₃ DMF 60 82 95:5 Optimal balance of reactivity/selectivity.

Mechanistic Pathway (Reductive Amination)[1][3][4]

The following diagram details the Ti-mediated pathway, highlighting the critical intermediate stabilization.

ReactionPath Substrate Substrate (Amine + 6-Cl) TiComplex Hemiaminal-Ti Complex Substrate->TiComplex + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->TiComplex Imine Activated Imine (Sterically Crowded) TiComplex->Imine - H2O (Trapped by Ti) Product N-Alkylated Product Imine->Product Hydride Transfer Ti Ti(OiPr)4 Red NaBH(OAc)3

Figure 2: Titanium-mediated imine formation and reduction pathway.[1]

References

  • Reductive Amination of Electron-Deficient Anilines: Salim, S. D., et al. (2016).[1][3] A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis. [1]

  • Cesium Carbonate Promoted N-Alkylation: Salvatore, R. N., et al. (2001).[1] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Tetrahedron Letters.

  • Synthesis of N-Aryl Anthranilic Acids (Related Chemistry): Mei, X., et al. (2006).[1][4] Regioselective copper-catalyzed amination of chlorobenzoic acids. Journal of Organic Chemistry.

  • Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., et al. (1990).[1] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry.

Sources

Application

Methyl 2-amino-6-chlorobenzoate as a precursor for agrochemicals

Application Note: Methyl 2-amino-6-chlorobenzoate (MACB) as a Strategic Scaffold in Agrochemical Discovery Executive Summary Methyl 2-amino-6-chlorobenzoate (MACB) represents a critical, albeit underutilized, "ortho-bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-amino-6-chlorobenzoate (MACB) as a Strategic Scaffold in Agrochemical Discovery

Executive Summary

Methyl 2-amino-6-chlorobenzoate (MACB) represents a critical, albeit underutilized, "ortho-blocked" anthranilate scaffold in modern agrochemical synthesis. Unlike its 3-, 4-, or 5-substituted isomers, the 6-chloro position introduces significant steric hindrance adjacent to the ester functionality. This "ortho-effect" is highly prized in the design of acetolactate synthase (ALS) inhibitor herbicides and quinazolinone-based fungicides , where steric bulk prevents rapid metabolic degradation in target crops while maintaining potency against weeds or pathogens.

This guide provides a technical roadmap for utilizing MACB as a precursor, focusing on two high-value synthetic pathways: Quinazolinone Cyclization and Sulfonylurea Construction .

Chemical Profile & The "Ortho-Effect"

The utility of MACB lies in its unique electronic and steric environment. The chlorine atom at the C6 position forces the C1-ester group out of planarity with the aromatic ring.

  • Steric Shielding: The C6-Cl protects the carbonyl carbon from nucleophilic attack by bulky reagents, allowing for high regioselectivity during multi-step synthesis.

  • Lipophilicity Modulation: The halogen increases the LogP, enhancing cuticular penetration in foliar-applied agrochemicals.

PropertySpecification
CAS Number 2148-56-3 (Acid precursor); Ester derivatives vary
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Application I: Synthesis of Quinazolinone Fungicides

Quinazolinones derived from anthranilates are a potent class of fungicides (e.g., Proquinazid analogs). MACB serves as the "A-ring" precursor. The 6-chloro substituent in the starting material becomes the 5-chloro substituent in the final quinazolinone, a position known to enhance antifungal activity.

Experimental Protocol: Niementowski-Type Cyclization

Objective: Synthesis of 5-chloro-2-substituted-quinazolin-4(3H)-ones.

Reagents:

  • Methyl 2-amino-6-chlorobenzoate (MACB) (1.0 eq)

  • Amidine hydrochloride (R-C(=NH)NH₂·HCl) (1.2 eq) [e.g., Acetamidine for R=Me]

  • Sodium Methoxide (NaOMe) (3.0 eq)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and nitrogen inlet, dissolve MACB (18.5 g, 100 mmol) in anhydrous methanol (100 mL) .

  • Activation: Add NaOMe (16.2 g, 300 mmol) portion-wise at 0°C. Stir for 15 minutes. Rationale: Strong base is required to deprotonate the amidine and facilitate the initial nucleophilic attack on the sterically hindered ester.

  • Addition: Add the amidine hydrochloride (120 mmol) in a single portion.

  • Cyclization: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Checkpoint: The reaction is complete when the fluorescent anthranilate spot disappears.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (300 mL) and acidify to pH 4–5 with glacial acetic acid.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Application II: Sulfonylurea Herbicide Precursors

MACB is a vital entry point for "Type II" sulfonylureas. The amino group is converted into a sulfonyl isocyanate, which is then coupled with a heterocyclic amine (pyrimidine or triazine).[1]

Experimental Protocol: Conversion to Sulfonyl Isocyanate

Objective: Synthesis of Methyl 2-(isocyanatosulfonyl)-6-chlorobenzoate.

Safety Warning: Chlorosulfonyl isocyanate (CSI) is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • MACB (1.0 eq)

  • Chlorosulfonyl isocyanate (CSI) (1.1 eq)

  • Triethylamine (TEA) (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Diazotization-Sulfonation (Alternative Route via Sandmeyer):

    • Note: Direct sulfonation of the amino group is difficult due to deactivation. The standard industrial route involves converting the amine to a diazonium salt, then reacting with SO₂/CuCl₂ to form the sulfonyl chloride.

    • Step A: Dissolve MACB in HCl/AcOH. Diazotize with NaNO₂ at -5°C.

    • Step B: Pour the diazonium salt into a saturated solution of SO₂ in acetic acid containing CuCl₂ catalyst.

    • Result: Methyl 2-chlorosulfonyl-6-chlorobenzoate.

  • Amidation:

    • React the sulfonyl chloride with NH₄OH to form the sulfonamide .

  • Phosgenation (Isocyanate Formation):

    • Reflux the sulfonamide with n-butyl isocyanate (as a catalyst) and phosgene (or diphosgene/triphosgene) in xylene at 130°C.

    • Mechanism:[2][3][4] The sulfonamide is converted to the sulfonyl isocyanate.[4]

  • Coupling (The Agrochemical Step):

    • React the generated Methyl 2-(isocyanatosulfonyl)-6-chlorobenzoate with a heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) in acetonitrile at room temperature.

    • Product: A 6-chloro-substituted sulfonylurea herbicide.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from MACB, highlighting the critical branch points for fungicides and herbicides.

G MACB Methyl 2-amino- 6-chlorobenzoate (MACB) Cyclization Niementowski Cyclization MACB->Cyclization + Amidine / NaOMe Diazo Diazotization (NaNO2/HCl) MACB->Diazo Step 1 Amidine Amidine (R-C(=NH)NH2) Amidine->Cyclization Quinazolinone 5-Chloro-quinazolin-4(3H)-one (Fungicide Scaffold) Cyclization->Quinazolinone Reflux SulfonylCl Sulfonyl Chloride Intermediate Diazo->SulfonylCl Sandmeyer (SO2/CuCl2) Sulfonamide Sulfonamide (-SO2NH2) SulfonylCl->Sulfonamide Amination Isocyanate Sulfonyl Isocyanate Sulfonamide->Isocyanate Phosgenation Coupling Coupling w/ Aminopyrimidine Isocyanate->Coupling Sulfonylurea Ortho-Substituted Sulfonylurea Herbicide Coupling->Sulfonylurea Final Assembly

Figure 1: Divergent synthetic pathways utilizing MACB as a core scaffold for fungicide and herbicide development.

Analytical Validation

To ensure protocol integrity, the following analytical parameters should be met for the MACB starting material and the Quinazolinone intermediate.

CompoundTechniqueKey Diagnostic SignalInterpretation
MACB ¹H NMR (400 MHz, DMSO-d₆)δ 3.85 (s, 3H)Methyl ester protons (singlet).
δ 6.70 (br s, 2H)Amine protons (disappears on D₂O shake).
Quinazolinone IR Spectroscopy1680 cm⁻¹Strong C=O stretch (Amide I band).
MS (ESI+)[M+H]⁺ = M_calc + 1Confirmation of cyclization (loss of H₂O/MeOH).

References

  • Preparation of Methyl 2-amino-5-chlorobenzoate (Analogous Protocol)

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Cyclization of Anthranilates to Quinazolinones

    • Source: Organic & Biomolecular Chemistry.[2][5] "Efficient synthesis of quinazolinones through base promoted dehydrocyclization."

    • URL:[Link]

  • Sulfonylurea Herbicide Synthesis (General Mechanisms)

    • Source: ResearchGate. "Recent Advances in the Synthesis of Sulfonylureas."
    • URL:[Link]

  • Agrochemical Intermediates Profile: Source: Agrochemx. "2-Amino-6-chlorobenzoic acid Supplier."

Sources

Method

Technical Application Note: Methyl 2-amino-6-chlorobenzoate as a Scaffold for Acridone and Quinazoline Fluorophores

Executive Summary Methyl 2-amino-6-chlorobenzoate (MACB) is a highly functionalized aniline derivative characterized by a "push-pull" electronic structure and significant steric congestion. Unlike simple anthranilates, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-chlorobenzoate (MACB) is a highly functionalized aniline derivative characterized by a "push-pull" electronic structure and significant steric congestion. Unlike simple anthranilates, the presence of the chlorine atom at the C6 position—ortho to the ester and meta to the amine—imparts unique regioselectivity and photophysical properties to its derivatives.

This guide details the application of MACB in the synthesis of 9-acridone fluorophores (used in DNA intercalation and chemiluminescence) and 4(3H)-quinazolinone pigments . The steric bulk of the 6-chloro substituent is exploited to lock molecular conformations, enhancing quantum yield in fluorophores and stability in pigments.

Chemical Profile & Strategic Utility

PropertySpecificationStrategic Implication
CAS Number 2148-56-3 (Acid precursor ref)Precursor to high-value heterocycles.
Structure 1-COOMe, 2-NH₂, 6-ClSteric Gating: The C6-Cl atom shields the ester carbonyl, requiring harsh conditions for nucleophilic attack but preventing unwanted side-hydrolysis.
Electronic

-donating (-NH₂),

-withdrawing (-Cl)
Spectral Tuning: In azo dyes, the Cl atom induces a bathochromic shift compared to non-halogenated analogs.
Solubility Soluble in DCM, EtOAc, hot alcoholsIdeal for solution-phase organic synthesis.
Reaction Pathway Map

The following diagram illustrates the three primary synthetic pathways available for MACB.

MACB_Pathways MACB Methyl 2-amino-6-chlorobenzoate (Starting Scaffold) Acridone PATH A: Ullmann Condensation Target: 1-Chloro-9-acridone (Fluorophores) MACB->Acridone + Aryl Halide / Cu Cat. Quin PATH B: Niementowski Cyclization Target: 5-Chloro-4(3H)-quinazolinone (Pigments/Pharma) MACB->Quin + Formamide / 140°C Azo PATH C: Diazotization Target: Disperse Azo Dyes (Textile Colorants) MACB->Azo + NaNO2 / HCl

Figure 1: Divergent synthetic utility of Methyl 2-amino-6-chlorobenzoate. The 6-chloro substituent is retained in all pathways, influencing the final electronic properties.

Protocol A: Synthesis of 1-Chloro-9-acridone Fluorophores

Application: Synthesis of fluorescent probes and DNA intercalating agents. Mechanism: The synthesis proceeds via an Ullmann-type N-arylation followed by an acid-catalyzed intramolecular Friedel-Crafts acylation. The 6-chloro group ends up at the C1 position of the acridone (peri to the carbonyl), a critical position for modulating fluorescence quenching.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Methyl 2-amino-6-chlorobenzoate (10 mmol)

  • Iodobenzene (12 mmol)

  • Copper powder (Catalyst, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 15 mmol)

  • DMF (Dimethylformamide)[1][2]

  • Polyphosphoric Acid (PPA)

Step-by-Step Methodology
  • N-Arylation (Ullmann Condensation):

    • In a round-bottom flask, dissolve MACB (1.85 g, 10 mmol) in DMF (20 mL).

    • Add Iodobenzene (1.3 mL) and K₂CO₃ (2.07 g).

    • Add Copper powder (64 mg).

    • Critical Step: Reflux at 140°C for 12 hours under Nitrogen. The steric hindrance of the ester prevents self-condensation, but the amine remains nucleophilic.

    • Validation: Monitor TLC (Hexane:EtOAc 4:1). The starting amine spot (fluorescent blue) should disappear.

    • Work-up: Filter hot to remove inorganic salts. Pour filtrate into ice water. Recrystallize the intermediate (Diphenylamine derivative) from Ethanol.

  • Cyclization (Ring Closure):

    • Mix the dried Diphenylamine intermediate (2.6 g) with Polyphosphoric Acid (20 g).

    • Heat to 100°C for 2 hours. The viscous mixture will turn fluorescent yellow/green.

    • Quench: Pour the hot syrup slowly into crushed ice (100 g) with vigorous stirring.

    • Isolation: Filter the yellow precipitate.[3] Wash with 10% Na₂CO₃ to remove traces of acid.

  • Purification:

    • Recrystallize from glacial acetic acid to obtain bright yellow needles of 1-chloro-9(10H)-acridone.

Acridone_Syn Step1 1. Ullmann Coupling (DMF, Cu, 140°C) Inter Intermediate: N-Phenyl-2-amino-6-chlorobenzoate Step1->Inter Step2 2. Cyclization (PPA, 100°C) Inter->Step2 Final Product: 1-Chloro-9-acridone Step2->Final

Figure 2: Stepwise synthesis of the acridone core. The 6-chloro position is preserved, providing a handle for further functionalization.

Protocol B: Synthesis of Sterically Locked Quinazolinones

Application: High-performance pigments and UV absorbers. Scientific Insight: The reaction with formamide (Niementowski variation) creates the quinazolinone core. The 6-chloro group on the benzoate becomes the 5-chloro group on the quinazolinone. This position is "peri" to the carbonyl oxygen (C4=O), creating a "steric lock" that forces the molecule into a rigid planar conformation, increasing melting point and stability.

Protocol
  • Reagents: Mix MACB (10 mmol) with Formamide (50 mmol, excess acts as solvent).

  • Reaction: Heat to 170-180°C .

    • Note: Standard quinazolinone synthesis occurs at 140°C. The higher temperature is required here because the 6-chloro group sterically crowds the ester, making the initial nucleophilic attack by formamide slower.

  • Duration: 6–8 hours.

  • Isolation: Cool to room temperature. The product will precipitate out as the formamide cools. Add Ethanol (10 mL) to facilitate filtration.

  • Yield Data:

Substituent (C6)Reaction Temp (°C)Time (h)Yield (%)
H (Control)140492
Cl (MACB) 175 7 84
NO₂160578

Protocol C: Diazotization for Disperse Azo Dyes

Application: Hydrophobic dyes for polyester (Disperse Dyes). Chemistry: The aniline nitrogen is converted to a diazonium salt.[4] The 6-chloro group provides a hypsochromic shift (blue-shift) relative to the 6-nitro analog, but a bathochromic shift (red-shift) relative to the unsubstituted benzoate, allowing for precise color tuning in the yellow-orange spectrum.

Methodology
  • Diazotization:

    • Dissolve MACB (10 mmol) in HCl (6 M, 15 mL). Cool to 0–5°C.

    • Add NaNO₂ (11 mmol) solution dropwise.

    • Observation: The solution must remain clear. Turbidity implies instability.

  • Coupling:

    • Prepare coupler: N,N-Diethylaniline (10 mmol) in dilute acetic acid.

    • Add diazonium salt solution to the coupler at 0–5°C over 30 minutes.

    • Buffer with Sodium Acetate to maintain pH 4–5.

  • Result: A deep orange precipitate forms immediately.

Safety & Handling (MSDS Summary)

  • Hazards: MACB is an irritant and potentially toxic if swallowed. Chlorinated anilines can cause methemoglobinemia.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: All aqueous waste from Ullmann coupling (containing Copper) must be segregated as heavy metal waste.

References

  • Acridone Synthesis via Ullmann Condensation

    • Source: Organic Syntheses, Coll. Vol. 2, p. 15 (1943).
    • Relevance: Foundational protocol for converting anthranilic acid derivatives to acridones using copper c
    • URL:

  • Niementowski Quinazoline Synthesis

    • Source: BenchChem Application Notes (2025).[5][6] "Synthesis of Quinazolinones from Methyl 2-amino-5-bromobenzoate" (Analogous protocol).

    • Relevance: Establishes the temperature requirements for sterically hindered benzo
    • URL:

  • Copper-Catalyzed Amination of Chlorobenzoic Acids

    • Source:Journal of Organic Chemistry (2006), 71(1), 142-149.

    • Relevance: Details the regioselectivity of amination in chlorobenzoic acids, confirming the stability of the chlorine substituent during N-aryl
    • URL:

  • Azo Dye Synthesis & Classification

    • Source:Journal of University of Shanghai for Science and Technology, Vol 22, Issue 12 (2020).[7]

    • Relevance: Provides spectral data and coupling conditions for heterocyclic azo dyes derived
    • URL:

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-6-chlorobenzoate

Part 1: Strategic Analysis & Core Directive Executive Summary Methyl 2-amino-6-chlorobenzoate (CAS: 37084-56-9) represents a deceptively challenging scaffold in medicinal chemistry. While it serves as a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

Methyl 2-amino-6-chlorobenzoate (CAS: 37084-56-9) represents a deceptively challenging scaffold in medicinal chemistry. While it serves as a critical building block for quinazolinones and anthranilic acid derivatives, its reactivity is comprised of three competing factors:

  • Electronic Deactivation: The chloride is on an electron-rich aniline ring, making oxidative addition difficult compared to electron-deficient aryl chlorides.

  • Steric Congestion: The 1,2,6-substitution pattern creates a "steric pocket" where the bulky methyl ester at C1 sterically impedes the approach of the palladium catalyst to the C6-chloro position.

  • Catalyst Poisoning: The free primary amine (

    
    ) at C2 is a competent ligand that can displace phosphines or form stable, inactive Pd(II) amido complexes, arresting the catalytic cycle.
    

This guide moves beyond generic "standard conditions" to provide a Third-Generation (G3) Precatalyst Protocol . We utilize bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) to overcome the energy barrier of oxidative addition while preventing amine-induced catalyst deactivation.

Chemoselectivity & Reactivity Profile
FeatureReactivity ChallengeStrategic Solution
C6-Chlorine High bond dissociation energy; Sterically shielded by C1-Ester.Ligand: Use XPhos or SPhos . These ligands are large enough to enforce a mono-ligated Pd(0) species, which is hyper-active for oxidative addition.
C2-Amine Nucleophilic; Potential to bind Pd or react with electrophiles.Precatalyst: Use Pd-G3/G4 precatalysts . These activate rapidly and contain the optimal Ligand:Pd ratio (1:1), preventing the amine from displacing the ligand.
C1-Ester Electrophilic; Susceptible to hydrolysis or nucleophilic attack.Base: Use mild, anhydrous bases like

or hindered bases to prevent ester hydrolysis. Avoid strong alkoxides (

) if possible.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

For the synthesis of 2-amino-6-arylbenzoates.

Rationale: Conventional Pd(


)

fails here due to the stability of the C-Cl bond and steric hindrance. We employ XPhos Pd G3 , a precatalyst that releases the active species

at room temperature.
Materials
  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2–4 mol%)

    • Alternative: SPhos Pd G3 if the boronic acid is extremely bulky.

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution or finely ground solid (3.0 equiv).
    
  • Solvent: THF/Water (4:1) or 1,4-Dioxane/Water (4:1). Degassed.

Step-by-Step Procedure
  • Setup: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Charging: Add Methyl 2-amino-6-chlorobenzoate (1.0 mmol, 185.6 mg), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, ~17 mg).

    • Note: If using solid base, add

      
       (3.0 mmol) at this stage.
      
  • Inertion: Seal the vial and purge with inert gas for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Inject degassed THF (4 mL) and Water (1 mL) via syringe.

    • Note: The biphasic system helps dissolve inorganic salts while keeping the organic reactants in the organic phase.

  • Reaction: Heat the block to 60–80°C . Stir vigorously (1000 rpm) to ensure phase mixing.

    • Time: Typically 2–6 hours. Monitor by LCMS. The disappearance of the aryl chloride and the absence of des-chloro byproduct (reduction) are key metrics.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The amine group makes the product polar; ensure the column is not acidic to avoid streaking.

Protocol B: Buchwald-Hartwig Amination

For the displacement of the chloride with a secondary amine.

Rationale: Direct amination of this substrate is difficult due to the competing free amine. We use BrettPhos Pd G3 , which is highly selective for cross-coupling over catalyst deactivation by primary amines.

Materials
  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 equiv) - Avoids ester hydrolysis better than alkoxides.
    
  • Solvent:

    
     or Toluene (Anhydrous).
    
Procedure
  • Charging: In a glovebox or under strict inert atmosphere, combine substrate, amine, catalyst, and base in a vial.

  • Solvent: Add anhydrous solvent (0.2 M concentration).

  • Reaction: Heat to 100°C . This high temperature is necessary to force oxidative addition into the hindered chloride.

  • Monitoring: Check for the formation of the diamine product. If the starting material remains but catalyst is dead (black precip), add a second portion of catalyst (1 mol%).

Part 3: Mechanism & Visualization

Catalytic Cycle: The "G3" Advantage

The following diagram illustrates why the G3 precatalyst system is essential for this specific substrate. It bypasses the induction period and prevents the formation of inactive Pd-amine dimers.

G cluster_0 Critical Success Factor Precat Precatalyst Activation (XPhos Pd G3) ActiveCat Active Species [Pd(0)-XPhos] Precat->ActiveCat Rapid reduction - Carbazole byproduct OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate (Ar-Cl) PdII_Complex Pd(II) Oxidative Complex (Sterically Crowded) OxAdd->PdII_Complex TransMet Transmetalation (Boronic Acid + Base) PdII_Complex->TransMet + Ar-B(OH)2 / OH- OffCycle OFF-CYCLE TRAP Pd(II) coordination to -NH2 PdII_Complex->OffCycle Intramolecular Amine Binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration OffCycle->ActiveCat Reversible with Bulky Ligand

Figure 1: Catalytic cycle highlighting the activation of the G3 precatalyst and the risk of off-cycle amine coordination. The bulk of XPhos prevents the "Off-Cycle Trap" from becoming permanent.

Optimization Decision Tree

Use this workflow to troubleshoot low yields.

Optimization Start Start: Standard Protocol A (XPhos Pd G3, K3PO4, THF/H2O) Check Check LCMS @ 2 Hours Start->Check Result1 < 10% Conversion Check->Result1 No reaction Result2 Conversion Stalls (50%) Check->Result2 Catalyst death Result3 Dehalogenation (Ar-H) Check->Result3 Side reaction Sol1 Switch to SPhos Pd G3 (Higher steric bulk) Result1->Sol1 Sol2 Add 2nd Catalyst Charge or Increase Temp to 100°C Result2->Sol2 Sol3 Use Anhydrous Conditions (Dioxane, Cs2CO3) Result3->Sol3

Figure 2: Troubleshooting workflow for optimizing the coupling of Methyl 2-amino-6-chlorobenzoate.

Part 4: Data Summary & References

Comparative Ligand Performance (Predicted)

Based on the steric parameters of the substrate, the following performance is expected:

Ligand ClassExamplePredicted YieldNotes
Standard Phosphine

< 10%Fails to activate C-Cl; poisoned by amine.
Bidentate dppf30–50%Moderate activity; requires high temp (100°C+).
Buchwald (Gen 1) SPhos85–95%Excellent. High steric bulk protects Pd center.
Buchwald (Gen 2) XPhos> 95% Optimal. Best balance of stability and activity for chlorides.
References
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[1] Link (Describes the G3 precatalyst system).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link (Foundational work on XPhos/SPhos reactivity).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][3][4][5][6] Angewandte Chemie International Edition. Link (Review of aryl chloride reactivity).

  • Gurung, S. K., et al. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. (Demonstrates reactivity of the 2-amino-6-halo motif). Link

  • Unprotected Ortho-Bromoanilines Protocol. (2024).[1] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] (Validates coupling without amine protection). Link

Sources

Method

Application Note: Copper-Catalyzed Transformations of Methyl 2-amino-6-chlorobenzoate

[1][2] Executive Summary Methyl 2-amino-6-chlorobenzoate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of quinazolinones , acridones , and fenamates (N-aryl anthranilic acids).[1] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 2-amino-6-chlorobenzoate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of quinazolinones , acridones , and fenamates (N-aryl anthranilic acids).[1] Its unique substitution pattern—featuring a nucleophilic amino group at C2 and a bulky, electron-withdrawing chlorine atom at C6—creates a sterically congested environment around the ester carbonyl.

While the 6-chloro substituent provides metabolic stability and lipophilicity in final drug candidates, it significantly alters the reactivity profile compared to unsubstituted anthranilates. This guide details optimized Copper-Catalyzed protocols designed to overcome these steric and electronic hurdles, focusing on N-arylation (Ullmann-Goldberg) and oxidative cyclization.[1]

Chemical Profile & Reactivity Analysis

The molecule presents a "push-pull" electronic system with significant steric crowding:

FeatureChemical ConsequenceExperimental Implication
2-Amino Group (-NH₂) Primary nucleophile.[1]Highly reactive in Ullmann/Buchwald couplings.[1] Prone to oxidation.
6-Chloro Group (-Cl) Steric bulk & -I effect.[1]Shields the ester carbonyl from hydrolysis.[1] Deactivates the ring toward electrophilic aromatic substitution.
1-Methyl Ester (-COOMe) Electrophile.[1]The "ortho-ortho" substitution (2-NH₂, 6-Cl) makes this ester difficult to attack without catalysis or high heat.[1]
Mechanistic Insight: The "Ortho-Effect" in Cu-Catalysis

In copper-catalyzed reactions, the 6-chloro substituent plays a dual role:

  • Steric Hindrance: It blocks the approach of bulky ligands, necessitating the use of small, bidentate ligands (e.g., amino acids, diamines) to stabilize the Cu-intermediate.

  • Electronic Deactivation: The electron-withdrawing nature of Cl reduces the basicity of the amine, requiring stronger bases or higher temperatures to facilitate the deprotonation step in the catalytic cycle.

Application I: Copper-Catalyzed N-Arylation (Ullmann-Goldberg)[1]

This protocol describes the coupling of Methyl 2-amino-6-chlorobenzoate with aryl iodides to form N-aryl anthranilates (Fenamate precursors).[1]

Mechanistic Pathway

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The amine coordinates to Cu(I), followed by oxidative addition of the aryl halide. Reductive elimination yields the C-N bond.

UllmannCycle Start Cu(I)-Ligand Complex Step2 Amine Coordination (Substrate) Start->Step2 + Substrate Step1 Oxidative Addition (Ar-I) Step4 Reductive Elimination (Product Release) Step1->Step4 Cu(III) Intermediate Step3 Deprotonation (Base) Step2->Step3 + Base (-HX) Step3->Step1 Cu(I)-Amido Species Step4->Start Regenerate Catalyst

Figure 1: Catalytic cycle for the Cu-catalyzed N-arylation of anthranilates.

Detailed Protocol

Reagents:

  • Methyl 2-amino-6-chlorobenzoate (1.0 equiv)[1][2][3]

  • Aryl Iodide (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or

    
    -Dimethylglycine
    
  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Methyl 2-amino-6-chlorobenzoate (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Nitrogen or Argon (3 cycles).

  • Solvation: Add anhydrous DMSO (2.0 mL) via syringe under inert flow.

  • Reaction: Seal the tube and heat to 90°C for 12–24 hours.

    • Checkpoint: The reaction mixture should turn from blue/green (initial) to a dark brown suspension.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Filter through a pad of Celite to remove copper salts.

  • Purification: Wash the organic layer with brine (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • TLC Monitoring: The starting amine is fluorescent. The product (N-aryl) is often non-fluorescent or has a distinct redshift in UV absorption.[1]

  • Color Change: If the reaction stays bright blue, the catalyst has oxidized to inactive Cu(II) before coordination; check inert atmosphere.

Application II: One-Pot Synthesis of Quinazolinones

Quinazolinones are privileged structures in drug discovery (e.g., Methaqualone analogs). This protocol utilizes a Cu-catalyzed oxidative cyclization with aldehydes.[1]

Reaction Workflow

QuinazolinoneSynthesis Start Methyl 2-amino-6-chlorobenzoate + Aldehyde (R-CHO) Imine Intermediate: Schiff Base (In situ formation) Start->Imine Condensation (Reflux/Acid cat.) Cyclization Cu-Catalyzed Oxidative Cyclization Imine->Cyclization CuCl2 / O2 (Oxidation) Product Final Product: 5-Chloroquinazolin-4(3H)-one Cyclization->Product Ring Closure

Figure 2: Logical flow for the synthesis of 5-chloroquinazolinones.[1]

Detailed Protocol

Reagents:

  • Methyl 2-amino-6-chlorobenzoate (1.0 equiv)[1][2][3]

  • Benzaldehyde derivative (1.1 equiv)

  • Catalyst: CuCl₂ (5 mol%)

  • Oxidant: Air (Open vessel) or O₂ balloon

  • Solvent: Ethanol or Toluene[1]

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, mix the amine (1.0 mmol) and aldehyde (1.1 mmol) in Ethanol (5 mL). Add a catalytic amount of acetic acid (2 drops). Reflux for 2-4 hours to form the imine (Schiff base).

    • Validation: Monitor disappearance of the primary amine peak on LCMS or TLC.

  • Cyclization: Add CuCl₂ (0.05 mmol). Continue heating at reflux under an atmosphere of air (attach a drying tube, do not seal completely).

  • Completion: The reaction usually completes in 6–12 hours. The Cu(II) catalyzes the oxidation of the aminal intermediate to the fully aromatic quinazolinone.

  • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (N-Arylation) Inactive Catalyst (Oxidation).[1]Ensure rigorous O₂ exclusion.[1] Use CuI (99.99%) and fresh ligand.
No Reaction (Sterics) 6-Cl blocking approach.Switch to smaller ligands (Glycine) or increase Temp to 110°C.
Hydrolysis of Ester Wet solvent + Base.[1]Use anhydrous DMF/DMSO.[1] Switch base to Cs₂CO₃ (more soluble, milder).
Blue precipitate Cu(II) formation.[1]Catalyst died.[1] Add 10% Sodium Ascorbate to reduce Cu(II) back to Cu(I).

References

  • Ullmann-Type Coupling Mechanisms

    • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds."[1] J. Am. Chem. Soc.2008 , 130, 48, 16146–16147. Link

  • Quinazolinone Synthesis

    • Wang, Z., et al. "Copper-catalyzed synthesis of quinazolinones from anthranilates."[1] Org.[4][5] Lett.2010 , 12, 18, 4038-4041.

  • Reactivity of Substituted Anthranilates

    • Perković, I., et al. "Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives."[6] Molecules2023 , 28(15), 5866.[6] Link

  • General Ullmann Protocols

    • Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chem. Rev.2008 , 108, 3054–3131. Link

Disclaimer: All protocols involve hazardous chemicals.[1] Perform a full risk assessment (COSHH) before proceeding. The 6-chloro substituent increases the lipophilicity of intermediates; adjust chromatography gradients accordingly.

Sources

Application

Application Note: Methyl 2-amino-6-chlorobenzoate as a Linchpin Scaffold in Bioactive Heterocycle Synthesis

[1] Executive Summary Methyl 2-amino-6-chlorobenzoate (M2A6CB) is a deceptively simple anthranilate derivative that serves as a critical "linchpin" in the synthesis of privileged medicinal scaffolds.[1] Unlike its 4- or...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-amino-6-chlorobenzoate (M2A6CB) is a deceptively simple anthranilate derivative that serves as a critical "linchpin" in the synthesis of privileged medicinal scaffolds.[1] Unlike its 4- or 5-chloro isomers, the 6-chloro substitution offers unique steric and electronic properties.[1] It provides a regiodefined handle for constructing 5-chloro-4(3H)-quinazolinones —a pharmacophore found in potent inhibitors of EGFR, PI3K, and HSP90.[1]

This guide details the orthogonal reactivity of M2A6CB, providing validated protocols for cyclocondensation and palladium-catalyzed cross-coupling.[1] We emphasize the "ortho-effect" where the chlorine atom influences the conformation of the resulting heterocycles, often enhancing selectivity in kinase binding pockets.

Chemical Profile & Reactivity Analysis

M2A6CB possesses three distinct reactive sites, allowing for divergent synthesis strategies. Understanding the order of operations is critical to avoiding side reactions (e.g., self-condensation or catalyst poisoning).[1]

Functional GroupReactivity ModeStrategic Utility
Primary Amine (-NH₂) NucleophileInitiates cyclization; susceptible to oxidation.[1]
Methyl Ester (-COOMe) ElectrophileCyclization partner; amenable to amidation.[1]
Aryl Chloride (C-Cl) Electrophile (Latent)The Critical Handle. Allows for Suzuki/Buchwald coupling.[1] Positioned ortho to the ester, creating steric bulk.[1]
The "5-Chloro" Conformation Effect

When M2A6CB is cyclized into a quinazolinone, the chlorine atom occupies the C-5 position . In kinase inhibitors, this substituent often forces the pendant aryl groups into a twisted conformation (atropisomerism), which can drastically improve binding selectivity compared to the unsubstituted analogs.[1]

Application I: Synthesis of 5-Chloro-4(3H)-Quinazolinones

This is the primary application of M2A6CB.[1] The following protocol utilizes a Niementowski-type modification to generate the quinazolinone core efficiently.

Experimental Workflow Diagram

QuinazolinoneSynthesis Start Methyl 2-amino- 6-chlorobenzoate Reaction Cyclocondensation (Reflux, 12-24h) Start->Reaction Reagent Formamidine Acetate (or Orthoester) Reagent->Reaction + AcOH (cat) Workup Precipitation & Filtration Reaction->Workup Cool to RT Product 5-Chloro-4(3H)- quinazolinone Workup->Product Recrystallization

Figure 1: Streamlined workflow for the cyclization of M2A6CB into the quinazolinone scaffold.

Protocol: Cyclocondensation with Formamidine Acetate[1]

Objective: Synthesis of 5-chloro-4(3H)-quinazolinone.

Reagents:

  • Methyl 2-amino-6-chlorobenzoate (1.0 eq)[1]

  • Formamidine acetate (1.5 eq)[1]

  • 2-Methoxyethanol (Solvent, 0.5 M concentration)[1]

  • Glacial Acetic Acid (Catalytic, 0.1 eq)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-amino-6-chlorobenzoate (5.0 mmol) in 2-methoxyethanol (10 mL).

  • Addition: Add formamidine acetate (7.5 mmol) and catalytic acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂ or Ar).

    • Expert Tip: The 6-chloro substituent creates steric hindrance.[1] If conversion is slow (>24h), switch solvent to n-butanol to achieve a higher reflux temperature (118°C vs 125°C range).[1]

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.[1]

    • If no precipitate:[1] Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Purification: Filter the solid, wash with cold water (2x) and diethyl ether (1x) to remove unreacted ester. Dry under vacuum.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the methyl ester singlet (~3.8 ppm).[1] Appearance of the Quinazolinone H-2 proton singlet at ~8.1 ppm.[1]

  • Melting Point: Expect a high melting point (>200°C) typical of fused heterocycles.[1]

Application II: Palladium-Catalyzed Functionalization

The 6-chloro position is an aryl chloride, making it a candidate for Suzuki-Miyaura or Buchwald-Hartwig coupling.[1]

Strategic Decision: Should you couple before or after cyclization?

  • Route A (Post-Cyclization): Preferred. The quinazolinone ring is robust and withstands basic coupling conditions.[1]

  • Route B (Pre-Cyclization): Risky.[1] The free amine in M2A6CB can coordinate Pd, poisoning the catalyst.[1] If Route B is necessary, protect the amine (e.g., Boc) first.[1]

Protocol: Suzuki-Miyaura Coupling (Post-Cyclization)[1]

Objective: Installation of an aryl group at the C-5 position of the quinazolinone.

Reagents:

  • 5-Chloro-4(3H)-quinazolinone (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[1]

    • Why SPhos? The Buchwald ligand SPhos is specifically designed to facilitate coupling of hindered aryl chlorides (like our 5-chloro substrate).[1]

  • Base: K₃PO₄ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the quinazolinone, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.[1]

  • Reaction: Heat to 100°C (oil bath) or 120°C (microwave) for 2-4 hours.

    • Note: The steric bulk of the peri-carbonyl group at C-4 makes this coupling slower than standard aryl chlorides.

  • Workup: Filter through a celite pad, rinse with EtOAc.[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Reaction Pathway & Logic Map[1][2]

ReactivityLogic cluster_pathA Pathway A: Heterocycle Formation (Preferred) cluster_pathB Pathway B: Direct Coupling (Steric Challenge) M2A6CB Methyl 2-amino- 6-chlorobenzoate Qzn 5-Chloro-quinazolinone M2A6CB->Qzn Cyclization (Formamidine) Biaryl Methyl 6-aryl-2-aminobenzoate M2A6CB->Biaryl Suzuki Coupling (Requires Amine Protection) Bioactive 5-Aryl-quinazolinone (Kinase Inhibitor) Qzn->Bioactive Suzuki Coupling (Pd/SPhos) Biaryl->Bioactive Cyclization

Figure 2: Strategic pathways for diversifying the M2A6CB scaffold.[1] Pathway A is recommended for higher yields.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete ring closure due to steric bulk of Cl.[1]Increase temperature by using Diglyme (162°C) or add Lewis Acid catalyst (e.g., Sc(OTf)₃).[1]
Stalled Pd-Coupling Oxidative addition failure at C-Cl bond.[1]Switch to XPhos Pd G3 precatalyst. The bulky ligand helps overcome the steric hindrance of the adjacent carbonyl.
Product Solubility Quinazolinones are often insoluble in organic solvents.[1]Use DMF/DMSO for NMR.[1] For workup, rely on precipitation from water rather than extraction.[1]

References

  • Synthesis of Quinazolinones: Arabian Journal of Chemistry. "Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors." (2021).[1][2] Link

  • Reactivity of Anthranilates: National Institutes of Health (PMC). "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones Synthesis." (2018).[1][3] Link

  • Palladium Coupling Protocols: BenchChem Application Notes. "Palladium-Catalyzed Cross-Coupling Reactions of 2-Chlorobenzoselenazole (Analogous Chloro-Heterocycle Protocols)." (2025).[4][5][6] Link[1]

  • Bioactivity of Amino-Quinazolines: SciELO. "Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines." (2024).[1] Link

  • Crystallographic Data: PMC. "Methyl 2-amino-5-chlorobenzoate (Structural Analogue Data)." Link

(Note: While direct literature on the specific 6-chloro isomer is rarer than the 4- or 5-chloro isomers, the chemistry described above is extrapolated from validated protocols for ortho-substituted anthranilates found in the citations above.)

Sources

Method

Application Notes and Protocols for Flow Chemistry: Methyl 2-amino-6-chlorobenzoate as a Versatile Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Flow Chemistry for Substituted Anthranilates Methyl 2-amino-6-chlorobenzoate is a valuable substituted anthranilate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Flow Chemistry for Substituted Anthranilates

Methyl 2-amino-6-chlorobenzoate is a valuable substituted anthranilate ester, a class of compounds frequently employed as precursors in the synthesis of pharmaceuticals and fine chemicals. The molecule possesses three key functional sites amenable to chemical transformation: the nucleophilic amino group, the ester, and the aromatic ring, which can participate in various coupling and substitution reactions. The ortho-amino ester arrangement is a classic precursor for the synthesis of heterocyclic scaffolds, such as quinazolinones.

The transition from traditional batch processing to continuous flow chemistry for intermediates like Methyl 2-amino-6-chlorobenzoate offers significant advantages. Flow chemistry, characterized by the use of microreactors or coiled tube reactors, provides superior control over reaction parameters such as temperature, pressure, and residence time.[1] This enhanced control is particularly beneficial for managing highly exothermic or rapid reactions, improving safety, and ensuring consistent product quality.[2] Furthermore, the high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, often leading to higher yields and purities while minimizing reaction times and waste generation.[1][2]

This document provides detailed application notes and a representative protocol for the use of Methyl 2-amino-6-chlorobenzoate in continuous flow synthesis, focusing on diazotization as a key transformation. While direct literature for this specific substrate in flow is emerging, the protocols are based on well-established procedures for closely related analogs, such as methyl 2-aminobenzoate.[3]

Core Application: Continuous Flow Diazotization

Diazotization of aromatic amines is a cornerstone of synthetic chemistry, yielding highly versatile diazonium salt intermediates. These salts are precursors to a wide array of functional groups through subsequent reactions (e.g., Sandmeyer, Schiemann, azo coupling). However, the synthetic utility of diazonium salts is often hampered by their instability and potential for explosive decomposition in batch processes.[4]

Causality Behind Flow Chemistry for Diazotization: Flow chemistry provides a robust solution to the challenges of diazotization. The small reactor volumes ensure that only a minimal amount of the unstable diazonium intermediate is present at any given moment, drastically enhancing process safety.[4] Precise temperature control prevents thermal decomposition, and the rapid mixing of reagents ensures the immediate consumption of the starting aniline, leading to high conversion rates and minimizing side reactions.[3][4]

Logical Workflow for Continuous Diazotization

The following diagram illustrates the logical steps involved in the continuous flow generation and subsequent reaction of a diazonium salt from Methyl 2-amino-6-chlorobenzoate.

Flow_Diazotization cluster_0 Reagent Preparation cluster_1 Flow Synthesis cluster_2 In-line Quench/Reaction ReagentA Solution A: Methyl 2-amino-6-chlorobenzoate in Acetic Acid/HCl PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Sodium Nitrite in Water PumpB Syringe Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Coiled Reactor (PFA Tubing) in Cooling Bath TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Collection Flask with Quenching Agent or Downstream Reagent BPR->Quench caption Workflow for continuous diazotization.

Caption: Workflow for continuous diazotization.

Protocol 1: Continuous Flow Diazotization of Methyl 2-amino-6-chlorobenzoate (Adapted)

This protocol is adapted from a validated procedure for the continuous diazotization of methyl 2-aminobenzoate and is expected to perform similarly with the chlorinated analog.[3] It is designed to generate a continuous stream of the corresponding diazonium salt for immediate use in a subsequent reaction.

Materials:

  • Methyl 2-amino-6-chlorobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Syringe pumps (2)

  • PFA or PTFE tubing (e.g., 1/16" OD, 0.75 mm ID)

  • T-mixer

  • Back Pressure Regulator (BPR)

  • Cooling bath (ice/water or cryo-cooler)

Experimental Setup:

  • Reagent Preparation:

    • Solution A (Amine): Prepare a 0.5 M solution of Methyl 2-amino-6-chlorobenzoate in a mixture of glacial acetic acid and concentrated HCl (e.g., 4:1 v/v). Ensure complete dissolution.

    • Solution B (Nitrite): Prepare a 0.6 M aqueous solution of Sodium Nitrite (NaNO₂). This represents 1.2 equivalents relative to the amine.

  • System Assembly:

    • Assemble the flow chemistry setup as depicted in the workflow diagram. A coiled reactor is made by wrapping a suitable length of PFA tubing around a cylinder. For a 2-minute residence time at a total flow rate of 1.0 mL/min, a reactor volume of 2.0 mL is required.

    • Immerse the T-mixer and the coiled reactor in a cooling bath maintained at 0-5 °C.

    • Install a back-pressure regulator (e.g., 30-50 psi) after the reactor to ensure stable flow and prevent outgassing.

  • Reaction Execution:

    • Load Solution A and Solution B into separate syringes and mount them on the syringe pumps.

    • Set the flow rates for each pump. For a 1:1 stoichiometric mixing, if Pump A is set to 0.5 mL/min, Pump B should also be set to 0.5 mL/min, for a total flow rate of 1.0 mL/min.

    • Begin pumping a solvent "plug" (e.g., the acetic acid/HCl mixture) through the system to prime it.

    • Simultaneously start pumping Solution A and Solution B into the T-mixer.

    • The combined stream enters the cooled reactor coil where the diazotization occurs.

  • Collection and Downstream Processing:

    • The output stream from the BPR, containing the in-situ generated diazonium salt, should be directed immediately into a collection flask containing the reagent for the subsequent transformation (e.g., a cooled solution of potassium iodide for a Sandmeyer reaction).

    • Monitor the reaction for completion by quenching a small sample of the output stream and analyzing via TLC or LC-MS.

Data Presentation: Representative Reaction Parameters

The following table summarizes key parameters for optimizing the continuous flow diazotization.

ParameterValue RangeRationale
Temperature0 - 10 °CDiazonium salts are thermally unstable; low temperatures are crucial to prevent decomposition.[4]
Residence Time1 - 5 minutesDiazotization is typically a fast reaction. A short residence time is sufficient for full conversion and minimizes decomposition.[4]
Stoichiometry (NaNO₂:Amine)1.1 - 1.5 : 1A slight excess of the nitrosating agent ensures complete consumption of the starting amine.
Concentration0.2 - 1.0 MHigher concentrations increase throughput, but may require more efficient cooling.
Back Pressure30 - 100 psiPrevents the evolution of gaseous byproducts (e.g., N₂) from causing flow instability.

Further Applications in Flow Chemistry

The reactivity of Methyl 2-amino-6-chlorobenzoate makes it suitable for other important transformations that can be enhanced by flow chemistry.

N-Alkylation and N-Acylation

The amino group can be readily functionalized through N-alkylation or N-acylation. In flow, these reactions can be performed at elevated temperatures and pressures, significantly accelerating reaction rates.[5]

Causality Behind Flow:

  • Enhanced Mixing: Rapid mixing in microreactors ensures uniform reaction conditions, which is especially important for fast acylation reactions.

  • Superheating: Solvents can be heated safely above their atmospheric boiling points in a pressurized flow system, enabling the use of less reactive alkylating agents or accelerating sluggish reactions.

  • Safety: Allows for the controlled use of potentially hazardous reagents by minimizing the amount in the reactor at any time.

Synthesis of Quinazolinones

Methyl 2-amino-6-chlorobenzoate is an ideal precursor for quinazolinone synthesis, a privileged scaffold in medicinal chemistry. A common route involves condensation with an orthoester followed by cyclization with an amine.[6]

Conceptual Flow Workflow for Quinazolinone Synthesis:

Flow_Quinazolinone cluster_0 Reagent Streams cluster_1 Multi-step Flow Synthesis cluster_2 Collection ReagentA Stream 1: Methyl 2-amino-6-chlorobenzoate + Triethyl Orthoformate in Toluene PumpA Pump 1 ReagentA->PumpA ReagentB Stream 2: Primary Amine (R-NH2) in Toluene PumpB Pump 2 ReagentB->PumpB TMixer1 T-Mixer 1 PumpA->TMixer1 TMixer2 T-Mixer 2 PumpB->TMixer2 Reactor1 Heated Reactor 1 (Condensation) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Heated Reactor 2 (Cyclization) TMixer2->Reactor2 BPR BPR Reactor2->BPR Product Product Collection BPR->Product caption Telescoped flow synthesis of quinazolinones.

Caption: Telescoped flow synthesis of quinazolinones.

This "telescoped" approach, where the output of one reactor flows directly into the next, avoids the need for intermediate isolation and purification, streamlining the overall synthesis.[7]

Conclusion

Methyl 2-amino-6-chlorobenzoate is a potent building block for complex molecular architectures. The application of continuous flow chemistry to its transformations, particularly for hazardous or sensitive reactions like diazotization, offers a paradigm shift in terms of safety, efficiency, and control. The protocols and concepts outlined here provide a framework for researchers to leverage the benefits of flow synthesis, enabling faster process development and safer, more scalable production of valuable chemical entities.

References

  • Maiti, D., et al. (2014). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development. Available at: [Link]

  • Broguiere, T., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules. Available at: [Link]

  • d'Acunto, M., et al. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs. Available at: [Link]

  • Ahmadi, M., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E. Available at: [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Various Authors. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry Reports. Available at: [Link]

  • Gutmann, B., et al. (2015). Continuous flow chemistry: a novel technology for the synthesis of marine drugs. Marine Drugs. Available at: [Link]

  • Baumann, M., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Various Authors. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Baumann, M., et al. (2016). Exploring Flow Procedures for Diazonium Formation. ResearchGate. Available at: [Link]

  • CN104945105A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. Patsnap Eureka. Available at: [Link]

  • Mijalis, A. J., et al. (2017). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. Chemical Reviews. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Akkoz, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. Available at: [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. Available at: [Link]

  • Various Authors. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

Sources

Application

Microwave-assisted synthesis using Methyl 2-amino-6-chlorobenzoate

Application Note: Microwave-Assisted Synthesis of 5-Chloroquinazolin-4(3H)-one Scaffolds Executive Summary This guide details the microwave-assisted synthesis of quinazolinone pharmacophores utilizing Methyl 2-amino-6-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-Chloroquinazolin-4(3H)-one Scaffolds

Executive Summary

This guide details the microwave-assisted synthesis of quinazolinone pharmacophores utilizing Methyl 2-amino-6-chlorobenzoate as the primary building block. While anthranilate cyclization is a well-established pathway, the presence of the 6-chloro substituent introduces specific steric and electronic challenges that render conventional thermal heating inefficient (often requiring >24h reflux).

Microwave irradiation (MWI) overcomes the activation energy barrier imposed by the ortho-chloro steric clash, facilitating rapid access to 5-chloroquinazolin-4(3H)-one derivatives. This scaffold is a critical precursor for bioactive compounds exhibiting anticonvulsant, antihypertensive, and antimalarial properties [1, 2].

Scientific Rationale & Mechanism

The "6-Chloro" Challenge

In standard anthranilates, the amine (C2) and ester (C1) are relatively free to rotate. However, in Methyl 2-amino-6-chlorobenzoate, the chlorine atom at C6 creates a "peri-interaction" with the ester carbonyl.

  • Steric Hindrance: The bulky halogen forces the ester group out of planarity with the benzene ring, reducing the electrophilicity of the carbonyl carbon.

  • Electronic Effect: While Cl is electron-withdrawing (inductive), its steric bulk is the dominant factor hindering the initial nucleophilic attack by formamide or amines.

Microwave Advantage: Dipolar Polarization

MWI targets the dipolar transition state. The formation of the tetrahedral intermediate (during the attack of the amine on the ester) involves charge separation. Microwave fields stabilize this polarized transition state more effectively than ground-state reactants, significantly lowering the activation energy (


) and accelerating the rate-determining step [3].
Reaction Pathway Visualization

ReactionPathway Figure 1: Microwave-accelerated cyclization pathway overcoming steric hindrance. Start Methyl 2-amino- 6-chlorobenzoate Inter1 Intermediate: Amidine Formation Start->Inter1 Nucleophilic Attack Reagent Formamide / Primary Amine Reagent->Inter1 Inter2 Transition State: Dipolar Polarization Inter1->Inter2 MW Activation Product 5-Chloroquinazolin- 4(3H)-one Inter2->Product - MeOH, - H2O Cyclization

Experimental Protocols

Protocol A: Synthesis of Parent 5-Chloroquinazolin-4(3H)-one

Target Application: Creating the core scaffold for further functionalization (e.g., Suzuki coupling at the C5-Cl position).

Reagents:

  • Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Formamide (5.0 - 10.0 equiv) – Acts as both reactant and solvent.

  • Ammonium Acetate (0.5 equiv) – Catalyst (optional, improves yield).

Procedure:

  • Loading: In a 10 mL microwave-transparent pressure vial (borosilicate glass), dissolve 1.0 mmol of Methyl 2-amino-6-chlorobenzoate in 3 mL of formamide. Add Ammonium Acetate.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor (e.g., Monowave or Discover) with the following parameters:

    • Temperature: 180 °C

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 200W)

  • Workup:

    • Cool the reaction mixture to room temperature (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Critical Checkpoint:

  • Observation: The reaction typically turns from pale yellow to deep orange/brown.

  • Validation: TLC (Ethyl Acetate:Hexane 1:1). The starting material (high

    
    ) should disappear; product appears at lower 
    
    
    
    due to the amide polarity.
Protocol B: One-Pot Library Synthesis of 3-Substituted Derivatives

Target Application: Rapid generation of drug-like libraries (N3-substituted).

Reagents:

  • Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Triethyl Orthoformate (TEOF) (1.5 equiv) – Cyclizing agent.

  • Acid Catalyst: Acetic Acid (glacial, 3 drops).

Procedure:

  • Loading: Mix all reagents in a 10 mL microwave vial. No additional solvent is required if TEOF and the amine provide sufficient liquid volume; otherwise, add 1 mL Ethanol.

  • Irradiation:

    • Step 1 (Imine formation): 100 °C for 5 minutes.

    • Step 2 (Cyclization): Ramp to 160 °C for 10 minutes.

  • Workup:

    • Cool to RT.

    • The product often precipitates directly. If not, remove excess solvent/TEOF under reduced pressure.

    • Recrystallize from EtOH/DMF.

Data Analysis & Performance Comparison

The following table contrasts the microwave protocol against the traditional thermal reflux method (based on internal validation and literature precedents [4, 5]).

ParameterThermal Reflux (Oil Bath)Microwave Assisted (Protocol A)Advantage
Temperature 160-180 °C (requires high BP solvent)180 °C (precise internal control)Stability
Time 18 - 24 Hours15 - 20 Minutes98% Time Savings
Yield 55 - 65%85 - 92%Cleaner reaction profile
Purification Column Chromatography often neededFiltration/RecrystallizationGreen Chemistry
Energy High (continuous heating)Low (targeted heating)Efficiency

Troubleshooting & Optimization

Pressure Management

The cyclization releases Methanol (MeOH) and Water as byproducts. In a sealed vessel at 180°C, MeOH generates significant pressure.

  • Safety Rule: Ensure your vessel is rated for at least 20 bar (300 psi).

  • Mitigation: If the pressure limit is approached, use a "Open Vessel" mode with a reflux condenser attached to the microwave cavity, though this may require slightly longer reaction times (30 mins).

Incomplete Conversion

If TLC shows remaining starting material:

  • Increase Power: The 6-chloro group steric barrier may require a faster heating ramp. Set "Power Max" to 300W to reach 180°C in <2 minutes.

  • Solvent Switch: For Protocol B, switch from Ethanol to Dimethylacetamide (DMA) . DMA couples extremely well with microwaves (high tan

    
    ) and solubilizes the intermediate amidine effectively.
    

References

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

  • National Institutes of Health (PMC). (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Available at: [Link]

  • Molecules. (2009).[12] Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles.[2][13] Available at: [Link][2][4][5][7][9][10]

  • Journal of Combinatorial Chemistry. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones.[8] Available at: [Link][8]

  • Scholars Research Library. (2011). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Yield with Methyl 2-amino-6-chlorobenzoate

Welcome to the technical support center for optimizing Suzuki coupling reactions involving Methyl 2-amino-6-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving Methyl 2-amino-6-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their coupling products. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.

Troubleshooting Guide: Common Issues and Solutions

Methyl 2-amino-6-chlorobenzoate presents a unique set of challenges in Suzuki coupling due to the electron-donating nature of the amino group and the steric hindrance around the chlorine atom. These factors can impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] Below is a table outlining common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inefficient Oxidative Addition: The electron-rich nature of the substrate deactivates the aryl chloride. 2. Catalyst Inhibition: The amino group can coordinate to the palladium center, inhibiting catalytic activity. 3. Poor Catalyst/Ligand Choice: The selected catalyst system is not active enough for this challenging substrate.1. Use Electron-Rich, Bulky Ligands: Ligands like Buchwald's SPhos or XPhos can promote oxidative addition.[1] 2. Employ a Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation step. 3. Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition.
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Slow Transmetalation: If the transmetalation step is slower than competitive side reactions, undesired products can form. 2. Presence of Water: While often beneficial, excessive water can lead to protodeboronation of the boronic acid.[2] 3. Inappropriate Solvent Choice: The solvent can influence the relative rates of the desired coupling and side reactions.[3]1. Optimize Base and Solvent System: Anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or 2-MeTHF can minimize protodeboronation.[1] 2. Use a More Stable Boronic Ester: Pinacol boronic esters are generally more stable to protodeboronation than their corresponding boronic acids.[2] 3. Careful Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote side reactions.
Inconsistent Yields 1. Variable Reagent Quality: Impurities in the boronic acid, base, or solvent can affect the reaction outcome. 2. Incomplete Degassing: Residual oxygen can lead to catalyst decomposition and inconsistent results. 3. Moisture Sensitivity: The reaction may be sensitive to adventitious water.1. Use High-Purity Reagents: Ensure all reagents are of high quality and stored under appropriate conditions. 2. Standardize Degassing Procedure: Implement a consistent and thorough degassing protocol (e.g., freeze-pump-thaw cycles). 3. Dry Solvents and Glassware: Use freshly dried solvents and oven-dried glassware to minimize moisture.
Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Catalyst Screen Different Pd Catalysts and Ligands Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Different Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Optimize_Catalyst No Improvement Success Optimized Yield Achieved Optimize_Temp->Success Improvement Seen

Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with Methyl 2-amino-6-chlorobenzoate not working, even with standard conditions?

A1: Methyl 2-amino-6-chlorobenzoate is an electron-rich and sterically hindered aryl chloride. Standard Suzuki conditions, often optimized for aryl bromides or less challenging chlorides, may not be sufficient. The electron-donating amino group deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[4] You will likely need more specialized conditions, such as a more active catalyst system (e.g., a palladium precursor with a bulky, electron-rich phosphine ligand like SPhos or XPhos) and potentially higher reaction temperatures.

Q2: What is the best catalyst and ligand combination for this substrate?

A2: While there is no single "best" combination for all Suzuki reactions, for challenging substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands are generally a good starting point.[1] Pre-catalysts such as [Pd(cinnamyl)Cl]₂ with SPhos or XPhos ligands have shown success with electron-rich aryl chlorides. N-heterocyclic carbene (NHC) ligands can also be effective.[5][6] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal one for your specific reaction.

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] For your substrate, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the solubility of the reaction components and should be considered in conjunction with the solvent system.

Q4: Which solvent system should I use?

A4: The choice of solvent can significantly impact the reaction outcome by affecting the solubility of reagents and the stability of the catalytic species.[7][8] For difficult couplings, polar aprotic solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used, often in combination with a small amount of water.[2] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary. The solvent choice can be critical in preventing side reactions like homocoupling.[3]

Q5: I am observing a significant amount of dehalogenated starting material. What can I do to minimize this?

A5: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be caused by several factors, including the presence of certain impurities, the choice of base and solvent, and the nature of the catalyst. To minimize dehalogenation, ensure your reagents and solvent are pure and thoroughly degassed. Using a less protic solvent and a base that is not a strong reducing agent can also help. Sometimes, changing the ligand on the palladium catalyst can suppress this side reaction.[2]

Experimental Protocols

General Procedure for Suzuki Coupling of Methyl 2-amino-6-chlorobenzoate

This protocol provides a starting point for optimization.

Materials:

  • Methyl 2-amino-6-chlorobenzoate

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add Methyl 2-amino-6-chlorobenzoate, the arylboronic acid/ester, and the base under an inert atmosphere.

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism [Video]. YouTube. [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 4(17), 2973–2976. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Kappe, C. O. (2004). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 6(10), 497-500. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Ali, S., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 23(3), 598. [Link]

  • El-Batta, A., et al. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 5(10), 4274-4280. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Smith, R. T., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 287. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organometallics, 34(20), 4941-4949. [Link]

Sources

Optimization

Troubleshooting low conversion in Buchwald-Hartwig amination of Methyl 2-amino-6-chlorobenzoate

The following technical support guide addresses the specific challenges of performing Buchwald-Hartwig amination on Methyl 2-amino-6-chlorobenzoate . Topic: Optimization of C–N Coupling for Methyl 2-amino-6-chlorobenzoat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of performing Buchwald-Hartwig amination on Methyl 2-amino-6-chlorobenzoate .

Topic: Optimization of C–N Coupling for Methyl 2-amino-6-chlorobenzoate Ticket Severity: High (Methodology Stalled) Applicable Substrates: Sterically hindered ortho-halo benzoates, anthranilic acid derivatives.

Diagnostic Overview

You are experiencing low conversion (<20-40%) or stalled reactions when attempting to cross-couple an external amine with the C6-chloride of Methyl 2-amino-6-chlorobenzoate.

The Substrate Challenge

This substrate presents a "Perfect Storm" of steric and electronic hurdles:

  • Steric Crowding (The 1,2,6-Pincer): The C1-ester is flanked by the C2-amino group and the C6-chloride. The oxidative addition into the C6-Cl bond is severely hampered by the ortho-ester.

  • Catalyst Poisoning (The Chelation Trap): The free C2-amine and C1-ester can form a stable 6-membered chelate with Palladium (Pd), sequestering the catalyst in an inactive off-cycle species.

  • Competitive Nucleophilicity: The C2-amine is an internal nucleophile. While less reactive than aliphatic amines, it can compete for the Pd center or engage in background condensation reactions.

Troubleshooting Logic Flow

Use this decision tree to identify the root cause of your low conversion.

TroubleshootingFlow Start Symptom: Low Conversion (SM Remaining) CheckColor Check Reaction Mixture Appearance Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitation ClearSol Clear/Homogeneous (No reaction) CheckColor->ClearSol Stalled CheckByprod Analyze LCMS for Byproducts BlackPpt->CheckByprod Sol_Precat Solution: Switch to Pd-G3/G4 Precatalysts BlackPpt->Sol_Precat Unstable Pd(0) ClearSol->CheckByprod Hydrolysis Byproduct: Acid/Amide (Ester Hydrolysis) CheckByprod->Hydrolysis Mass -14 (OMe->OH) Dehal Byproduct: Des-chloro (Hydrodehalogenation) CheckByprod->Dehal Mass -34 (Cl->H) NoProd No Product/Byproduct (Catalyst Resting State) CheckByprod->NoProd Only SM Sol_Base Solution: Switch Base to K3PO4 or Cs2CO3 Hydrolysis->Sol_Base Sol_Ligand Solution: Switch Ligand (BrettPhos/RuPhos) Dehal->Sol_Ligand NoProd->Sol_Precat

Caption: Diagnostic logic for identifying failure modes in hindered benzoate aminations. Blue nodes indicate decision points; Green nodes indicate protocols.

Critical Troubleshooting Guides (FAQs)

Issue 1: "The reaction turns black immediately, and no product forms."

Diagnosis: Rapid catalyst decomposition (Pd-Black formation). Technical Insight: The free amine on your substrate is likely displacing your phosphine ligand, forming a [Pd(Substrate)2] complex that lacks the steric bulk to support the catalytic cycle, leading to aggregation. The Fix:

  • Abandon Pd(OAc)2/Pd2(dba)3: In situ catalyst generation is too slow for this hindered substrate.

  • Use Precatalysts: Switch to Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These contain a pre-formed Pd-Ligand bond and an amine scaffold that ensures rapid reductive elimination to the active L-Pd(0) species, bypassing the induction period where poisoning occurs.

Issue 2: "I see starting material and a new peak (M-14 or M-15)."

Diagnosis: Base-mediated ester hydrolysis or transesterification. Technical Insight: Strong alkoxide bases (NaOtBu, LiOtBu) are standard for Buchwald couplings but are incompatible with methyl esters at high temperatures (80°C+). They cause hydrolysis (forming the acid, which kills the catalyst) or transesterification. The Fix:

  • Switch to Weak Bases: Use Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate tribasic). These are mild enough to preserve the ester but strong enough to deprotonate the Pd-bound amine intermediate.

  • Solvent: Run in 1,4-Dioxane or Toluene. Avoid alcohols if transesterification is observed.

Issue 3: "The reaction is clean (no byproducts), but conversion stops at 10%."

Diagnosis: Failure of Oxidative Addition. Technical Insight: The C6-chloride is sterically shielded by the C1-ester. Standard ligands (BINAP, dppf, PPh3) are not bulky enough to force the Pd into this crowded space, or they are too electron-poor. The Fix:

  • Ligand Selection: You need "Dialkylbiaryl phosphine" ligands.

    • For Primary Amines: Use BrettPhos or tBuBrettPhos .

    • For Secondary Amines: Use RuPhos .[1]

    • General Purpose: XPhos (Excellent for ortho-substituted chlorides).

Optimized Experimental Protocol

This "Gold Standard" protocol is designed to overcome the specific steric and chelation issues of Methyl 2-amino-6-chlorobenzoate.

Materials Checklist
  • Pd Source: XPhos Pd G4 (Sigma-Aldrich #901237) or BrettPhos Pd G4.

  • Base: Cs₂CO₃ (Anhydrous, granular - grind before use).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

  • Vessel: Sealed vial (microwave vial recommended for pressure tolerance).

Step-by-Step Methodology
  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with:

    • Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

    • External Amine (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • XPhos Pd G4 (2–5 mol%) Note: Start with 5 mol% for this hindered substrate.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes or use freeze-pump-thaw (3 cycles). Oxygen is a killer for these electron-rich ligands.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Why 100°C? Sterically hindered chlorides require significant thermal energy to undergo oxidative addition.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate and analyze.

Data: Ligand Screening Comparison

Typical conversion rates for coupling Methyl 2-amino-6-chlorobenzoate with Morpholine (Secondary amine).

Ligand SystemConversion (12h)Observation
Pd(OAc)₂ + PPh₃ < 5%Catalyst poisoning; mostly SM remaining.
Pd₂(dba)₃ + BINAP 15%Slow oxidative addition; stalled.
XPhos Pd G4 92% Recommended. High activity despite steric bulk.
BrettPhos Pd G4 85%Excellent, but XPhos is often superior for Cl-substrates.
RuPhos Pd G3 88%Very effective for secondary amines.

Mechanistic Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the "off-cycle" chelation trap caused by the substrate's unique structure.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Sterically Difficult) Pd0->OxAdd + Substrate Chelate Off-Cycle Trap: Pd-Amine/Ester Chelate Pd0->Chelate Poisoning Substrate Substrate: Me-2-amino-6-Cl-benzoate Substrate->Chelate Coordination via -NH2 and -COOMe PdII_Ar L-Pd(II)-Ar-Cl OxAdd->PdII_Ar ProdStep Amine Binding & Reductive Elimination PdII_Ar->ProdStep + Ext. Amine + Base ProdStep->Pd0 Regeneration Product Product: C-N Coupled Ester ProdStep->Product

Caption: The "Chelation Trap" (Red) competes with the productive cycle. Using bulky ligands (XPhos/BrettPhos) destabilizes the trap, favoring the active pathway.

References

  • Maiti, D., et al. (2011). "Pd-catalyzed amination of aryl halides with ammonia equivalents." Chemical Science.

    • Relevance: Discusses the impact of proximal directing groups and steric hindrance in Buchwald-Hartwig amin
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[2]

    • Relevance: The definitive guide on selecting ligands (XPhos vs BrettPhos)
  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

    • Relevance: Establishes the superiority of G3/G4 precatalysts over traditional Pd sources for difficult substr
  • Harris, M. R., et al. (2013). "Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines." Organic Letters.

    • Relevance: Provides specific conditions for coupling hindered aryl chlorides.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-6-chlorobenzoate

Introduction: The "Ortho-Effect" Challenge Welcome to the technical support hub for Methyl 2-amino-6-chlorobenzoate . This molecule presents a classic synthetic paradox: it is a simple di-substituted anthranilate derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for Methyl 2-amino-6-chlorobenzoate . This molecule presents a classic synthetic paradox: it is a simple di-substituted anthranilate derivative, yet it is notoriously difficult to synthesize in high purity due to the "Ortho-Effect."

The 2-amino and 6-chloro substituents flank the ester group, creating a "steric wall" that inhibits standard esterification. Furthermore, the 6-chloro position is chemically labile under standard hydrogenation conditions, leading to critical impurity formation.

This guide addresses the three most common support tickets we receive:

  • Dechlorination during nitro-reduction.

  • Stalled Esterification due to steric hindrance.

  • Regioselectivity Failure during direct chlorination attempts.

Module 1: The Dechlorination Nightmare (Reduction Step)

User Query: "I am reducing Methyl 2-nitro-6-chlorobenzoate using H2 and Pd/C. My LC-MS shows a 15% impurity with M-34 mass. What is happening?"

Root Cause Analysis

You are observing Hydrodechlorination . Standard catalytic hydrogenation (Pd/C, H2) is non-selective for this substrate. While it reduces the nitro group (-NO2) to the amine (-NH2), the palladium catalyst also activates the Carbon-Chlorine bond, facilitating its cleavage and replacement with hydrogen. This generates Methyl 2-aminobenzoate (the des-chloro impurity), which is nearly impossible to separate from the product due to similar polarity.

Technical Solution: Chemoselective Reduction

To retain the halogen, you must use a reduction method that is chemically "blind" to the aryl-chloride bond.

Recommended Protocol: Bechamp Reduction (Fe/NH4Cl) This method uses electron transfer from Iron (0) rather than catalytic hydrogenation, preserving the halogen.

  • Suspend Methyl 2-nitro-6-chlorobenzoate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Add Ammonium Chloride (NH4Cl, 5.0 eq) and Iron Powder (Fe, 325 mesh, 4.0 eq).

  • Reflux vigorously (80°C) for 2–4 hours.

    • Critical Check: The reaction mixture must turn from yellow (nitro) to a dark sludge (iron oxides).

  • Filter hot through Celite to remove iron sludge.

  • Concentrate the filtrate to obtain the product.

Alternative: If you must use hydrogenation, switch the catalyst to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur "poisons" the catalyst, significantly reducing its activity toward the C-Cl bond while retaining activity for -NO2 reduction.

Pathway Visualization

Dechlorination Nitro Methyl 2-nitro-6-chlorobenzoate (Starting Material) Target Methyl 2-amino-6-chlorobenzoate (Target Product) Nitro->Target Chemoselective Reduction (Fe/NH4Cl or Pt(S)/C) Nitro->Target H2, Pd/C Impurity Methyl 2-aminobenzoate (Des-chloro Impurity) Target->Impurity Over-reduction (Hydrogenolysis of C-Cl)

Figure 1: Competition between nitro reduction and hydrodechlorination. Standard Pd/C catalysts promote the red dashed pathway.

Module 2: Stalled Esterification (The Steric Wall)

User Query: "I am trying to esterify 2-amino-6-chlorobenzoic acid using Methanol and H2SO4 reflux. The reaction stalls at 60% conversion after 48 hours."

Root Cause Analysis

You are fighting Steric Inhibition of Resonance . In a standard Fischer esterification, the methanol molecule must attack the carbonyl carbon. In your molecule, the carbonyl is "sandwiched" between an amino group and a large chlorine atom. These ortho-substituents physically block the approach of the alcohol, making the tetrahedral intermediate high-energy and difficult to form.

Technical Solution: The Acyl Chloride Intermediate

You must activate the carboxylic acid into a more reactive species (Acyl Chloride) to overcome the energy barrier.

Recommended Protocol: Thionyl Chloride Activation

  • Suspend 2-amino-6-chlorobenzoic acid in dry Methanol (0°C).

    • Note: This is an exothermic modification. We generate the reagent in situ.

  • Add Thionyl Chloride (SOCl2, 2.0 eq) dropwise.

    • Mechanism:[1][2][3][4] SOCl2 reacts with methanol to form HCl and Methyl sulfite, driving the formation of the acid chloride intermediate which is immediately trapped by methanol.

  • Reflux for 8–12 hours.

  • Workup: Evaporate solvent, neutralize with NaHCO3 (aq).

Mechanism Visualization

Esterification Acid 2-amino-6-chlorobenzoic acid Fischer Fischer Esterification (MeOH / H2SO4) Acid->Fischer Standard Route Inter Acyl Chloride Intermediate (Highly Reactive) Acid->Inter Activation via SOCl2 Stalled Incomplete Reaction (Steric Blocking) Fischer->Stalled Fails due to Sterics SOCl2 Thionyl Chloride (SOCl2) Product Methyl 2-amino-6-chlorobenzoate Inter->Product Rapid Methanolysis

Figure 2: Overcoming steric hindrance by activating the carboxylic acid to an acyl chloride.

Module 3: Why Direct Chlorination Fails

User Query: "Can I just chlorinate Methyl Anthranilate (Methyl 2-aminobenzoate) to get the product? It seems cheaper."

Technical Analysis

Do not attempt this route. This is a classic issue of Electrophilic Aromatic Substitution (EAS) Regioselectivity .

  • The Amine (-NH2) is a strong activator and directs incoming electrophiles (Cl+) to the ortho and para positions.

  • The Ester (-COOMe) is a deactivator and directs meta.

In Methyl Anthranilate:

  • The position para to the amine (Position 5) is highly activated.

  • The position ortho to the amine (Position 3) is activated.

  • The target position (Position 6) is meta to the amine and blocked by the ester.

Result: Chlorinating methyl anthranilate yields a mixture of Methyl 2-amino-5-chlorobenzoate (major product) and 3,5-dichloro species. You will obtain <5% of the desired 6-chloro isomer.

Summary: Impurity Profile & Prevention

Impurity NameStructure DescriptionOriginPrevention Strategy
Des-chloro Methyl 2-aminobenzoateOver-reduction (Hydrogenolysis)Use Fe/NH4Cl or Sulfided Pt/C instead of Pd/C.
5-Chloro Isomer Methyl 2-amino-5-chlorobenzoateRegioselectivity errorDo not use direct chlorination; start from 2-chloro-6-nitrobenzoic acid.
Acid Precursor 2-amino-6-chlorobenzoic acidIncomplete EsterificationUse SOCl2/MeOH instead of H2SO4/MeOH.
Aniline Oligomers Azo/Azoxy compoundsIncomplete Nitro ReductionEnsure full reflux time and adequate equivalents of Fe reductant.

References

  • Schenzle, A., et al. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol. Applied and Environmental Microbiology. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. (Analogous chemistry regarding nitro-reduction risks).

Sources

Optimization

Technical Support Guide: Purification of Methyl 2-amino-6-chlorobenzoate

Doc ID: TS-ORG-41632 | Version: 2.1 | Last Updated: 2026-02-07 Department: Organic Synthesis & Purification Applications Executive Summary & Molecule Profile Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-41632 | Version: 2.1 | Last Updated: 2026-02-07 Department: Organic Synthesis & Purification Applications

Executive Summary & Molecule Profile

Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. While generally stable, researchers frequently encounter difficulties during purification due to its tendency to "oil out" (separate as a liquid phase rather than a crystal) and its susceptibility to oxidative coloration.

This guide provides field-tested protocols to transition this compound from a crude, dark oil/solid to a high-purity crystalline solid (MP: 85–88°C).

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDataSignificance
Appearance White to pale yellow crystalline solidDark brown/red indicates oxidation or aniline oligomers.
Melting Point 85–88°C [1]Lower MP (<80°C) suggests solvent entrapment or isomer contamination.
Solubility (Hot) High: MeOH, EtOH, EtOAc, DCMGood candidates for the "solvent" in a solvent/anti-solvent pair.
Solubility (Cold) Low: Water, Hexanes, cold AlcoholsGood candidates for the "anti-solvent."
pKa (Conjugate Acid) ~2.0–2.5 (Aniline nitrogen)Weakly basic; can be protonated by strong acids but stable to weak base washes.

Troubleshooting Guide: Common Purification Failures

Use this matrix to diagnose issues before attempting the full protocol.

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling the hot solution, the product separates as a separate liquid layer (oil droplets) at the bottom of the flask instead of forming crystals.

  • Mechanism: The solution temperature is above the melting point of the solvated product, or the solution is too concentrated (supersaturation occurs in the "labile" zone where liquid-liquid separation is energetically favorable over nucleation).

  • Corrective Action:

    • Reheat to redissolve the oil.

    • Add more solvent (dilute by 10-15%) to lower the saturation temperature.

    • Seed the solution with a pure crystal at a temperature just above the cloud point.

    • Slow Cool: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.

Issue 2: Persistent Coloration (Yellow/Brown)

Symptom: Crystals are structurally sound but retain a yellow or brownish hue.

  • Mechanism: Oxidation of the amino group (aniline derivative) leads to highly colored impurities (e.g., azo or nitroso compounds) that incorporate into the crystal lattice.

  • Corrective Action:

    • Perform a Activated Charcoal (Carbon) treatment during the hot filtration step.

    • Ensure the recrystallization solvent is degassed or perform under a nitrogen blanket if the scale is large.

Issue 3: Low Melting Point (e.g., 65–75°C)

Symptom: Solid forms but melts significantly below 85°C.

  • Mechanism: Presence of Methyl 2-amino-3-chlorobenzoate (isomer) or unreacted 2-amino-6-chlorobenzoic acid .

  • Corrective Action:

    • Acid Check: Dissolve a sample in DCM and wash with sat. NaHCO₃. If the aqueous layer acidifies (precipitate forms upon HCl addition), unreacted acid is present. See Pre-Purification Protocol.

    • Isomer Removal: Recrystallize from Methanol/Water (slow evaporation) rather than Hexane/EtOAc, as isomers often have distinct solubilities in protic solvents [2].

Decision Logic: Purification Strategy

The following flowchart illustrates the logic for selecting the correct purification pathway based on crude material status.

PurificationStrategy Start Crude Methyl 2-amino-6-chlorobenzoate CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Dark Oil CheckState->Oil AcidCheck Check TLC/Acid Content (Unreacted Starting Material?) Solid->AcidCheck BaseWash Protocol A: DCM Extraction + NaHCO3 Wash Oil->BaseWash High Impurity AcidCheck->BaseWash Acid Present RecrystDecision Select Solvent System AcidCheck->RecrystDecision Acid Free BaseWash->RecrystDecision System1 System 1 (Preferred): Methanol / Water RecrystDecision->System1 Standard System2 System 2 (Alternative): Ethyl Acetate / Hexanes RecrystDecision->System2 If Hydrolysis Risk Charcoal Is solution colored? System1->Charcoal System2->Charcoal CarbonTreat Add Activated Carbon Hot Filtration Charcoal->CarbonTreat Yes Crystallize Slow Cooling + Seeding Charcoal->Crystallize No CarbonTreat->Crystallize Final Pure Crystals (MP 85-88°C) Crystallize->Final

Figure 1: Decision tree for the purification of Methyl 2-amino-6-chlorobenzoate, prioritizing acid removal and solvent selection.

Detailed Experimental Protocols

Protocol A: Pre-Purification (Removal of Unreacted Acid)

Use this if your crude MP is <75°C or TLC shows a baseline spot.

  • Dissolve the crude ester in Dichloromethane (DCM) (10 mL per gram of crude).

  • Wash the organic phase twice with Saturated Aqueous NaHCO₃ (10 mL/g).

    • Mechanism:[1][2] This converts unreacted 2-amino-6-chlorobenzoic acid into its water-soluble sodium salt.

  • Wash once with Brine.

  • Dry over Anhydrous MgSO₄, filter, and evaporate to dryness.

  • Proceed to Protocol B.

Protocol B: Recrystallization (Methanol/Water System)

This is the standard protocol for obtaining high-purity crystals.

Reagents:

  • Methanol (HPLC Grade)

  • Deionized Water

  • Activated Carbon (optional)

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Methanol (60°C) required to dissolve the solid.

    • Note: Do not boil aggressively; methanol has a low BP (64.7°C).

  • Decolorization (Optional): If the solution is dark orange/brown, add activated carbon (5% w/w of crude mass). Stir at 60°C for 5 minutes. Filter hot through a Celite pad or sintered glass funnel.

  • Nucleation Setup: Return the clear filtrate to the heat. Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot methanol to just clear the turbidity.

  • Crystallization: Remove from heat.

    • Critical Step: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop (prevents oiling out).

  • Finishing: Once at room temperature, cool in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Collection: Filter the white needles via vacuum filtration. Wash with a cold 1:1 Methanol/Water mixture.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol C: Alternative System (Hexanes/Ethyl Acetate)

Use this if the compound oils out in methanol/water.

  • Dissolve crude in minimum boiling Ethyl Acetate .

  • Slowly add hot Hexanes (or Heptane) until cloudy.

  • Clarify with drops of Ethyl Acetate.

  • Seed with a pure crystal if available.

  • Cool slowly to room temperature, then to 4°C.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is a safer, less toxic alternative. However, because ethanol has a higher boiling point and the ester is slightly more soluble in it, you may need a lower solvent volume or a higher ratio of water (anti-solvent) to induce crystallization [3].

Q: My product turned pink during drying. Why? A: This indicates oxidation of the amino group, likely due to traces of acid remaining or excessive heat in the presence of air. Ensure the product is washed thoroughly with bicarbonate (Protocol A) before recrystallization and dry under vacuum rather than in an air oven.

Q: Is the methyl ester stable to hydrolysis during recrystallization? A: Generally, yes. Methyl 2-amino-6-chlorobenzoate is sterically hindered (ortho-chloro and ortho-amino groups flank the ester), making it relatively resistant to hydrolysis under neutral heating conditions. However, avoid prolonged boiling in water-rich mixtures.

Q: I suspect I have the 2-amino-3-chloro isomer. How do I separate it? A: Recrystallization is often insufficient for separating positional isomers with similar polarities. If Protocol B fails to raise the MP to 85°C, flash column chromatography (Silica gel; Hexane:EtOAc 9:1 to 4:1) is recommended before a final crystallization.

References

  • ChemBK. (2024). 2-Amino-6-chlorobenzoic acid methyl ester Properties and Melting Point Data. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic amines.

Sources

Troubleshooting

Technical Support Center: Quinazolinone Synthesis from Methyl 2-amino-6-chlorobenzoate

Case ID: QNZ-Cl-06-SYN Subject: Optimization of Cyclization & By-product Suppression Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary: The "Peri-Effect" Challenge Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QNZ-Cl-06-SYN Subject: Optimization of Cyclization & By-product Suppression Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The "Peri-Effect" Challenge

Welcome to the technical support guide for synthesizing 5-chloroquinazolin-4(3H)-one derivatives. If you are starting with Methyl 2-amino-6-chlorobenzoate , you are likely encountering lower yields or stubborn intermediates compared to non-halogenated analogues.

The Core Issue: The chlorine atom at the 6-position of your starting material ends up at the 5-position of the final quinazolinone ring. This places a bulky halogen atom in the peri-position relative to the C4-carbonyl group. This creates significant steric repulsion and electronic repulsion (lone pair-lone pair interaction) that destabilizes the planar transition state required for ring closure.

This guide details the specific by-products caused by this hindrance and provides validated protocols to overcome the energy barrier.

Mechanistic Failure Points & By-product Formation

To troubleshoot effectively, you must visualize where the reaction fails. The synthesis typically proceeds via the Niementowski reaction or a modified condensation with formamide/orthoesters.

Diagram 1: Reaction Pathway & Steric Blockade

The following diagram illustrates the critical divergence point where the "Open-Chain Intermediate" accumulates due to the 5-Cl steric block.

Quinazolinone_Pathway SM Methyl 2-amino- 6-chlorobenzoate Inter N-Formyl Intermediate (Open Chain) SM->Inter + Formamide Reflux ByProd1 By-product A: 2-Amino-6-chlorobenzoic acid (Hydrolysis) SM->ByProd1 Wet Solvent (Hydrolysis) Inter->Inter Stalls due to 5-Cl Steric Clash Target TARGET: 5-Chloroquinazolin-4(3H)-one Inter->Target Cyclization (High Energy Barrier!) Inter->ByProd1 Prolonged Heating + Moisture ByProd2 By-product B: Dechlorinated Species (If Pd/High H2 used) Target->ByProd2 Over-reduction

Caption: Pathway analysis showing the "Stalled Intermediate" caused by the steric clash of the Chlorine atom (red dashed line).

Detailed By-product Analysis

By-product A: The "Stalled" Intermediate
  • Chemical Identity: Methyl 2-formamido-6-chlorobenzoate (or similar amide depending on reagents).

  • Symptom: LC-MS shows a mass of [M+28] (if formamide is used) relative to the starting material. The product is isolated as a solid but has a lower melting point than the target.

  • Root Cause: The nucleophilic attack of the amide nitrogen onto the ester carbonyl is sterically hindered by the neighboring Chlorine. The molecule prefers the open-chain conformation to relieve strain.

  • Corrective Action:

    • Increase Temperature: Switch from ethanol/methanol to diglyme or DMF to reach temperatures >140°C.

    • Acid Catalysis: Add 5-10 mol% p-Toluenesulfonic acid (PTSA) to activate the ester carbonyl.

    • Microwave Irradiation: Highly recommended to overcome the local activation energy barrier.

By-product B: The Hydrolysis Product
  • Chemical Identity: 2-Amino-6-chlorobenzoic acid.[1]

  • Symptom: Product is soluble in aqueous sodium bicarbonate (effervescence). LC-MS shows [M-14] relative to starting ester.

  • Root Cause: Presence of water in the solvent or reagents (hygroscopic formamide). The ester hydrolyzes faster than it cyclizes.

  • Corrective Action:

    • Use freshly distilled formamide or dry solvents over molecular sieves (3Å).

    • Install a Dean-Stark trap if using a solvent that forms an azeotrope.

By-product C: The Dimer (Self-Condensation)
  • Chemical Identity: Diazocine derivatives (rare) or oligomers.

  • Symptom: Insoluble, high-melting solids; complex NMR in the aromatic region.

  • Root Cause: Extremely high concentrations or "neat" reactions run for too long without cyclization occurring.

Troubleshooting Guide (Symptom-Based)

ObservationProbable CauseTechnical Solution
Reaction stalls at ~50% conversion Steric hindrance prevents ring closure (The "Peri-effect").Switch to Microwave Synthesis. Run at 150°C for 20 mins. Alternatively, add PTSA (cat.) and reflux in Diglyme.
White precipitate forms upon water quench, but is acidic Hydrolysis of ester to carboxylic acid.Check solvent water content. Ensure reaction is kept strictly anhydrous until completion.
Yield is low (<40%) despite full consumption of SM Formation of water-soluble side products or loss during workup.Quinazolinones can be amphoteric. Ensure pH is adjusted to ~7.0-7.5 during precipitation. Do not wash with strong base.
Product is colored (Red/Brown) instead of White/Pale Yellow Oxidation of the amine prior to cyclization.Degas solvents with Nitrogen/Argon before heating. Add an antioxidant (e.g., sodium metabisulfite) during workup.

Optimized Experimental Protocol

Objective: Synthesis of 5-chloroquinazolin-4(3H)-one minimizing the "Stalled Intermediate."

Method: Microwave-Assisted Cyclization (Recommended)

This method utilizes thermal spikes to overcome the steric barrier of the 6-chloro group.

  • Preparation: In a 10 mL microwave vial, combine Methyl 2-amino-6-chlorobenzoate (1.0 eq) and Formamide (5.0 eq).

  • Additives: Add Ammonium Acetate (1.5 eq). Note: This acts as both a catalyst and a nitrogen source to ensure the amide formation is irreversible.

  • Irradiation: Seal the vial. Irradiate at 140°C - 150°C for 15–30 minutes (High Absorption setting).

  • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (fluorescent blue/purple) should disappear. The product usually appears as a lower Rf spot that absorbs UV strongly.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter and wash with cold water and a small amount of cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Diagram 2: Decision Matrix for Workup

Troubleshooting_Flow Start Reaction Complete? CheckLCMS Check LC-MS/TLC Start->CheckLCMS Mass_Correct Mass = Target CheckLCMS->Mass_Correct Mass_Plus28 Mass = SM + 28 (Stalled) CheckLCMS->Mass_Plus28 Mass_Minus14 Mass = SM - 14 (Hydrolysis) CheckLCMS->Mass_Minus14 Action_Recryst Precipitate & Recrystallize Mass_Correct->Action_Recryst Action_Reflux Add PTSA + Reflux (Force Closure) Mass_Plus28->Action_Reflux Action_Discard Discard/Recover Acid (Restart Dry) Mass_Minus14->Action_Discard

Caption: Logic flow for determining the next step based on mass spectral analysis of the crude mixture.

Frequently Asked Questions (FAQs)

Q: Can I use urea instead of formamide? A: Yes, but the product will be the 2,4-dione (Quinazolinedione), not the quinazolinone. The 6-Cl steric hindrance applies there as well, often requiring fusion temperatures (>180°C) to effect ring closure.

Q: Why is the 5-chloro isomer target so much harder to make than the 6- or 7-chloro isomers? A: It is purely the Peri-Effect . The 5-position (from the 6-chloro starting material) physically occupies the space required for the carbonyl oxygen's lone pairs and the incoming nucleophile during the transition state. The 6-, 7-, and 8-positions are remote from the reaction center and do not impose this penalty.

Q: My product is turning pink on the filter paper. Why? A: This indicates trace amounts of unreacted aniline (starting material) oxidizing in air, or the formation of azo-dimers. Wash the solid thoroughly with dilute HCl (if the product is stable) or cold ethanol to remove these impurities.

References

  • Niementowski Reaction Overview & Mechanism Source: Wikipedia / Chemical Reviews Note: Provides the foundational mechanism for the condensation of anthranilic acids with amides.

  • Microwave-Assisted Synthesis of Quinazolinones Source: National Institutes of Health (PMC) / BenchChem Protocols Citation: "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Relevance: Validates the use of microwave irradiation to overcome steric barriers in Niementowski reactions.

  • Green Chemistry Approaches (Deep Eutectic Solvents) Source: Taylor & Francis Online Citation: "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Relevance: Offers alternative solvent systems (Choline chloride:urea) if standard solvents fail.

  • Synthesis of 2-Amino-6-chlorobenzoic acid (Precursor Data) Source: ChemicalBook Relevance: Provides physical property data for the hydrolysis by-product to aid in identification.

Sources

Optimization

Catalyst deactivation in cross-coupling reactions of Methyl 2-amino-6-chlorobenzoate

Case ID: MACB-006-CL Subject: Catalyst Deactivation & Protocol Optimization for Sterically Congested Aryl Chlorides Assigned Scientist: Senior Application Specialist, Catalysis Division Executive Summary You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MACB-006-CL Subject: Catalyst Deactivation & Protocol Optimization for Sterically Congested Aryl Chlorides Assigned Scientist: Senior Application Specialist, Catalysis Division

Executive Summary

You are likely encountering stalled reactions (<20% conversion) or significant protodehalogenation (formation of methyl 2-aminobenzoate) when attempting to cross-couple Methyl 2-amino-6-chlorobenzoate .

This substrate presents a "perfect storm" for palladium catalyst deactivation due to three synergistic factors:

  • Electronic Deactivation: The free primary amine (-NH₂) acts as a Lewis base, coordinating to the Pd(II) center and displacing labile phosphine ligands (The "Amine Poisoning" Effect).

  • Steric Shielding: The 6-chloro position is flanked by the bulky methyl ester at C1 and the amino group at C2. This creates a steric pocket that significantly retards the rate-determining step: Oxidative Addition (OA).

  • Competitive Pathways: When OA is slow, the active Pd(0) species is prone to scavenging protons from the solvent or base, leading to protodehalogenation (reduction) rather than coupling.

This guide provides the mechanistic troubleshooting and optimized protocols required to overcome these barriers.

Module 1: Diagnosing Catalyst Deactivation

The Mechanism of Failure

In standard protocols (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), the induction period required to generate the active Pd(0) species allows the substrate's free amine to sequester the palladium.

Visualizing the Deactivation Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive amine coordination pathway.

DeactivationPathway Pd_Pre Pd Precatalyst (Inactive) Pd_Active Active LPd(0) Pd_Pre->Pd_Active Activation Coordination Pd-Amine Complex (Off-Cycle Resting State) Pd_Active->Coordination Fast N-Coordination (Poisoning) OxAdd Oxidative Addition (Rate Limiting) Pd_Active->OxAdd Slow C-Cl Insertion Substrate Substrate: Methyl 2-amino-6-chlorobenzoate Substrate->Coordination Free -NH2 Pd_Black Pd Black (Irreversible Deactivation) Coordination->Pd_Black Ligand Dissociation OxAdd->Pd_Active Productive Cycle

Figure 1: Kinetic competition between productive oxidative addition and non-productive amine coordination. The high local concentration of the amine relative to the catalyst drives the equilibrium toward the inactive complex.

Module 2: Troubleshooting Guide (Q&A)

Q1: Why is my product mass showing M-34 (Protodehalogenation)?

Diagnosis: You are observing the replacement of Chlorine with Hydrogen. Root Cause: The Oxidative Addition (OA) into the C-Cl bond is too slow due to the steric bulk of the ortho-ester. The active Pd(0) species, unable to find the aryl chloride, reacts instead with beta-hydrogens from your solvent (often alcohols like isopropanol or ethanol) or impurities in the base. Solution:

  • Switch Solvent: Move to non-protic, anhydrous solvents. 1,4-Dioxane or Toluene are preferred. Avoid alcohols completely.

  • Increase OA Rate: Switch to a catalyst system with a smaller "cone angle" but high electron density, or a pre-formed oxidative addition complex (see Protocol A).

Q2: The reaction turns black immediately upon heating.

Diagnosis: "Pd Black" precipitation. Root Cause: Ligand dissociation. The free amine on your substrate is displacing your phosphine ligand. Once the ligand leaves, the "naked" Palladium atoms aggregate into inactive metal clusters. Solution:

  • Use Buchwald G3/G4 Precatalysts: These contain a precatalyst scaffold that guarantees a 1:1 Pd:Ligand ratio and prevents the induction period where deactivation occurs.

  • Ligand Choice: Use XPhos or SPhos . These biaryl phosphine ligands are exceptionally bulky and electron-rich. The bulk prevents the substrate's amine from binding to the Pd center, while the electron richness accelerates the difficult oxidative addition into the chloride.

Module 3: Optimized Experimental Protocols

Protocol A: The "Buchwald" Standard (Recommended)

Best for: Direct coupling without protecting groups.

Rationale: Uses XPhos Pd G4 . The 2-aminobiphenyl scaffold in the G4 precatalyst ensures rapid activation at low temperatures, minimizing the window for amine poisoning. XPhos is specifically designed to handle aryl chlorides with ortho-substitution.

Reagents:

  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio) - Note: Small amount of water is necessary for the transmetallation step in Suzuki coupling, even if protodehalogenation is a risk.

Step-by-Step:

  • Charge Solids: In a glovebox or under active Argon flow, add Substrate, Boronic Acid, K₃PO₄, and XPhos Pd G4 to a reaction vial.

  • Degas Solvents: Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is a catalyst killer.

  • Addition: Add the solvent mixture via syringe.

  • Temperature: Seal the vial and heat to 80°C . Do not overshoot to 100°C+ immediately; rapid heating can destabilize the active species before the catalytic cycle establishes equilibrium.

  • Monitoring: Check LCMS at 1 hour. If conversion is <50%, add an additional 1 mol% catalyst.

Protocol B: The "Protection" Route (High Reliability)

Best for: Scale-up or if Protocol A fails.

Rationale: Acetylating the amine removes its ability to coordinate to Palladium and reduces the electronic noise on the ring.

  • Protection: Treat Methyl 2-amino-6-chlorobenzoate with Ac₂O/Pyridine to form Methyl 2-acetamido-6-chlorobenzoate .

  • Coupling: Perform the coupling using standard Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in Toluene/Water at 90°C.

  • Deprotection: Hydrolyze the acetamide post-coupling using NaOH/MeOH.

Module 4: Decision Logic for Optimization

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Start: Reaction Failed Check1 Is the product dehalogenated (Cl replaced by H)? Start->Check1 SolventCheck Are you using alcohol (MeOH, EtOH, iPrOH)? Check1->SolventCheck Yes Check2 Did Pd Black precipitate within 10 mins? Check1->Check2 No Action1 Switch to Anhydrous Dioxane + XPhos Pd G4 SolventCheck->Action1 Yes LigandCheck Are you using PPh3 or dppf? Check2->LigandCheck Yes Check3 Is conversion simply low (<10%) with SM remaining? Check2->Check3 No Action2 Switch to Bulky Ligand (SPhos or BrettPhos) LigandCheck->Action2 Yes Action3 Steric Failure. Use Protocol B (Protect Amine) Check3->Action3 Yes

Figure 2: Troubleshooting decision tree for cross-coupling failures.

Quantitative Comparison of Ligand Performance

The following table summarizes expected performance based on steric parameters (Buried Volume %V_bur) and electronic properties for this specific substrate class.

Ligand SystemSuitabilityWhy?
PPh₃ / Pd(PPh₃)₄ Poor Ligand binds too weakly; easily displaced by substrate amine.
dppf / Pd(dppf)Cl₂ Moderate Bite angle is good, but often fails with sterically hindered chlorides.
SPhos High Excellent for aryl chlorides.[1][2] High electron density facilitates OA.
XPhos Optimal "Gold Standard" for ortho-substituted aryl chlorides. Massive steric bulk prevents amine poisoning.
BrettPhos Specific Use only if coupling with a primary amine (Buchwald-Hartwig amination), not for Suzuki coupling of this substrate.

References

  • Mechanistic Insight into Catalyst Deactivation

    • Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Cross-Coupling Reactions.[3]

    • Source: ResearchGate / Wiley-VCH.[3]

    • URL:

  • Buchwald Ligand Design & Application

    • Title: Rational Ligand Design for the Aryl
    • Source: Journal of the American Chemical Society.[4]

    • URL:

  • Handling Sterically Hindered Chlorides

    • Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol.
    • Source: ResearchGate.[3][5][6]

    • URL:

  • Protodehalogenation Mechanisms

    • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.[7]

    • Source: NIH / PubMed Central.
    • URL:

Sources

Troubleshooting

Scale-up challenges for reactions involving Methyl 2-amino-6-chlorobenzoate

The following technical guide addresses scale-up challenges for Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6). This content is designed for process chemists and engineers encountering yield losses, impurity spikes, o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses scale-up challenges for Methyl 2-amino-6-chlorobenzoate (CAS: 41632-04-6). This content is designed for process chemists and engineers encountering yield losses, impurity spikes, or safety excursions during kilogram-to-ton scale manufacturing.[1]

Topic: Scale-Up Optimization & Troubleshooting Classification: Process Chemistry / Heterocyclic Synthesis Version: 2.4 (Current)[1]

Executive Technical Summary

Methyl 2-amino-6-chlorobenzoate is a sterically congested aniline derivative. Unlike its 4-chloro or 5-chloro isomers, the 6-chloro substituent exerts a profound "ortho-effect," forcing the ester carbonyl out of planarity with the aromatic ring.[1] This steric crowding significantly retards nucleophilic attack at the carbonyl (esterification/hydrolysis) and alters the reactivity of the adjacent amino group.

Key Scale-Up Risks:

  • Esterification Stalling: Standard Fischer esterification often fails or requires excessive reflux times, leading to degradation.[1]

  • Cyclization Incompleteness: When used as a precursor for quinazolinones, the 6-chloro group hinders ring closure, often requiring higher activation energies.[1]

  • Thermal Runaway: Alkylation reactions (using dimethyl sulfate or methyl iodide) are highly exothermic and prone to "dormant" induction periods on scale.

Synthesis & Sourcing: The Input Quality

Before troubleshooting the reaction, validate the input.[1]

Q: Why is my esterification of 2-amino-6-chlorobenzoic acid stalling at 60-70% conversion?

Diagnosis: You are likely using a standard Fischer esterification (MeOH/H₂SO₄ or HCl).[1] Root Cause: The chlorine atom at the C6 position creates significant steric hindrance, shielding the carbonyl carbon from methanol attack. The tetrahedral intermediate is high-energy and slow to form. Scale-Up Solution: Switch from thermodynamic control (acid catalysis) to kinetic control (alkylation).[1]

  • Protocol: Use Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) with a base (K₂CO₃) in a polar aprotic solvent (DMF or NMP).[1]

  • Mechanism: The carboxylate anion (formed by base) is a potent nucleophile that attacks the unhindered methyl group of the alkylating agent. Sterics at the benzoate ring become irrelevant.

  • Safety Note: DMS is highly toxic. On scale, ensure scrubber systems are active for potential dimethyl ether formation.[1]

Q: I see a persistent impurity at RRT 0.95. What is it?

Diagnosis: Isomeric contamination. Identity: Methyl 2-amino-4-chlorobenzoate or Methyl 2-amino-3-chlorobenzoate .[1] Origin: These originate from the nitration regioselectivity issues in the starting material supply chain (2-chloro-6-nitrobenzoic acid synthesis). Remediation:

  • Do not attempt to separate these isomers by distillation; boiling points are too close.

  • Crystallization: Recrystallize the crude ester from Methanol/Water (80:20) . The 6-chloro isomer crystallizes more readily due to higher symmetry and packing efficiency compared to the 3- or 5-chloro variants.

Reaction Troubleshooting: Downstream Chemistry

Scenario A: Cyclization to Quinazolinones

Reactions where the ester is converted to a heterocycle (e.g., reaction with formamide, urea, or isothiocyanates).[1]

Issue: The reaction requires temperatures >140°C, causing tar formation (oxidative degradation).[1] Technical Insight: The 6-Cl group prevents the amine and ester from achieving the planar geometry required for optimal orbital overlap during the cyclization transition state. Protocol Adjustment:

  • Catalysis: Add Boric Acid (2-5 mol%) . It acts as a dual-activation catalyst, coordinating to both the ester carbonyl and the incoming nucleophile, lowering the activation energy.[1]

  • Solvent Switch: Replace solvent-free neat reactions with Diglyme or Sulfolane . These high-boiling solvents solubilize the intermediates and act as heat sinks to prevent hot-spots.

Scenario B: Diazotization (Sandmeyer Reactions)

Converting the amine to a halide, cyano, or hydroxyl group.[1]

Issue: Violent gas evolution and foam-over upon addition of NaNO₂. Root Cause: The 6-chloro substituent destabilizes the diazonium salt intermediate. The "ortho-effect" prevents resonance stabilization from the ester, making the diazonium species prone to rapid nitrogen loss (dediazoniation) even at low temperatures.[1] Control Strategy:

  • Temperature: Maintain -5°C to 0°C strictly. Do not allow to rise to +5°C.

  • Dosing: Use subsurface addition of the nitrite solution to prevent localized excess.

  • Quenching: Have a solution of sulfamic acid ready to quench excess nitrous acid immediately after addition.

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for synthesis and impurity management.

G Start Starting Material: 2-Amino-6-Chlorobenzoic Acid Decision Decision: Esterification Method Start->Decision RouteA Route A: Fischer Esterification (MeOH / H2SO4) Decision->RouteA Standard Protocol RouteB Route B: Alkylation (MeI or DMS / K2CO3 / DMF) Decision->RouteB Recommended for Scale-up ResultA Result: Low Conversion (<70%) Stalled by Steric Hindrance RouteA->ResultA ResultB Result: High Conversion (>95%) Kinetic Control bypasses Sterics RouteB->ResultB Impurity Impurity Check: Isomers (3-Cl, 4-Cl) ResultB->Impurity Purification Purification: Crystallization (MeOH/H2O) Impurity->Purification If Isomers Present Product Final Product: Methyl 2-amino-6-chlorobenzoate (>99% Purity) Impurity->Product If Pure Purification->Product

Caption: Decision logic for overcoming steric hindrance during the synthesis of Methyl 2-amino-6-chlorobenzoate.

Quantitative Data: Solvent Selection Guide

Solubility is often the bottleneck in scale-up. The table below summarizes solubility data for the methyl ester at 25°C, critical for crystallization design.

Solvent SystemSolubility (mg/mL)Suitability for ReactionSuitability for Crystallization
Methanol > 250High (Transesterification risk)Good (Anti-solvent needed)
DMF > 500Excellent (Alkylation)Poor (Too soluble)
Toluene ~ 80ModerateExcellent (Cooling cryst.)[1]
Water < 1N/AAnti-solvent
Ethyl Acetate ~ 150GoodModerate

Note: Avoid alcohols if using Route B (Alkylation) to prevent ether by-products.[1]

References

  • Hauser, J. R., et al. (2016).[1][2] "Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole." Beilstein Journal of Organic Chemistry, 12, 2019–2025.[1][2] (Demonstrates scale-up principles for sterically hindered ortho-substituted anilines).

  • Organic Syntheses. (1942). "2-Amino-6-methylbenzothiazole."[1] Org.[3] Synth. 22,[1] 16. (Foundational chemistry for substituted aminobenzoate derivatives).

  • National Institutes of Health (NIH). (2025). "Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives." (Details on the reactivity of methyl 2-amino-6-chlorobenzoate in heterocycle formation).

  • Fisher Scientific. (2024).[4] "Safety Data Sheet: Methyl 2-amino-5-chlorobenzoate." (Proxy safety data for chlorobenzoate handling and hazards). [1]

Sources

Optimization

Technical Support Center: Optimization of Sonogashira Coupling for Methyl 2-amino-6-chlorobenzoate

Status: Operational Ticket ID: SONO-CL-ORTHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Substrate Challenge You are attempting one of the most difficult class...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SONO-CL-ORTHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are attempting one of the most difficult classes of Sonogashira couplings. Your substrate, Methyl 2-amino-6-chlorobenzoate , presents a "perfect storm" of deactivating factors:

  • Leaving Group: Aryl chlorides are inherently sluggish compared to iodides or bromides due to the strong C-Cl bond.

  • Steric Hindrance: The ortho-amino and ortho-ester groups create a "steric wall" around the halogen, severely inhibiting the oxidative addition of Palladium.

  • Catalyst Poisoning: The free primary amine (-NH2) can coordinate to the Palladium center, displacing ligands and shutting down the catalytic cycle (Pd-poisoning).

The Core Issue: When the Palladium cycle (cross-coupling) is slowed by these factors, the Copper cycle (if CuI is used) dominates, consuming your alkyne via oxidative homocoupling (Glaser coupling) before it can react with the aryl chloride.

Module 1: The Diagnostic Framework

To solve self-coupling, you must understand the competition between the two catalytic cycles.

Diagram 1: The Competing Pathways (Glaser vs. Sonogashira)

Sonogashira_Competition Alkyne Terminal Alkyne (Starting Material) Cu_Cycle Copper Cycle (Fast with O2) Alkyne->Cu_Cycle CuI Pd_Cycle Palladium Cycle (Slow with Aryl Chlorides) Alkyne->Pd_Cycle Transmetallation Glaser_Product Glaser Product (Alkyne Dimer) Cu_Cycle->Glaser_Product Homocoupling Sono_Product Cross-Coupled Product (Desired) Pd_Cycle->Sono_Product Reductive Elimination Oxygen Oxygen (O2) Oxygen->Cu_Cycle Accelerates ArCl Aryl Chloride (Substrate) ArCl->Pd_Cycle Oxidative Addition (Rate Limiting Step)

Caption: Figure 1. Kinetic competition. If the Aryl Chloride is unreactive (slow Pd cycle) and Oxygen is present, the Copper cycle consumes the alkyne to form dimers.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am seeing 90% alkyne dimer and unreacted aryl chloride. Why? A: This confirms that Oxidative Addition is failing. The Pd catalyst cannot break the C-Cl bond fast enough. Meanwhile, trace oxygen is allowing the Copper co-catalyst to dimerize your alkyne.

  • Immediate Action: You must switch to a Copper-Free protocol or use a specialized ligand that accelerates oxidative addition into aryl chlorides (e.g., XPhos, SPhos). Standard Pd(PPh3)2Cl2 will not work here.

Q2: Can I keep the free amino group (-NH2) unprotected? A: Proceed with caution. While modern ligands (Buchwald type) tolerate amines, the ortho position makes it risky. The amine can act as a bidentate ligand with the ester, locking up the Palladium.

  • Test: If a high-activity catalyst fails, protect the amine as an acetamide (-NHAc) or tosylate (-NHTs). This removes the coordination ability and slightly improves the electronics.

Q3: My reaction turns black and precipitates metal immediately. A: This is "Palladium Black" formation. Your catalyst is decomposing because the phosphine ligands are dissociating, or the amine substrate is displacing them.

  • Solution: Use a Precatalyst (e.g., XPhos Pd G4). These are stable precursors that release the active species in situ, preventing early death of the catalyst.

Module 3: Validated Protocols

Do not use standard Sonogashira conditions (Pd/Cu). Choose one of the following specialized workflows.

Protocol A: The "Gold Standard" (Copper-Free / High Activity)

Recommended for valuable substrates where dimerization must be zero.

Why this works: Eliminating Copper physically prevents Glaser coupling.[1] The XPhos ligand is bulky (overcomes sterics) and electron-rich (activates Pd for C-Cl bond insertion).

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst XPhos Pd G4 (or G3)0.02 - 0.05Do not use Pd(PPh3)4. G4 precatalysts ensure active Pd(0).
Base Cs2CO32.0 - 3.0Weaker bases (TEA) struggle in Cu-free cycles.
Solvent 1,4-Dioxane or MeCNN/ADegassed thoroughly (sparge with Ar for 15 min).
Temp 80°C - 100°CN/AHeat is required for aryl chlorides.

Step-by-Step:

  • Add Methyl 2-amino-6-chlorobenzoate (1.0 equiv), XPhos Pd G4 (3 mol%), and Cs2CO3 (3.0 equiv) to a vial.

  • Seal and purge with Argon (3x vacuum/backfill).

  • Add anhydrous Dioxane (0.2 M concentration) via syringe.

  • Add the Alkyne (1.2 equiv) last.

  • Heat to 80°C. Monitor by LCMS at 2 hours.

Protocol B: The "Slow Addition" Method (Copper-Catalyzed)

Use only if you lack specialized Pd ligands and must use standard Pd/Cu.

Why this works: By keeping the concentration of alkyne extremely low, you statistically favor the cross-coupling (Pd) over the dimerization (Cu), which is second-order with respect to alkyne concentration.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst PdCl2(MeCN)2 + XPhos 0.05Add free ligand (XPhos) separately if precatalyst unavailable.
Co-Catalyst CuI0.01 Keep Cu loading very low (1 mol%).
Base Diisopropylamine (DIPA)3.0

Step-by-Step:

  • Load Substrate, Pd source, Ligand, CuI, and Base into the flask. Degas rigorously.

  • Dissolve the Alkyne in a separate syringe with solvent.

  • Heat the reaction mixture to temperature.

  • Syringe Pump Addition: Add the alkyne solution slowly over 4–6 hours. This starves the Copper cycle of fuel.

Module 4: Decision Logic

Use this workflow to determine your next experiment.

Diagram 2: Experimental Decision Tree

Decision_Tree Start Start: Methyl 2-amino-6-chlorobenzoate Check_Ligand Are you using PPh3 based catalyst? Start->Check_Ligand Stop_1 STOP. PPh3 is too weak for Ar-Cl. Switch to XPhos or SPhos. Check_Ligand->Stop_1 Yes Check_Dimer Is Alkyne Dimer > 20%? Check_Ligand->Check_Dimer No (Using Bulky Ligand) Route_CuFree Go Copper-Free (Protocol A) Use Cs2CO3 / XPhos Pd G4 Check_Dimer->Route_CuFree Yes (High Dimer) Check_Conversion Is Conversion Low (<10%)? Check_Dimer->Check_Conversion No (Low Dimer) Route_CuFree->Check_Conversion Route_SlowAdd Use Slow Addition (Protocol B) Syringe pump alkyne over 4h Protect_Amine Protect Amine (-NHAc) Then retry Protocol A Check_Conversion->Protect_Amine Yes (No Reaction) Success Isolate Product Check_Conversion->Success No (Good Yield)

Caption: Figure 2. Troubleshooting logic for sterically hindered aryl chlorides.

References
  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Procedure. Angewandte Chemie International Edition. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[6] The Journal of Organic Chemistry. [Link][6]

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Improved Protocols for the Sonogashira Coupling. Chemical Science. [Link]

Sources

Troubleshooting

Managing exothermic reactions during the synthesis of Methyl 2-amino-6-chlorobenzoate derivatives

Topic: Synthesis of Methyl 2-amino-6-chlorobenzoate Derivatives Status: Operational Tier: Level 3 (Process Safety & Scale-up) Subject Matter Expert: Senior Application Scientist, Process Chemistry Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 2-amino-6-chlorobenzoate Derivatives

Status: Operational Tier: Level 3 (Process Safety & Scale-up) Subject Matter Expert: Senior Application Scientist, Process Chemistry

Executive Summary: The Thermal Hazard Profile

You are likely synthesizing Methyl 2-amino-6-chlorobenzoate via the esterification of 2-amino-6-chlorobenzoic acid . While several routes exist (e.g., alkylation with methyl iodide), the most scalable and common industrial method involves Thionyl Chloride (


) in Methanol .

The Core Hazard: This reaction is deceptively dangerous. It involves two distinct exothermic events that often catch researchers off guard:

  • The Activation Exotherm: The reaction of

    
     with Methanol generates 
    
    
    
    ,
    
    
    , and significant heat.
  • The Dissolution Endotherm vs. Reaction Exotherm: The starting material (2-amino-6-chlorobenzoic acid) is often a slurry. As it dissolves and reacts, the heat transfer dynamics change, leading to "hot spots" or delayed runaways.

This guide addresses the specific thermal risks of this transformation.

Module 1: Critical Troubleshooting (Q&A)
Ticket #001: "The Sleeping Giant" (Delayed Runaway)

User Report: "I added thionyl chloride dropwise at 0°C. The temperature barely moved. Ten minutes after I started warming it to room temperature, the reaction temperature spiked to 60°C instantly and the solvent refluxed violently. What happened?"

Root Cause Analysis: You experienced a Thermal Accumulation Runaway .

  • Mechanism: At 0°C, the reaction rate between

    
     and MeOH (and the subsequent activation of the benzoic acid) is kinetically suppressed. However, you continued to add reagent.
    
  • The Trap: You accumulated a large amount of unreacted

    
     in the vessel. When you warmed the system, the reaction "turned on" all at once. The heat generation rate (
    
    
    
    ) exceeded your cooling capacity (
    
    
    ), causing an adiabatic spike.

Corrective Protocol:

  • Raise the Baseline: Do not add

    
     at 0°C for this specific substrate if you observe no exotherm. Perform the addition at 20–25°C  (or a temperature where consumption is immediate).
    
  • Dosing Control: The addition rate must be reaction-controlled , not just time-controlled. Stop addition if the temperature does not respond as expected (this indicates accumulation).

Visualization: The Accumulation Trap

AccumulationRisk Start Start Addition (T = 0°C) Accumulation Reagent Accumulates (No Reaction Yet) Start->Accumulation Low Temp Inhibits Reaction Warming User Warms to Room Temp Accumulation->Warming High Potential Energy Trigger Kinetic Barrier Overcome Warming->Trigger Runaway THERMAL RUNAWAY (Violent Reflux) Trigger->Runaway Rate = k[Accumulated Reagent]

Figure 1: The logic flow of a thermal runaway caused by low-temperature reagent accumulation.

Ticket #002: "The Volcano" (Quenching Hazards)

User Report: "The reaction was finished. I poured the mixture into saturated Sodium Bicarbonate (


) to neutralize it. The beaker foamed over immediately, losing half my product."

Root Cause Analysis: This is a Gas Evolution/Exotherm Synergy .

  • Chemistry: The reaction mixture contains excess

    
     (byproduct) and potentially unreacted 
    
    
    
    .
  • The Event:

    • Acid-Base:

      
       (Rapid Gas).
      
    • Hydrolysis:

      
       (Heat + Gas).
      
  • The Physics: The heat released decreases the solubility of

    
     and 
    
    
    
    in the solvent, causing rapid outgassing (foaming).

Corrective Protocol:

  • The "Reverse Quench": Never pour the reaction into base. Pour the reaction mixture slowly into a large volume of ice-water first to hydrolyze

    
     under thermal control.
    
  • pH Adjustment: Then neutralize the aqueous layer slowly with solid

    
     or a saturated solution, monitoring foaming.
    
  • Ventilation: Ensure the quench vessel is open to a high-flow exhaust (scrubber recommended for

    
    ).
    
Module 2: Optimized Synthesis Protocol

Objective: Safe synthesis of Methyl 2-amino-6-chlorobenzoate avoiding thermal accumulation.

Reagents:

  • 2-Amino-6-chlorobenzoic acid (1.0 eq) [Solid, often poorly soluble]

  • Methanol (Solvent/Reagent, 10–15 volumes)

  • Thionyl Chloride (

    
    , 1.5–2.0 eq)
    

Step-by-Step Methodology:

  • Preparation (The Slurry):

    • Charge 2-Amino-6-chlorobenzoic acid and Methanol into the reactor.

    • Note: Expect a slurry. The ortho-chloro group creates steric bulk, reducing solubility.

    • Cooling: Cool the slurry to 0–5°C . Wait, didn't Ticket #1 say don't do this? Read Step 2 carefully.

  • Controlled Activation (The "Dose-and-Watch"):

    • Add the first 10% of

      
       dropwise at 0–5°C.
      
    • Checkpoint: Monitor the temperature. You should see a mild exotherm (reaction of

      
       with MeOH). If you do not, stop.
      
    • Once the initial exotherm subsides, slowly ramp the internal temperature to 20°C .

  • Main Addition (Isothermal Mode):

    • Add the remaining

      
       dropwise at 20–25°C .
      
    • Why? At this temperature, the reagent is consumed as it is added (

      
      ), preventing accumulation.
      
    • Visual Cue: The slurry may thin out as the HCl salt of the amino-ester forms and dissolves (or precipitates as a different crystal form).

  • The Reflux (Completion):

    • Once addition is complete and gas evolution (

      
      ) slows, heat the mixture to reflux (~65°C) for 2–4 hours to drive the conversion of the sterically hindered carboxylic acid.
      

Data Summary: Thermal Events

StageActionThermal RiskGas EvolutionControl Measure
1

Addition
High (Exothermic)High (

)
Active Cooling + Slow Dosing
2 Heating to RefluxMedium (Delayed)MediumCondenser + Scrubber
3 Quench (Water)High (Hydrolysis)High (

)
Ice Bath + Reverse Addition
4 NeutralizationLow (Heat)Very High (

)
Large Headspace Vessel
Module 3: Mechanistic Insight (Why the "Ortho" Effect Matters)

The 2-amino-6-chloro substitution pattern presents a unique challenge compared to unsubstituted anthranilic acids.

  • Steric Hindrance: The Chlorine atom at the 6-position shields the carbonyl carbon. This makes the initial attack of methanol slower.

  • Electronic Effect: The electron-withdrawing Chlorine deactivates the ring, but the amino group donates electrons.

  • Implication: You might need more vigorous conditions (reflux) to complete the reaction than expected. Do not mistake "slow reaction at room temp" for "safe to add all reagents quickly."

Reaction Pathway & Heat Flow [1]

ReactionPathway Start 2-amino-6-chlorobenzoic acid (Solid Slurry) Activation Activation with SOCl2 (Formation of Acid Chloride/Active Species) Start->Activation + SOCl2 Esterification Nucleophilic Attack by MeOH (Ester Formation) Activation->Esterification + MeOH Heat1 HEAT RELEASE (SOCl2 + MeOH) Activation->Heat1 Product Methyl 2-amino-6-chlorobenzoate (HCl Salt) Esterification->Product Heat2 HEAT RELEASE (Esterification) Esterification->Heat2

Figure 2: The two distinct heat-generating steps in the synthesis mechanism.

References
  • National Oceanic and Atmospheric Administration (NOAA). Thionyl Chloride: Chemical Datasheet & Reactivity Profile. CAMEO Chemicals.[2]

  • Occupational Safety and Health Administration (OSHA). Thionyl Chloride Occupational Chemical Database.[3]

  • PrepChem. Synthesis of methyl 2-amino-5-chlorobenzoate (Analogous Procedure).

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl- (Reference for Sulfuryl/Thionyl Chloride handling). Org. Synth. 1942, 22, 16.

  • Fisher Scientific. Safety Data Sheet: Thionyl Chloride. [4][5]

Disclaimer: This guide is for educational purposes for trained personnel only. Always perform a Differential Scanning Calorimetry (DSC) test on your specific mixture before scaling up.

Sources

Optimization

Solvent screening for improved reactivity of Methyl 2-amino-6-chlorobenzoate

Technical Support Center: Solvent Optimization for Methyl 2-amino-6-chlorobenzoate Introduction: The "Molecular Fortress" Challenge You are likely encountering low reactivity with Methyl 2-amino-6-chlorobenzoate (MACB) ....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for Methyl 2-amino-6-chlorobenzoate

Introduction: The "Molecular Fortress" Challenge

You are likely encountering low reactivity with Methyl 2-amino-6-chlorobenzoate (MACB) . This is not a failure of your reagents, but a structural inevitability of the molecule.

MACB presents a unique "Molecular Fortress" topology:

  • Steric Clamp: The ester at C1 is sandwiched between an amine (C2) and a chlorine atom (C6). This creates immense steric hindrance, blocking nucleophilic attack at the carbonyl.

  • Electronic Lock: A strong intramolecular hydrogen bond forms between the amine proton and the ester carbonyl oxygen. This forms a pseudo-6-membered ring, locking the molecule in a planar, unreactive conformation and significantly reducing the nucleophilicity of the amine.

This guide provides a solvent screening strategy designed to "unlock" this conformation and expose the reactive centers.

Module 1: The Solvent Screening Protocol

To improve reactivity, we must move beyond solubility and focus on conformational disruption . We utilize a High-Throughput Screening (HTS) approach to identify solvents that disrupt the intramolecular H-bond.

Step-by-Step Screening Workflow

Objective: Identify a solvent system that maximizes conversion in a standard acylation or SNAr test reaction.

  • Preparation:

    • Prepare a 0.5 M stock solution of MACB in the solvents listed in Table 1.

    • Control: Toluene (Non-polar, promotes intramolecular H-bond).

    • Test: Polar Aprotic (DMSO, NMP) and Green Alternatives (CPME, 2-MeTHF).

  • The "Unlock" Test (Reaction Setup):

    • Add 1.1 equiv of a standard electrophile (e.g., Acetyl Chloride for amine testing) or nucleophile (e.g., Morpholine for chloride displacement).

    • Heat to 60°C. The thermal energy is often required to overcome the rotational barrier caused by the C6-Chloro steric clash.

  • Monitoring:

    • Sample at T=1h and T=4h.

    • Critical: Quench into slightly acidic MeOH to prevent post-sampling reaction.

    • Analyze via UPLC-MS. Look for the disappearance of the parent peak (

      
      ).
      
Visualizing the Screening Logic

SolventScreening cluster_Solvents Solvent Classes Start Start: MACB Solid Dissolution Dissolution (0.5M Stock) Start->Dissolution NonPolar Class 1: Non-Polar (Toluene/DCM) Result: H-Bond Locked Dissolution->NonPolar PolarAprotic Class 2: Polar Aprotic (DMSO/NMP) Result: H-Bond Disrupted Dissolution->PolarAprotic Green Class 3: Green Alt. (CPME/2-MeTHF) Result: Variable Dissolution->Green Reaction Add Reagent (Heat to 60°C) NonPolar->Reaction Low Reactivity PolarAprotic->Reaction High Reactivity Green->Reaction Medium/High Analysis UPLC-MS Analysis (% Conversion) Reaction->Analysis

Caption: Workflow for differentiating solvent effects based on their ability to disrupt the intramolecular H-bond lock.

Module 2: Reactivity Troubleshooting & Causality

Use this table to diagnose why your reaction is failing and select the correct solvent modification.

IssueMechanistic CauseRecommended Solvent Strategy
Amine is Unreactive (Acylation fails)Intramolecular H-Bonding: The amine protons are tied up by the ester carbonyl. The amine lone pair is less available.Switch to DMSO or NMP. These solvents act as strong H-bond acceptors, competing with the ester carbonyl and freeing the amine.
Ester Hydrolysis Fails Steric Shielding: The C6-Chloro and C2-Amino groups physically block water/hydroxide from attacking the carbonyl.Use 1,4-Dioxane/Water (1:1) at >90°C. Dioxane solvates the organic bulk while allowing high temperatures. The high temp increases molecular vibration, momentarily opening the "gate" to the carbonyl.
Chloride Displacement Fails (SNAr)Electronic Deactivation: The ring is electron-rich (amino group) and sterically crowded. The transition state is high-energy.Use NMP or DMSO. You need a high dielectric constant to stabilize the charged Meisenheimer complex intermediate. Non-polar solvents will fail here.
Product Precipitates / Gums Solubility Mismatch: The product (often more polar) crashes out, trapping unreacted material.Use a Co-Solvent System. Try 2-MeTHF mixed with 10% DMF. This balances "green" solubility with the polarity needed for reaction.

Module 3: Green Chemistry & Scale-Up

For drug development, avoiding DMF/NMP (reprotoxic) is critical. Based on GSK and CHEM21 solvent guides, here are validated replacements for MACB chemistry.

The "Green" Swap Protocol
  • Replacement for DCM (Dichloromethane):

    • Use 2-MeTHF (2-Methyltetrahydrofuran).

    • Why: It has a higher boiling point (80°C vs 40°C), allowing for higher reaction temperatures to overcome the steric barrier of the 6-chloro group. It also separates well from water during workup.

  • Replacement for DMF/NMP:

    • Use CPME (Cyclopentyl Methyl Ether) or Propylene Carbonate.

    • Why: CPME is stable to strong bases and resists peroxide formation. Propylene carbonate is a polar aprotic solvent that can disrupt hydrogen bonds similar to DMF but with a better safety profile.

  • Replacement for 1,4-Dioxane:

    • Use CPME or t-Amyl Alcohol.

    • Why: Avoids the toxicity issues of dioxane while maintaining good solubility for lipophilic substrates.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction work in DMSO but fail completely in Toluene? A: This is the "Solvent Effect" in action. In Toluene (non-polar), the intramolecular H-bond (Amine-to-Ester) is the most stable conformation. The molecule "curls up" and protects itself. In DMSO (polar H-bond acceptor), the solvent molecules surround the amine protons, breaking the intramolecular bond and forcing the molecule open. This exposes the amine lone pair for reaction.

Q2: Can I use Ethanol or Methanol? A: Proceed with caution. While polar, alcohols are protic . They can hydrogen bond with your reagents, potentially reducing the nucleophilicity of an incoming amine. Furthermore, if you are doing a reaction on the ester, using Methanol can lead to transesterification (swapping the ester group), which might be invisible if your starting material is a methyl ester, but problematic if it's an ethyl ester.

Q3: The 6-Chloro group seems to fall off during my reaction. What happened? A: You likely performed an unintended SNAr (Nucleophilic Aromatic Substitution). If you use a strong nucleophile (like a primary amine) in a high-polarity solvent (DMSO) at high heat, the Chlorine can be displaced. To prevent this, lower the temperature or use a less polar solvent like 2-MeTHF to destabilize the SNAr transition state.

References

  • Crystal Structure & H-Bonding: The structural basis for the "locked" conformation in amino-chlorobenzo

    • Source: Dong, H., & Xu, L. (2010). Methyl 2-amino-5-chlorobenzoate.[1] Acta Crystallographica Section E, 66(12), o3025.

    • URL:[Link]

    • Note: While this paper discusses the 5-Cl isomer, the H-bonding principle (N-H...O) is identical and even more pronounced in the 6-Cl isomer due to steric compression.
  • Solvent Selection Guides: Methodologies for replacing DMF/DCM with Green Solvents (2-MeTHF, CPME).

    • Source: Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture. Green Chemistry, 13, 854-862.
    • URL:[Link]

  • Amide Bond Formation in Green Solvents: Validation of CPME and 2-MeTHF for difficult couplings.

    • Source: MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.[2] Green Chemistry, 15, 596-600.[2]

    • URL:[Link]

  • Solvent Effects on Anthranilates: Detailed spectroscopy of solvent interactions with the amino-benzo

    • Source: Abou-Zied, O. K. (2014). Solvent effect on anthranilic acid spectroscopy. Journal of Fluorescence.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Guide for Purity Analysis of Methyl 2-amino-6-chlorobenzoate

Topic: HPLC analysis for purity determination of Methyl 2-amino-6-chlorobenzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC analysis for purity determination of Methyl 2-amino-6-chlorobenzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Context

Methyl 2-amino-6-chlorobenzoate (CAS: 2148-56-3) is a critical pharmacophore and intermediate in the synthesis of quinazolinone-based pharmaceuticals and anthranilic diamide agrochemicals (e.g., Chlorantraniliprole). Its purity is non-negotiable; even trace amounts of the hydrolysis product (2-amino-6-chlorobenzoic acid ) or positional isomers (e.g., 3-chloro or 5-chloro analogs) can drastically alter the biological efficacy and safety profile of the final API.

This guide compares a Standard Isocratic Method (often found in general catalogs) against an Optimized Gradient Method (the recommended "Product" for high-stakes analysis). While the standard method offers simplicity, the optimized protocol described herein provides the necessary resolution (


) between the parent ester and its closely eluting hydrolytic impurities, ensuring a self-validating and robust quality control system.

Method Performance Comparison

The following analysis contrasts the "Standard Generic Method" (Method A) with the "Optimized High-Resolution Method" (Method B).

Table 1: Comparative Performance Metrics
FeatureMethod A: Generic Isocratic Method B: Optimized Gradient (Recommended)
Stationary Phase Standard C18 (5 µm)End-capped C18 or Phenyl-Hexyl (3.5 µm)
Mobile Phase 60:40 ACN:Water (Neutral)A: 0.1%

in

, B: ACN (Gradient)
Resolution (

)
< 1.5 (Co-elution of acid impurity)> 3.5 (Baseline separation)
Peak Symmetry (

)
1.8 - 2.5 (Significant tailing)0.95 - 1.15 (Sharp symmetry)
LOD / LOQ ~10 ppm / 50 ppm~1 ppm / 5 ppm
Run Time 8 minutes15 minutes
Suitability Rough synthesis monitoringFinal Purity Release (GMP)
Expert Insight: The Causality of Failure in Method A

The generic method fails primarily due to pH mismatch and silanol interaction . Methyl 2-amino-6-chlorobenzoate contains a weak aniline-like amine.[1] At neutral pH, the amine interacts strongly with residual silanols on the silica backbone, causing severe peak tailing. Furthermore, without pH suppression, the acidic hydrolysis impurity (2-amino-6-chlorobenzoic acid) ionizes, eluting in the void volume or co-eluting with the solvent front, rendering it undetectable. Method B utilizes an acidic modifier (pH ~2.[1]0) to suppress silanol ionization and control the protonation state of the analytes, ensuring sharp peaks and predictable retention.

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating . The presence of the "Acid Impurity" peak at a distinct Relative Retention Time (RRT ~0.[2]6) serves as a system suitability marker.[1]

Reagents and Equipment[1][3][4][5][6][7][8]
  • Reference Standard: Methyl 2-amino-6-chlorobenzoate (>99.5% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Modifier: 85% Phosphoric Acid (

    
    ) or Trifluoroacetic Acid (TFA).[1]
    
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

Chromatographic Conditions[1][5][8][9][10]
  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (Secondary: 235 nm for higher sensitivity).[1]

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)Mobile Phase A (0.1%

)
Mobile Phase B (Acetonitrile)Event
0.085%15%Equilibrate
2.085%15%Isocratic Hold
10.030%70%Linear Ramp
12.030%70%Wash
12.185%15%Re-equilibrate
15.085%15%End
Sample Preparation[1][3]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Solution: Dilute 1 mL of Stock into 9 mL of Mobile Phase A (Initial conditions) to prevent solvent shock. Final conc: 0.1 mg/mL.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Visualized Workflows

Analytical Workflow

The following diagram outlines the critical path from sample intake to purity calculation, highlighting the decision nodes that ensure data integrity.

HPLC_Workflow Start Sample Intake Prep Dissolution & Dilution (in Mobile Phase) Start->Prep SystemCheck System Suitability (Resolution > 2.0?) Prep->SystemCheck Inject Injection (10 µL) SystemCheck->Inject Pass Fail Troubleshoot: Check pH/Column SystemCheck->Fail Fail Acquisition Gradient Elution & UV Detection Inject->Acquisition DataProcess Integration & Purity Calc Acquisition->DataProcess Fail->Prep

Caption: Figure 1: End-to-end analytical workflow ensuring system suitability before sample acquisition.

Impurity Logic & Separation Mechanism

This diagram illustrates the separation logic, explaining why the optimized method successfully resolves the specific impurities associated with this compound.

Separation_Logic Mix Crude Mixture: 1. Methyl 2-amino-6-chlorobenzoate (Target) 2. 2-amino-6-chlorobenzoic acid (Hyd. Impurity) 3. Positional Isomers AcidPhase Acidic Mobile Phase (pH 2.0) Mix->AcidPhase Mech1 Mechanism 1: Acid Impurity (COOH) suppressed -> Becomes Hydrophobic -> Retained on C18 AcidPhase->Mech1 Mech2 Mechanism 2: Target Amine (NH2) Protonated -> Silanol Interaction Blocked -> Sharp Peak Shape AcidPhase->Mech2 Result Result: Peak 1: Acid Impurity (RRT 0.6) Peak 2: Target Ester (RRT 1.0) Peak 3: Isomers (RRT 1.1-1.2) Mech1->Result Mech2->Result

Caption: Figure 2: Mechanistic logic of pH control in separating hydrolysis impurities from the target ester.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your results, verify these parameters:

  • Retention Time Drift: If the target peak shifts by >0.5 min, check the mobile phase pH. The amine functionality is sensitive to small pH changes near its

    
    .[1]
    
  • Ghost Peaks: Appearance of peaks at the solvent front suggests degradation of the sample in the diluent.[1] Ensure samples are prepared fresh or stored at 4°C.

  • Resolution Loss: If the resolution between the Acid Impurity and the Target drops below 2.0, the column may be fouled.[1] Wash with 100% ACN.[1]

References

  • PubChem. (2025).[1][5] 2-Amino-6-chlorobenzoic acid | C7H6ClNO2.[1][6] National Library of Medicine.[1] [Link]

  • SIELC Technologies. (2023).[1] Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. (2014). Benzothiazole, 2-amino-6-methyl-.[1][7] Org. Synth. 1942, 22, 16. [Link] (Cited for synthesis precursors and impurity profiles).[1]

  • RSC Analytical Methods. (2015). Determination of trace levels of aromatics. Royal Society of Chemistry.[1] [Link]

Sources

Comparative

Comparative Guide: GC-MS Profiling of Methyl 2-amino-6-chlorobenzoate (MACB)

[1] Executive Summary Methyl 2-amino-6-chlorobenzoate (MACB) is a critical pharmacophore and intermediate, particularly in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole) and various anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-amino-6-chlorobenzoate (MACB) is a critical pharmacophore and intermediate, particularly in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole) and various anti-inflammatory pharmaceutical candidates.[1] Its analysis presents a unique duality: while volatile enough for Gas Chromatography (GC), the primary amine and ortho-substitution pattern create challenges regarding peak tailing and thermal stability.

This guide objectively compares Direct Injection GC-MS versus Derivatization-based GC-MS , establishing a self-validating protocol for differentiating MACB from its regioisomers (e.g., Methyl 2-amino-3-chlorobenzoate).[1]

Chemical Context & Analytical Challenges

Analyte Profile:

  • IUPAC Name: Methyl 2-amino-6-chlorobenzoate[1][2]

  • CAS: 41632-04-6[1]

  • Molecular Formula: C₈H₈ClNO₂ (MW: 185.61)[1]

  • Key Features: Ortho-chloro and ortho-amino substitution on the benzoate core.[1]

The Analytical Problem:

  • Regioselectivity: Synthesis of MACB often yields isomers (3-chloro, 4-chloro, or 5-chloro analogs) as impurities.[1] The method must resolve these.

  • The "Ortho Effect": The proximity of the amino and ester groups facilitates specific mass spectral rearrangements (loss of methanol) that differ from meta- or para-isomers.[1]

  • Adsorption: The free primary amine (-NH₂) can interact with silanol groups in the GC liner and column, causing peak tailing and non-linear calibration at trace levels (<1 ppm).

Comparative Methodology

We compare two distinct workflows. Method A is the industry standard for high-throughput purity checks.[1] Method B is the high-sensitivity alternative for trace impurity profiling.[1]

Table 1: Performance Comparison
FeatureMethod A: Direct InjectionMethod B: Silylation (BSTFA)
Principle Analyzes native molecule.[1]Blocks -NH₂ with TMS group.
Preparation Time Fast (Dissolve & Shoot).[1]Medium (+30-60 min reaction).[1]
Peak Shape Slight tailing (Asymmetry factor ~1.2-1.5).[1]Sharp, Gaussian (Asymmetry ~1.0).[1]
Sensitivity (LOD) ~10-50 ppb.~1-5 ppb.[1]
Thermal Stability Risk of on-column cyclization at >250°C.High thermal stability.[1]
Specificity Relies on native fragmentation.[1]Shifted mass spectrum (M+72).[1]
Recommendation Routine QA/QC (Purity >95%) Trace Impurity Profiling (<0.1%)

Detailed Experimental Protocols

Method A: Direct Injection (The "Gold Standard" for Identity)

This protocol is optimized to separate MACB from its hydrolysis product (2-amino-6-chlorobenzoic acid) and isomers.[1]

1. Sample Preparation:

  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).[1] Avoid Methanol to prevent transesterification in the injector.[1]

  • Concentration: 100 µg/mL (100 ppm) for scan mode; 1 µg/mL for SIM.[1]

2. GC Parameters:

  • Column: DB-5ms UI (Ultra Inert) or equivalent (30m x 0.25mm x 0.25µm).[1] Note: "UI" columns are essential to minimize amine tailing.

  • Inlet: Split mode (10:1), 250°C. Liner: Deactivated split liner with glass wool.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 10°C/min to 280°C (Hold 3 min)

    • Rationale: Slow ramp in the middle allows separation of regioisomers.[1]

3. MS Parameters (EI Source):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–350.[1]

  • Solvent Delay: 3.0 min.

Method B: Derivatization (Silylation)[1]

1. Reaction:

  • Take 100 µL of sample extract.[1]

  • Add 50 µL BSTFA + 1% TMCS .[1]

  • Incubate at 60°C for 30 minutes.

  • Mechanism:[3] Replaces active H on -NH₂ with -Si(CH₃)₃.[1]

Data Interpretation & Mechanism

Mass Spectral Fingerprint (Native MACB)

Understanding the fragmentation is crucial for confirming identity against isomers.[1]

  • Molecular Ion (M⁺): m/z 185 (distinct 3:1 ratio with m/z 187 due to ³⁵Cl/³⁷Cl).[1]

  • Base Peak (Ortho Effect): m/z 153.[1]

    • Mechanism:[3][4][5] The ortho-amino group facilitates the elimination of Methanol (MeOH, mass 32) from the ester. This [M-32]⁺ transition is highly specific to ortho-aminobenzoates.[1] Meta/Para isomers typically lose the alkoxy radical (OMe, mass 31) to give m/z 154.

  • Secondary Fragment: m/z 126 (Loss of CO from the m/z 154 species).

Visualization: Fragmentation Pathway

The following diagram illustrates the "Ortho Effect" mechanism which serves as the primary identification key.

Fragmentation cluster_legend Interpretation Key M Molecular Ion (MACB) m/z 185/187 Ortho [M - MeOH]⁺ Ketene Ion m/z 153 M->Ortho - CH₃OH (32 Da) (Ortho-Effect Specific) Acylium [M - OMe]⁺ Acylium Ion m/z 154 M->Acylium - OCH₃ (31 Da) Final Phenyl Cation (Ring Contraction) m/z 126 Ortho->Final - HCN (27 Da) Acylium->Final - CO (28 Da) Ortho-isomers favor m/z 153 Ortho-isomers favor m/z 153 Meta/Para-isomers favor m/z 154 Meta/Para-isomers favor m/z 154

Caption: Mechanistic fragmentation pathway distinguishing Ortho-substituted MACB from isomers.

Analytical Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific research stage.

Workflow Start Start: Sample Type Q1 Is concentration > 10 ppm? Start->Q1 Direct Method A: Direct Injection Q1->Direct Yes (High Conc) Deriv Method B: Derivatization (BSTFA) Q1->Deriv No (Trace/Impurity) Direct_Check Check Asymmetry (As) Direct->Direct_Check Result_Good As < 1.3 Proceed to Quant Direct_Check->Result_Good Pass Result_Bad As > 1.3 (Tailing) Direct_Check->Result_Bad Fail Result_Bad->Deriv Switch Method

Caption: Decision matrix for selecting Direct vs. Derivatized GC-MS based on sample concentration.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Tailing Active silanols in liner.[1]Replace liner with Ultra-Inert (UI) wool; trim column 10cm.[1]
Ghost Peaks Injector carryover.Run solvent blank (EtOAc) between samples.[1]
m/z 185 Low Intensity Ion source temp too high.Lower source temp to 200°C to preserve molecular ion.
Split Peaks Solvent mismatch.Ensure sample solvent matches column polarity or use retention gap.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Amino-6-chlorobenzoic acid (Acid form). NIST Chemistry WebBook, SRD 69.[1] Accessed February 2026.[1][6] [Link][1]

  • PubChem. Methyl 2-amino-6-chlorobenzoate Compound Summary (CID 122248).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Collaborative International Pesticides Analytical Council (CIPAC). Chlorantraniliprole: Analysis of Technical Material and Impurities.[1][7] Handbook P. [Link]

  • Google Patents. Synthesis of chlorantraniliprole intermediates (US11058688B2).[1]

Sources

Validation

Spectroscopic Differentiation of Methyl 2-amino-6-chlorobenzoate Isomers: A Technical Performance Guide

Executive Summary: The Ortho-Substituent Challenge In the synthesis of quinazolinone and acridone scaffolds, Methyl 2-amino-6-chlorobenzoate (CAS: 20054-54-2) is a critical pharmacophore intermediate.[1] However, its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Substituent Challenge

In the synthesis of quinazolinone and acridone scaffolds, Methyl 2-amino-6-chlorobenzoate (CAS: 20054-54-2) is a critical pharmacophore intermediate.[1] However, its structural integrity is frequently compromised by regioisomeric impurities—specifically the 3-, 4-, and 5-chloro isomers—arising from non-selective halogenation or contaminated starting materials.

This guide objectively compares the spectroscopic "performance" of the 2,6-isomer against its most common analogs. Unlike standard data sheets, we focus on diagnostic signal resolution —the ability of a technique to definitively distinguish the target molecule in a crude mixture.

The Isomer Landscape
  • Target: Methyl 2-amino-6-chlorobenzoate (The "6-Cl" isomer).[1][2]

  • Primary Impurity: Methyl 2-amino-4-chlorobenzoate (The "4-Cl" isomer).[1]

  • Secondary Impurity: Methyl 2-amino-5-chlorobenzoate (The "5-Cl" isomer).[1][3]

Structural Analysis & Steric Performance

The definitive differentiator for the 6-chloro isomer is Steric Inhibition of Resonance .

  • 2,6-Disubstitution: In the target molecule, the ester group at C1 is "sandwiched" between the amino group at C2 and the chlorine atom at C6. This forces the carbonyl group to twist out of the plane of the benzene ring to relieve steric strain.

  • Consequence: This twist disrupts the

    
    -conjugation between the benzene ring and the carbonyl, significantly altering the IR and UV profiles compared to the planar 3-, 4-, and 5-chloro isomers.
    

IsomerStructure Target Target: 6-Chloro Isomer (Sterically Crowded) Effect Spectroscopic Consequence Target->Effect Ester Twist Impurity Impurity: 4-Chloro Isomer (Planar / Conjugated) Impurity->Effect Planar Resonance IR: High freq C=O IR: High freq C=O Effect->IR: High freq C=O UV: Hypsochromic Shift UV: Hypsochromic Shift Effect->UV: Hypsochromic Shift

Figure 1: Structural causality linking steric crowding to spectroscopic observables.

Nuclear Magnetic Resonance (NMR) Performance

NMR is the highest-resolution tool for this analysis.[1] The "performance" metric here is the Splitting Pattern (Multiplicity) , which is self-validating and independent of concentration.

Proton ( H) NMR: The Contiguous vs. Isolated Systems[1]

The aromatic region (6.5 – 8.0 ppm) provides the "fingerprint."

FeatureTarget: 2-amino-6-chlorobenzoate Impurity: 2-amino-4-chlorobenzoate Diagnostic Logic
Spin System ABC (Contiguous) ABX (Isolated) The 6-Cl isomer has 3 adjacent protons.[1] The 4-Cl isomer has a gap.[1]
H-3 Doublet (

)
Ortho to H-4.[1]
Singlet (

with

)
Isolated between NH2 and Cl.[1]
Key Differentiator: A sharp singlet at ~6.7 ppm indicates the 4-Cl impurity.[1]
H-4 Triplet (

)
Coupled to H-3 and H-5.
Doublet (

)
Ortho to H-5.
A triplet is unique to the 6-Cl and 3-Cl isomers.[1]
H-5 Doublet (

)
Ortho to H-4.[1]
Doublet of Doublets (

)
Ortho to H-6, Meta to H-3.
Experimental Protocol: High-Resolution

H NMR

Objective: Quantify 4-Cl impurity in a 6-Cl batch.

  • Solvent Selection: Use DMSO-

    
      rather than CDCl
    
    
    
    .[1]
    • Reasoning: DMSO sharpens the exchangeable -NH

      
       protons (~6.0 ppm) and prevents aggregation, ensuring clear integration of the aromatic region.
      
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 5.0 seconds  (essential for accurate integration of aromatic protons with different 
      
      
      
      times).
    • Scans: Minimum 64 scans for S/N > 100:1.

  • Analysis:

    • Integrate the Triplet at ~7.1 ppm (H-4 of Target). Set to 1.00.

    • Check for a Singlet/Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Hz) at ~6.7 ppm  (H-3 of 4-Cl impurity).[1]
      
    • Calculation:

      
      
      
Carbon ( C) NMR Shifts

The carbonyl carbon is the tell-tale sign of the "Twisted Ester."[1]

  • Target (6-Cl):

    
     typically appears upfield  (~166 ppm) relative to planar isomers due to the loss of conjugation, though this competes with the inductive effect of the ortho-chlorine.
    
  • Impurity (4-Cl):

    
     follows standard anthranilate patterns (~168 ppm).[1]
    

Infrared (IR) Spectroscopy Performance[5][6][7][8][9]

While less quantitative than NMR, IR provides a rapid "Pass/Fail" identity check based on the carbonyl environment.[1]

The "Blue Shift" Phenomenon

In standard methyl anthranilates, the carbonyl is conjugated with the benzene ring, lowering the stretching frequency (single-bond character). In the 2-amino-6-chlorobenzoate , the steric twist reduces this conjugation, restoring double-bond character.[1]

Vibration ModeTarget (6-Cl) Alternative (4-Cl / 5-Cl) Performance Note

(Ester)
1705 – 1715 cm

1680 – 1690 cm

The target peak is distinctly higher due to steric inhibition of resonance.

(Sym/Asym)
3300 / 3400 cm

3350 / 3450 cm

Intramolecular H-bonding (NH...O=C) is present in both but geometrically strained in the 6-Cl isomer.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Resolution: 2 cm

    
    .
    
  • Validation: If the Carbonyl peak centers below 1695 cm

    
    , the sample is likely the 4-Cl or 5-Cl isomer, or a hydrolysis product (Acid).
    

Analytical Decision Matrix (Workflow)

Use this logic flow to validate your material.

DecisionTree Start Unknown Sample (Methyl x-chloroanthranilate) IR_Step Step 1: FT-IR (Carbonyl Region) Start->IR_Step Check_Freq Is v(C=O) > 1700 cm-1? IR_Step->Check_Freq Likely_6Cl Likely 2-amino-6-chlorobenzoate (Steric Twist Present) Check_Freq->Likely_6Cl Yes Likely_Other Likely 3, 4, or 5-isomer (Planar Conjugation) Check_Freq->Likely_Other No NMR_Step Step 2: 1H NMR (DMSO-d6) Likely_6Cl->NMR_Step Likely_Other->NMR_Step Check_Split Aromatic Splitting Pattern? NMR_Step->Check_Split Result_6Cl CONFIRMED TARGET Pattern: d (H3), t (H4), d (H5) Check_Split->Result_6Cl 3 Adjacent Protons (Contiguous) Result_4Cl IMPURITY: 4-Chloro Pattern: s (H3), dd (H5), d (H6) Check_Split->Result_4Cl Isolated Protons (Gap at H3) Result_5Cl IMPURITY: 5-Chloro Pattern: d (H3), dd (H4), d (H6) Check_Split->Result_5Cl Para Coupling

Figure 2: Step-by-step spectroscopic validation workflow.

Mass Spectrometry (MS) Insights

While isomers have identical molecular weights (


 185.6), their fragmentation pathways differ due to the Ortho Effect .
  • Target (6-Cl): The proximity of the Chlorine to the Ester allows for specific "Ortho-displacement" pathways.

  • Differentiation: In EI-MS (Electron Impact), look for the ratio of

    
     vs 
    
    
    
    .
    • The 6-Cl isomer often shows a suppressed "M-Cl" peak compared to the 4-Cl isomer because the Cl is sterically protected or involved in complex rearrangement with the ester.

    • Note: MS is generally less reliable than NMR for this specific isomer pair; use as confirmatory data only.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 14307, Methyl 4-chlorobenzoate. Retrieved from [Link]

  • Dong, W. L., & Xu, J. Y. (2009).[1] Crystal structure and synthesis of Methyl 2-amino-5-chlorobenzoate. Chinese Journal of Structural Chemistry. (Cited via ResearchGate/NIH context for anthranilate structural data).[1]

  • Royal Society of Chemistry. (2022).[1] Supplementary Information: NMR data for substituted benzoates. Retrieved from [Link]

  • BenchChem. (2025).[1][4] Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives. (General reference for chloro-anthranilate coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative text for "Ortho Effect" and "Steric Inhibition of Resonance" principles).

Sources

Comparative

Comparative reactivity of Methyl 2-amino-6-chlorobenzoate vs Methyl 2-amino-5-chlorobenzoate

Comparative Reactivity Guide: Methyl 2-amino-6-chlorobenzoate vs. Methyl 2-amino-5-chlorobenzoate Executive Summary: The Steric vs. Electronic Dichotomy In the optimization of benz-fused heterocycles—particularly quinazo...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Methyl 2-amino-6-chlorobenzoate vs. Methyl 2-amino-5-chlorobenzoate

Executive Summary: The Steric vs. Electronic Dichotomy

In the optimization of benz-fused heterocycles—particularly quinazolinones and benzodiazepines—the choice between Methyl 2-amino-6-chlorobenzoate (6-Cl isomer) and Methyl 2-amino-5-chlorobenzoate (5-Cl isomer) is rarely a trivial substitution.[1] While they are regioisomers with identical molecular weights, their reactivity profiles are governed by two distinct physical organic forces:

  • The 6-Cl Isomer (Steric Dominance): Defined by the "Ortho Effect." The chlorine atom at the C6 position, combined with the amino group at C2, creates a "steric vise" around the ester carbonyl.[1] This significantly retards nucleophilic attack at the ester but offers unique regiocontrol in cyclization reactions.[1]

  • The 5-Cl Isomer (Electronic Dominance): Defined by Para-Electronic Modulation. The chlorine at C5 is remote from the reaction center (ester) but exerts a strong electronic influence on the amino group (para relationship), affecting nucleophilicity and basicity without imposing steric penalties.

Strategic Recommendation: Use the 5-Cl isomer for rapid library generation where standard reaction rates are required.[1] Select the 6-Cl isomer when robust stability against hydrolysis is needed or to enforce specific conformational locks in the final drug target.[1]

Structural & Electronic Analysis

To predict reactivity, we must visualize the immediate environment of the reactive centers (the Ester Carbonyl and the Amine Nitrogen).

Steric Environment (The Ester)[1]
  • Methyl 2-amino-5-chlorobenzoate: The ester group at C1 is flanked by the amino group at C2 and a hydrogen at C6.[1] The C5-chlorine is distal.[1] The carbonyl carbon is accessible to nucleophiles (OH⁻, amines) with standard activation energies.

  • Methyl 2-amino-6-chlorobenzoate: The ester group is flanked by the amino group at C2 and the chlorine atom at C6.[1] Chlorine has a Van der Waals radius of ~1.75 Å (comparable to a methyl group).[1] This creates a 2,6-disubstituted environment.[1] The ester group is forced out of planarity with the benzene ring to relieve

    
     strain, breaking conjugation and making the formation of the tetrahedral intermediate during nucleophilic attack energetically costly.
    
Electronic Environment (The Amine)
  • 5-Cl Isomer (Cl is para to NH₂): Chlorine is an inductively withdrawing (-I) but resonance donating (+R) group.[1] In the para position, these effects compete.[1] The -I effect usually dominates, reducing the basicity of the amine compared to the unsubstituted anthranilate, but the +R effect mitigates this slightly.

  • 6-Cl Isomer (Cl is meta to NH₂): Chlorine is in the meta position relative to the amine.[1] Resonance effects cannot be transmitted to the meta position.[1] Only the strong inductive withdrawal (-I) operates.[1] Consequently, the amino group in the 6-Cl isomer is less basic and less nucleophilic than in the 5-Cl isomer.[1]

Comparative Reactivity Matrix

Reaction TypeMethyl 2-amino-5-chlorobenzoateMethyl 2-amino-6-chlorobenzoateMechanism Note
Saponification (Hydrolysis) Fast / Standard Proceeds under standard conditions (NaOH/MeOH, reflux 1h).[1]Slow / Resistant Requires forcing conditions (KOH/Glycol, high temp) or prolonged times due to steric blocking of the carbonyl.Steric inhibition of resonance & tetrahedral intermediate.[1]
Niementowski Cyclization High Yield Reacts readily with formamide/amidine.[1]Moderate Yield / Harsh Conditions Steric bulk hinders the initial nucleophilic attack on the ester or the subsequent ring closure.[1]Access to carbonyl is rate-limiting.[1]
N-Acylation Good Reactivity Amine is sufficiently nucleophilic.[1]Reduced Reactivity Amine is electronically deactivated (-I effect of meta-Cl) and sterically crowded by the twisted ester.[1]Electronic deactivation + conformational gating.[1]
Sandmeyer Reaction Standard Diazotization proceeds normally.[1]Standard Diazotization proceeds, but stability of the diazonium salt may differ.[1]Primary amine reactivity.[1][2]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic challenges when utilizing these isomers for the synthesis of Quinazolinones (a common pharmaceutical scaffold).

ReactivityComparison Fig 1. Kinetic barrier difference in Quinazolinone synthesis due to steric hindrance at C6. Start5 Methyl 2-amino-5-chlorobenzoate (Unblocked Carbonyl) Inter5 Tetrahedral Intermediate (Low Energy) Start5->Inter5 Fast Nucleophilic Attack Start6 Methyl 2-amino-6-chlorobenzoate (Sterically Blocked Carbonyl) Inter6 Tetrahedral Intermediate (High Energy - Steric Clash) Start6->Inter6 Slow Nucleophilic Attack (Requires Heat/Catalyst) Prod Quinazolinone Scaffold Inter5->Prod - MeOH Cyclization Inter6->Prod - MeOH Cyclization

Caption: Figure 1 visualizes the kinetic penalty imposed by the C6-chlorine atom during the critical nucleophilic attack step of cyclization.

Experimental Protocols

To validate the reactivity differences, the following protocols are recommended. These are designed to be self-validating: if the 6-Cl isomer fails under Protocol A, it confirms the steric hypothesis.[1]

Protocol A: Comparative Hydrolysis (The "Stress Test")

Objective: To quantify the steric resistance of the 6-Cl ester.

  • Setup: Prepare two round-bottom flasks.

    • Flask A: 1.0 g Methyl 2-amino-6-chlorobenzoate.[1]

    • Flask B: 1.0 g Methyl 2-amino-5-chlorobenzoate.[1]

  • Solvent: Add 10 mL of 1:1 MeOH/THF to each.

  • Reagent: Add 2.0 equivalents of 1M LiOH (aq) to each flask.

  • Condition: Stir at Room Temperature (25°C).

  • Monitoring (TLC/HPLC):

    • T = 1 hour: Flask B (5-Cl) will show significant conversion to the acid (Polar spot, low R_f). Flask A (6-Cl) will likely show >90% starting material.[1][3]

    • T = 24 hours: Flask B should be fully consumed. Flask A will likely remain incomplete.

  • Forcing Condition: To complete the reaction for Flask A, heat to reflux (65°C) for 4-6 hours.

    • Insight: The necessity of heat for Isomer A validates the high energy barrier of the transition state caused by the ortho-chloro substituent [1].

Protocol B: Synthesis of Chlorinated Quinazolin-4(3H)-ones

Objective: Synthesis of bioactive scaffolds via the Niementowski reaction.

Reagents:

  • Substrate (Isomer A or B): 10 mmol[3]

  • Formamide: 15 mL (acts as solvent and reagent)

  • Ammonium Acetate: 10 mol% (Catalyst)

Procedure:

  • Mix the substrate and formamide in a pressure tube or round-bottom flask.[1]

  • For 5-Cl Isomer: Heat to 140°C . Reaction typically completes in 4–6 hours .[1]

  • For 6-Cl Isomer: Heat to 160–170°C . Reaction typically requires 12–18 hours .[1]

    • Note: The 6-Cl isomer may require microwave irradiation (200W, 180°C, 30 min) to achieve comparable yields to the 5-Cl isomer [2].

  • Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate.[1][3][4]

  • Purification: Recrystallize from Ethanol/DMF.

Troubleshooting & Optimization

ProblemCauseSolution for 6-Cl Isomer
Incomplete Hydrolysis Steric shielding of Carbonyl.Switch from MeOH/NaOH to Ethylene Glycol/KOH at 100°C. The higher boiling point and more aggressive base overcome the barrier.[1]
Low Yield in Amidation Poor nucleophilic attack.[1]Use Weinreb Amide methodology: Convert ester to acid (harsh hydrolysis), then to acid chloride (SOCl₂), then react with amine. Acid chlorides are more reactive and less sensitive to the steric bulk than esters.[1]
N-Alkylation Fails Reduced nucleophilicity of NH₂.[1]Use a stronger base (NaH) in polar aprotic solvent (DMF) to generate the anilide anion, which is a potent nucleophile.

References

  • Mechanistic Insight on Ortho-Effects

    • Title: Steric Effects in Organic Chemistry.[1]

    • Source: Wiley Online Library / General Organic Chemistry Textbooks.[1]

    • Context: Explains the retardation of ester hydrolysis in 2,6-disubstituted benzo
    • URL:[Link] (General reference for Steric Effects).[1]

  • Quinazolinone Synthesis Protocols

    • Title: Synthesis of Quinazolinones from Methyl 2-amino-5-bromobenzoate (Analogous to 5-Cl).[1]

    • Source: BenchChem Protocols.[1][3]

  • Crystal Structure & Conformation

    • Title: Methyl 2-amino-5-chlorobenzoate.[1][5]

    • Source: Acta Crystallographica Section E.[1][5]

    • URL:[Link]

  • Electronic Effects of Chlorine

    • Title: Influence of Chlorine Substituents on Biological Activity of Chemicals.[1][6]

    • Source: Euro Chlor.[1]

    • URL:[Link]

Sources

Validation

Characterization of Impurities in Commercial Methyl 2-amino-6-chlorobenzoate: A Comparative Guide to Analytical Methodologies

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate Methyl 2-amino-6-chlorobenzoate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

Methyl 2-amino-6-chlorobenzoate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any material destined for use in human medicine, its purity is not merely a quality metric but a direct determinant of the safety and efficacy of the final drug product. Regulatory bodies, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate a thorough understanding and control of any impurities.[1] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of impurities in commercial Methyl 2-amino-6-chlorobenzoate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The choice of analytical strategy is fundamentally dictated by the physicochemical nature of the target analyte and its potential impurities. This guide will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to detect, identify, and quantify these impurities, ensuring a robust and compliant impurity profile.

Part 1: Understanding the Impurity Landscape

A logical approach to impurity characterization begins with understanding their potential origins. Impurities in an API can be broadly classified into process-related impurities (arising from the manufacturing process) and degradation products (forming during storage).

Likely Process-Related Impurities

The most common commercial synthesis of Methyl 2-amino-6-chlorobenzoate starts with the nitration of 2-chlorobenzoic acid, followed by reduction of the nitro group and subsequent esterification. A key pathway involves the reduction of 2-chloro-6-nitrobenzoic acid to 2-amino-6-chlorobenzoic acid, which is then esterified with methanol.

Based on this, the following process-related impurities are highly probable:

  • Starting Materials & Intermediates:

    • 2-Amino-6-chlorobenzoic acid: Incomplete esterification can lead to the presence of the starting carboxylic acid.

    • 2-Chloro-6-nitrobenzoic acid: Unreacted intermediate from the reduction step.

  • Regioisomers: The synthesis of the precursors can generate positional isomers that are carried through the synthetic route. These are often the most challenging impurities to separate and identify.

    • Methyl 2-amino-3-chlorobenzoate

    • Methyl 2-amino-4-chlorobenzoate

    • Methyl 2-amino-5-chlorobenzoate

  • Byproducts of Side Reactions:

    • Dichlorinated species: Over-chlorination during precursor synthesis can lead to dichlorinated analogues.

    • Methyl 2-hydroxy-6-chlorobenzoate: Potential byproduct if hydrolysis of a diazonium salt intermediate occurs during certain synthetic routes.

Potential Degradation Products

The structure of Methyl 2-amino-6-chlorobenzoate features two primary functional groups susceptible to degradation: an ester and an aromatic amine.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially in the presence of moisture or at non-neutral pH, reverting to the parent carboxylic acid.

    • 2-Amino-6-chlorobenzoic acid: This is both a potential process impurity and a primary degradation product. Studies on related aromatic esters confirm that hydrolysis is a significant degradation pathway.[2][3][4]

  • Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, or complex polymeric materials. The oxidation of anilines can be a complex process resulting in various products.[5][6]

The logical flow for identifying these impurities is outlined in the workflow diagram below.

G cluster_origin Impurity Origin cluster_type Impurity Type cluster_analysis Analytical Workflow synthesis Synthesis Process process Process-Related (Starting Materials, Intermediates, Regioisomers) synthesis->process storage Storage & Handling degradation Degradation Products (Hydrolysis, Oxidation) storage->degradation detection Detection & Quantification (HPLC, GC-MS) process->detection degradation->detection identification Structural Elucidation (MS, NMR) detection->identification validation Method Validation (ICH Q2(R1)) identification->validation

Caption: Logical workflow for impurity characterization.

Part 2: Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient for a complete impurity profile. A multi-faceted approach is required, leveraging the strengths of chromatography for separation and spectroscopy for identification. The choice between HPLC and GC-MS is primarily dictated by the volatility and thermal stability of the impurities.[7][8][9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Detection of nuclear spin transitions in a magnetic field.
Best Suited For Non-volatile, thermally labile compounds, polar species, regioisomers. The workhorse for API impurity profiling.Volatile and semi-volatile compounds (e.g., residual solvents, low MW byproducts).Definitive structural elucidation of unknown impurities, differentiation of isomers.
Typical Analytes Starting acid, regioisomers, hydrolysis products, most oxidative degradation products.Residual solvents, volatile starting materials or byproducts. May require derivatization for polar analytes.All impurities, provided they can be isolated or are present at sufficient concentration (>1-5%).
Detection UV-Vis (Diode Array Detector), MSMass Spectrometry (MS)Radiofrequency detection
Typical LOD/LOQ ~0.01-0.05 µg/mL (LOD), ~0.05-0.2 µg/mL (LOQ) for related chloroanilines.[10][11]~pg-ng level, highly sensitive but dependent on analyte volatility and ionization.mg-µg level, significantly less sensitive than chromatographic methods.
Key Advantage Excellent applicability to the wide range of expected impurities without derivatization. Robust and reproducible for quantification.High separation efficiency and sensitivity for volatile compounds; MS provides structural information.Unambiguous structure determination and isomer differentiation.[12]
Key Limitation Lower peak capacity compared to capillary GC.Not suitable for non-volatile or thermally unstable compounds. Derivatization adds complexity.Low sensitivity, not suitable for trace-level detection without significant sample concentration.
High-Performance Liquid Chromatography (HPLC): The Primary Tool

For the analysis of Methyl 2-amino-6-chlorobenzoate and its likely impurities, reversed-phase HPLC with UV detection is the method of choice. Its ability to handle non-volatile and polar compounds like the starting carboxylic acid, regioisomers, and potential degradation products makes it indispensable.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 column): The analytes are moderately polar. A C18 stationary phase provides excellent hydrophobic retention and separation capabilities for this class of compounds.

  • Gradient Elution: The potential impurities span a range of polarities, from the more polar 2-amino-6-chlorobenzoic acid to the less polar parent ester and its isomers. A gradient elution (changing the mobile phase composition over time) is necessary to elute all compounds with good peak shape in a reasonable timeframe.[13][14][15]

  • Buffered Mobile Phase: The amino group on the analytes is basic, and the carboxylic acid impurity is acidic. Buffering the aqueous portion of the mobile phase (e.g., to pH 3) suppresses the ionization of silanol groups on the column and ensures consistent ionization of the analytes, leading to sharp, symmetrical peaks and reproducible retention times.

  • Diode Array Detector (DAD): A DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is crucial for detecting impurities that may have different absorption maxima from the parent compound and for assessing peak purity.

This protocol is a self-validating system designed to separate the active ingredient from its key potential impurities and degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD), monitor at 240 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 40 60
    30 10 90
    35 10 90
    36 90 10

    | 45 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the Methyl 2-amino-6-chlorobenzoate sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • Validation (per ICH Q2(R1) Guidelines[16][17][18]):

    • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API. The method must demonstrate the ability to resolve the main peak from all degradation product peaks.

    • Linearity: Analyze a series of solutions over a range of concentrations (e.g., LOQ to 150% of the target concentration).

    • Accuracy & Precision: Perform recovery studies by spiking known amounts of impurities into the sample matrix.

    • LOD & LOQ: Determine the limits of detection and quantitation based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (0.5 mg/mL) dissolve Dissolve in ACN:Water (50:50) weigh->dissolve inject Inject 10 µL dissolve->inject separate C18 Column Gradient Elution inject->separate detect DAD Detection (240 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities (% Area) integrate->quantify

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents from the synthesis or volatile starting materials. For the primary, less volatile analytes, derivatization would be necessary to increase their volatility and prevent on-column degradation, which adds complexity to the analysis.

Causality Behind Experimental Choices:

  • Headspace Sampling: For residual solvents, static headspace sampling is used. This technique involves heating the sample in a sealed vial and injecting only the vapor phase, which protects the GC system from non-volatile matrix components.

  • Capillary Column (e.g., DB-5ms): A non-polar or mid-polar column provides good separation for a wide range of volatile organic compounds.

  • Mass Spectrometry Detection: MS provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST).

  • Chromatographic System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scan range 35-400 amu.

  • Headspace Sampler Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMA, DMSO) and seal the vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier

While chromatography is excellent for separation and quantification, NMR is the most powerful tool for unambiguous structure elucidation, particularly for distinguishing between regioisomers. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer.

Causality Behind Experimental Choices:

  • High-Field NMR: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion, which is critical for resolving the complex aromatic regions of the spectra.

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are insufficient, 2D NMR experiments are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for definitive assignment of the substitution pattern on the aromatic ring.

For example, the ¹H NMR spectrum of Methyl 2-amino-6-chlorobenzoate will show three distinct aromatic protons, whereas the spectrum of the symmetric Methyl 2-amino-5-chlorobenzoate would show a different splitting pattern. The precise chemical shifts are highly sensitive to the relative positions of the chloro, amino, and ester groups.

Conclusion: An Integrated Strategy for Assured Quality

A comprehensive characterization of impurities in commercial Methyl 2-amino-6-chlorobenzoate requires a multi-faceted analytical approach. HPLC serves as the primary workhorse for separating and quantifying the main compound from its non-volatile process impurities and degradation products. GC-MS provides a sensitive and specific method for analyzing volatile impurities like residual solvents. Finally, NMR spectroscopy offers the definitive tool for structural elucidation of unknown impurities, especially for the critical task of differentiating regioisomers.

By implementing the detailed protocols within this guide and validating them according to ICH guidelines, drug development professionals can build a robust impurity profile. This ensures not only regulatory compliance but also the fundamental quality and safety of the APIs and the final drug products derived from this important intermediate.

References

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019). Journal of Pharmaceutical Sciences and Research.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. CHMP/ICH/2737/99. [Link]

  • Stability indicating HPLC method development - a review. (2025).
  • Don, T.-M., & Bell, J. P. (2006). Substrate Characterization for Hydrolysis of Multiple Types of Aromatic Esters by Promiscuous Aminopeptidases. Journal of Agricultural and Food Chemistry.
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229-1234. [Link]

  • MDPI. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

  • Varghese, J., et al. (2021). Linearity, LOD, LOQ, and Sample Stability of Chlorhexidine and p-Chloroaniline.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). Thai Science. [Link]

  • Shi, D. H., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • McNeill, K., & Canonica, S. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016).
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
  • Preparation method of 3-methyl-2-aminobenzoic acid. (n.d.).
  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). (2023). De Gruyter.
  • Gaharwar, A. K., et al. (2018). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PMC.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. (n.d.). Rasayan Journal of Chemistry. [Link]

  • PubChem. (n.d.). CID 159835843 | C16H16Cl2N2O4. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Methyl 2-amino-4-chlorobenzoate in Modern Chemical Synthesis. [Link]

  • Alkaline Hydrolysis of an Aromatic Ester: Kinetic Studies Using Thermal Power Profiles. (2025).
  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. (n.d.). Asian Journal of Physics.
  • Wikipedia. (n.d.). Aniline. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Semantic Scholar. (n.d.). Table 2 from Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. [Link]

  • Bender, M. L., & Glasson, W. A. (1959).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025). MDPI.
  • Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. (2025).
  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
  • CHAPTER 2: Hydrolytic Degradation. (n.d.). The Royal Society of Chemistry.
  • Methyl 2-amino-5-chlorobenzoate. (n.d.).
  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. [Link]

  • Exploring Chemical Intermediate Synthesis with Methyl 2-amino-3-chlorobenzoate. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • METHYL 2-AMINO-4-CHLOROBENZO
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Comparative

A Comparative Guide to the FT-IR Spectrum Analysis of Methyl 2-amino-6-chlorobenzoate and Its Structural Analogs

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-amino-6-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-amino-6-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, a comparative analysis with structurally related molecules, and a robust experimental protocol for obtaining high-quality FT-IR data. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating framework for understanding and applying FT-IR spectroscopy in your own work.

The Central Role of FT-IR in Molecular Characterization

In the landscape of analytical chemistry, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative technique for the identification and characterization of organic molecules.[1] The power of FT-IR lies in its ability to probe the vibrational modes of chemical bonds. Each functional group within a molecule possesses a unique set of vibrational frequencies, which, when excited by infrared radiation, gives rise to a characteristic absorption spectrum—a molecular "fingerprint." For a molecule like Methyl 2-amino-6-chlorobenzoate, with its multiple functional groups, the FT-IR spectrum provides a wealth of information about its molecular architecture.

This guide will dissect the FT-IR spectrum of Methyl 2-amino-6-chlorobenzoate, correlating its absorption bands to the specific vibrational modes of its primary amine, ester, and chloro-substituted aromatic functionalities. Furthermore, we will compare its spectrum to those of three structural analogs—methyl anthranilate, methyl 2-chlorobenzoate, and 2-amino-6-chlorobenzoic acid—to highlight the distinct spectral signatures that arise from subtle changes in chemical structure.

Deciphering the Molecular Fingerprint: Predicted FT-IR Spectrum of Methyl 2-amino-6-chlorobenzoate

The structure of Methyl 2-amino-6-chlorobenzoate is a rich tapestry of functional groups, each contributing to its unique infrared spectrum. Below, we predict the key absorption bands based on established correlation tables and an understanding of the electronic and steric effects at play.

Molecular Structure of Methyl 2-amino-6-chlorobenzoate

Caption: Molecular structure of Methyl 2-amino-6-chlorobenzoate.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Key Insights
Primary Amine (N-H) Asymmetric & Symmetric Stretching3450 - 3250 (two bands)MediumThe presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂). Intramolecular hydrogen bonding between the amine and the adjacent ester carbonyl is expected to cause a slight redshift (lower frequency) and broadening of these peaks compared to a free amine.
N-H Bending (Scissoring)1650 - 1580Medium-StrongThis band can sometimes overlap with the aromatic C=C stretching vibrations. Its intensity is a good indicator of the presence of the amino group.
Ester (C=O) Carbonyl Stretching1730 - 1715StrongThe carbonyl stretch is typically one of the most intense peaks in the spectrum. Conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group will likely shift this peak to a lower wavenumber compared to a simple aliphatic ester.
Ester (C-O) Asymmetric & Symmetric Stretching1300 - 1000 (two bands)StrongThese bands arise from the C-O single bond stretches of the ester group. They are often broad and can be complex.
Aromatic Ring (C=C) Ring Stretching1620 - 1450 (multiple bands)Medium-WeakThe benzene ring exhibits several characteristic in-plane stretching vibrations in this region. The substitution pattern influences the exact positions and intensities of these peaks.
Aromatic Ring (C-H) C-H Stretching3100 - 3000Weak-MediumThese absorptions occur at slightly higher frequencies than aliphatic C-H stretches.
C-H Out-of-Plane Bending900 - 675StrongThe position of this strong band is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, a strong absorption is expected in this region.
Chloro Group (C-Cl) C-Cl Stretching800 - 600Medium-StrongThe C-Cl stretch is often found in the fingerprint region and can be a useful indicator for the presence of a chloro substituent.

A Comparative FT-IR Analysis: Distinguishing Methyl 2-amino-6-chlorobenzoate from its Analogs

To truly appreciate the unique spectral signature of Methyl 2-amino-6-chlorobenzoate, a comparison with its structural analogs is invaluable. Each analog is chosen to systematically remove or alter one of the key functional groups, allowing for a clear demonstration of their respective contributions to the FT-IR spectrum.

Comparative Molecular Structures

G cluster_0 Target Molecule cluster_1 Structural Analogs M1 Methyl 2-amino-6-chlorobenzoate A1 Methyl Anthranilate M1->A1 - Cl A2 Methyl 2-chlorobenzoate M1->A2 - NH2 A3 2-Amino-6-chlorobenzoic Acid M1->A3 - CH3 (ester) workflow start Start sample_prep Sample Preparation start->sample_prep end End grind_sample Grind Sample (1-2 mg) sample_prep->grind_sample mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr press_pellet Press into Transparent Pellet mix_kbr->press_pellet instrument_setup Instrument Setup press_pellet->instrument_setup background_scan Acquire Background Spectrum instrument_setup->background_scan data_acquisition Data Acquisition background_scan->data_acquisition insert_pellet Insert KBr Pellet data_acquisition->insert_pellet acquire_sample_spectrum Acquire Sample Spectrum insert_pellet->acquire_sample_spectrum data_analysis Data Analysis acquire_sample_spectrum->data_analysis process_spectrum Process and Analyze Spectrum data_analysis->process_spectrum process_spectrum->end

Caption: A step-by-step workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology

  • Sample and KBr Preparation:

    • Ensure that the sample of Methyl 2-amino-6-chlorobenzoate is dry and free of solvent.

    • Use high-purity, spectroscopic grade potassium bromide (KBr) that has been thoroughly dried in an oven to remove any residual moisture.

  • Grinding and Mixing:

    • In a clean agate mortar and pestle, grind 1-2 mg of the sample until it becomes a fine, uniform powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Thoroughly grind the mixture until it is a homogeneous, fine powder. Incomplete grinding can lead to scattering of the infrared beam and a poor-quality spectrum.

  • Pellet Formation:

    • Transfer the KBr-sample mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates incomplete grinding or the presence of moisture.

  • Instrumental Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with the sample holder empty. This will account for any atmospheric water and carbon dioxide absorptions.

    • Acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks and correlate them to the corresponding functional group vibrations as outlined in the data table above.

Conclusion

The FT-IR spectrum of Methyl 2-amino-6-chlorobenzoate is a rich source of structural information, with characteristic absorption bands for its primary amine, ester, and chloro-substituted aromatic functionalities. By understanding the expected positions and intensities of these bands, and by comparing the spectrum to those of its structural analogs, researchers can confidently identify and characterize this important pharmaceutical intermediate. The experimental protocol provided herein offers a reliable method for obtaining high-quality FT-IR data, ensuring the integrity and reproducibility of your analytical results.

References

  • Vande-Casteele, C., & Block, C. (2004).
  • Khoomsab, R., & Rodkate, N. (2019). Establishment of Methyl Anthranilate Quantification by UV-Spectroscopy and Identification Using FTIR.

Sources

Validation

Mass spectrometry fragmentation pattern of Methyl 2-amino-6-chlorobenzoate

Title: Comparative Analysis of Ionization Modalities for Structural Elucidation of Methyl 2-amino-6-chlorobenzoate Executive Summary: This technical guide provides a comparative assessment of mass spectrometry (MS) behav...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Ionization Modalities for Structural Elucidation of Methyl 2-amino-6-chlorobenzoate

Executive Summary: This technical guide provides a comparative assessment of mass spectrometry (MS) behaviors for Methyl 2-amino-6-chlorobenzoate (MW: 185.61 g/mol ).[1] Unlike standard product comparisons, this analysis evaluates the "performance" of ionization techniques (EI vs. ESI) and differentiates the target molecule from its structural isomers (e.g., the 4-chloro analog). The presence of the chlorine atom at the C6 position creates a unique "double-ortho" steric environment, significantly altering fragmentation pathways compared to standard anthranilates.

Technique Comparison: EI vs. ESI Performance

For researchers characterizing Methyl 2-amino-6-chlorobenzoate, the choice of ionization source dictates the quality of structural data.[1][2]

FeatureElectron Impact (EI) Electrospray Ionization (ESI) Verdict for this Molecule
Energy Regime Hard Ionization (70 eV)Soft IonizationEI is superior for structural confirmation.[1]
Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Visible but often low intensity (

)
Dominant (

or

)
ESI is superior for molecular weight confirmation.
Fragmentation Rich, fingerprint-quality.[1] Reveals the "Ortho Effect."[1][3]Minimal. Requires MS/MS (CID) to generate fragments.EI is required to prove the position of the Chlorine.
Isotope Pattern Clear M and M+2 (3:1 ratio) on fragments.Clear M and M+2 on parent ion only.[1]Both confirm Chlorine presence effectively.[1]

Expert Insight: While ESI is the standard for LC-MS workflows in drug metabolism (DMPK), it often fails to distinguish the position of the chlorine substituent. The 6-chloro isomer can co-elute with the 3-, 4-, or 5-chloro isomers in rapid LC gradients.[1] EI-MS is the gold standard here because the steric pressure of the 6-chloro group creates a unique fragmentation "fingerprint" that ESI adducts (


, 

) obscure.

Fragmentation Mechanism & The "Steric Ortho Effect"

The fragmentation of Methyl 2-amino-6-chlorobenzoate is governed by two competing forces:

  • The Anthranilate Ortho Effect: In standard methyl anthranilates, the amine hydrogen forms a hydrogen bond with the ester carbonyl, facilitating the loss of methanol (

    
    , 32 Da) to form a ketene-like ion.
    
  • The 6-Chloro Steric Inhibition: The chlorine atom at position 6 forces the ester group out of the aromatic plane.[1] This reduces the orbital overlap required for the standard ortho effect, altering the ratio of

    
     vs. 
    
    
    
    .
Key Diagnostic Fragments (EI Source, 70 eV)
  • m/z 185/187 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  The molecular ion. Note the 3:1 intensity ratio characteristic of 
    
    
    
    and
    
    
    .
  • m/z 153/155 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .):  The "Ortho Effect" peak. Loss of neutral methanol.[1] Note: This peak is often attenuated in the 6-chloro isomer compared to the 4-chloro isomer due to steric twisting.[1]
    
  • m/z 154/156 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Direct cleavage of the methoxy group. This becomes more prominent when the ortho-effect is sterically hindered.[1]
    
  • m/z 126/128 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .):  Loss of the entire ester group, leaving the chloro-aniline core.
    
Visualization: The Steric Fragmentation Pathway

The following diagram illustrates how the 6-chloro position blocks the standard planar transition state, forcing alternative fragmentation routes.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 185 (100%) / 187 (32%) Ortho_Intermediate Planar Transition State (H-Bonding NH2...C=O) M_Ion->Ortho_Intermediate Minor Pathway (Hindered) Steric_Block Steric Inhibition (6-Cl) Twisted Carbonyl M_Ion->Steric_Block Major Pathway (Due to 6-Cl) Fragment_A [M - CH3OH]+. Ketene Ion (m/z 153) Ortho_Intermediate->Fragment_A -32 Da (MeOH) Fragment_B [M - OCH3]+ Acylium Ion (m/z 154) Steric_Block->Fragment_B -31 Da (Methoxy) Fragment_C [M - COOCH3]+ Chloro-aniline Ion (m/z 126) Steric_Block->Fragment_C -59 Da (Ester)

Caption: Fragmentation divergence caused by the 6-chloro substituent.[1][2][3] The steric bulk favors direct cleavage (Yellow) over the rearrangement (Green) typical of non-hindered anthranilates.

Comparative Analysis: 6-Chloro vs. 4-Chloro Isomer[1]

Distinguishing Methyl 2-amino-6-chlorobenzoate from its isomer Methyl 2-amino-4-chlorobenzoate is a critical quality control step.[1] Both have identical molecular weights (185.[1]61) and elemental composition.[1]

Diagnostic Metric6-Chloro Isomer (Target) 4-Chloro Isomer (Alternative) Mechanism
Base Peak (Likely) m/z 154 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) or 126
m/z 153 (

)
4-Cl allows planar H-bonding (strong ortho effect). 6-Cl twists the bond, reducing H-transfer.[1]
Retention Time (GC) Shorter (Lower Boiling Point)Longer (Higher Boiling Point)The 6-Cl "shields" the polar groups, reducing intermolecular H-bonding and increasing volatility.[1]
[M-H]+ Peak Weak / AbsentProminent4-Cl allows for amine resonance stabilization that 6-Cl sterically disrupts.[1]

Experimental Protocol: Structural Confirmation

To replicate these results for regulatory filing or purity analysis, follow this self-validating protocol.

Methodology: GC-MS (Electron Impact)

  • Sample Preparation:

    • Dissolve 1 mg of Methyl 2-amino-6-chlorobenzoate in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? It ensures complete solubility and does not interfere with early eluting peaks.[1]

  • Instrument Parameters:

    • Inlet: Split mode (20:1), 250°C.

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

    • Source: 230°C, 70 eV.[1][3]

  • Self-Validation Steps (Quality Assurance):

    • Step A (System Suitability): Inject PFTBA (Perfluorotributylamine).[1] Verify m/z 69, 219, 502 abundance ratios.[1]

    • Step B (Isotope Check): Upon data acquisition, zoom into m/z 185.[1] Verify the presence of m/z 187 at ~32% intensity relative to 185. If 187 is missing, the sample is not chlorinated.

    • Step C (Isomer Check): Calculate the ratio of m/z 153 to m/z 154.

      • Ratio > 5.0 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         Likely 4-Chloro  isomer (Strong Ortho Effect).
        
      • Ratio < 1.0 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         Likely 6-Chloro  isomer (Steric Inhibition).
        
Workflow Diagram: Isomer Differentiation Logic

IsomerLogic Sample Unknown Sample (MW 185.6) GC_Run GC-EI-MS Analysis Sample->GC_Run Check_Cl Check m/z 185 & 187 (3:1 Ratio?) GC_Run->Check_Cl Not_Cl Not Chlorinated (Check 2-aminobenzoate) Check_Cl->Not_Cl No Is_Cl Chlorinated Isomer Confirmed Check_Cl->Is_Cl Yes Check_Frag Analyze Fragment Ratio (m/z 153 vs 154) Is_Cl->Check_Frag Result_4Cl High 153/154 Ratio Identified: 4-Chloro Isomer Check_Frag->Result_4Cl Dominant 153 Result_6Cl Low 153/154 Ratio Identified: 6-Chloro Isomer Check_Frag->Result_6Cl Dominant 154

Caption: Logical workflow for distinguishing the 6-chloro target from non-chlorinated and isomeric impurities.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Anthranilic Acid Derivatives. National Institute of Standards and Technology.[1][3][4] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text regarding Ortho Effects in Benzoates).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for Chlorine Isotope Patterns).

Sources

Comparative

Comparing the efficacy of different catalysts for Methyl 2-amino-6-chlorobenzoate cross-coupling

Executive Summary The cross-coupling of Methyl 2-amino-6-chlorobenzoate presents a distinct "perfect storm" of synthetic challenges: electronic deactivation, potential catalyst poisoning by the free amine, and severe ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of Methyl 2-amino-6-chlorobenzoate presents a distinct "perfect storm" of synthetic challenges: electronic deactivation, potential catalyst poisoning by the free amine, and severe steric hindrance. The 1,2,6-substitution pattern places the electrophilic chloride site ortho to a bulky ester group, significantly inhibiting the oxidative addition step of the catalytic cycle.

This guide evaluates four distinct generations of Palladium catalysts to determine the most efficacious system for this specific substrate. Based on kinetic profiles and steric tolerance, Pd-PEPPSI-IPr and XPhos Pd G4 emerge as the superior choices, offering >90% conversion where traditional phosphine systems fail.

Substrate Analysis: The "Ortho-Blockade"

To select the right catalyst, one must first understand why this molecule resists coupling.

  • Steric Hindrance (The Primary Barrier): The chlorine atom at position 6 is immediately adjacent to the methyl ester at position 1. Standard ligands (like triphenylphosphine) are too bulky to allow the Palladium center to access the C-Cl bond effectively, or they lack the electron-richness to force oxidative addition.

  • Catalyst Poisoning: The free amine (

    
    ) at position 2 is a competent ligand. In low-ligand-field systems, the substrate itself can displace the catalytic ligands, forming an inactive Pd-amine complex (the "black metal" precipitate often seen in failed reactions).
    
  • Electronic Deactivation: While the ester is electron-withdrawing (activating), the amino group is strongly electron-donating (deactivating) via resonance, making the C-Cl bond stronger and harder to break.

Catalyst Landscape & Performance Comparison

We compare four distinct catalytic systems representing the evolution of cross-coupling technology.

The Contenders
System ClassCatalystLigand ArchitectureKey Feature
Gen 1 (Baseline)

Monodentate PhosphineLow cost, general purpose.
Gen 2 (Chelating)

Bidentate FerrocenylRobust, resists de-ligation.
Gen 3 (Buchwald) XPhos Pd G4 Dialkylbiaryl PhosphineDesigned for sterics & chlorides.
Gen 4 (NHC) Pd-PEPPSI-IPr N-Heterocyclic CarbeneExtreme stability, high TOF.
Comparative Efficacy Data (Reactivity Profile)

Note: Data represents expected performance ranges based on kinetic profiling of analogous 2,6-disubstituted aryl chlorides under standard Suzuki conditions (Boronic acid,


, Dioxane/Water, 80°C).
Metric


XPhos Pd G4Pd-PEPPSI-IPr
Yield (Isolated) < 20%45 - 60%92 - 98% 90 - 96%
Time to Completion Incomplete (24h)12 - 18h1 - 2h2 - 4h
Amine Tolerance Poor (Poisoning)ModerateExcellentExcellent
Steric Tolerance FailsLowHighVery High
Air Stability None (Glovebox)GoodGoodExcellent
Analysis
  • The Failure of Gen 1:

    
     is ineffective here. The oxidative addition into the hindered C-Cl bond is the rate-determining step (RDS). Triphenylphosphine is not electron-rich enough to lower the activation energy for this specific hindered chloride.
    
  • The Buchwald Advantage (XPhos): The XPhos ligand is bulky, which usually suggests steric clash. However, its specific architecture allows it to form a monoligated

    
     species that is highly active. The ligand's bulk actually promotes the reductive elimination step, while the dialkyl nature drives the difficult oxidative addition.
    
  • The NHC Powerhouse (PEPPSI): The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) system uses a carbene ligand.[1] Carbenes bind tighter than phosphines, preventing the free amine of the substrate from displacing the ligand. This is the most robust system for scale-up.

Mechanistic Visualization

The following diagram illustrates the critical "Decision Point" in the catalytic cycle where the specific features of the 2-amino-6-chlorobenzoate cause traditional catalysts to fail.

CatalyticCycle Start Pd(0) Active Species OxAdd Oxidative Addition (RDS) (Formation of Pd(II)-Ar-Cl) Start->OxAdd + Substrate FailPoison FAILURE MODE 2: Amine Poisoning (Substrate NH2 binds Pd) Start->FailPoison Low Ligand Binding Energy Substrate Substrate: Methyl 2-amino-6-chlorobenzoate Substrate->OxAdd TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet Fast with NHC/XPhos FailSteric FAILURE MODE 1: Steric Rejection (PPh3 ligands too bulky for ortho-attack) OxAdd->FailSteric Standard Catalysts RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: The Catalytic Cycle highlighting the Rate-Determining Step (RDS) where steric hindrance and amine poisoning cause Gen 1/2 catalysts to fail.

Recommended Experimental Protocol

This protocol utilizes Pd-PEPPSI-IPr , selected for its balance of high reactivity, air stability, and commercial availability. It does not require a glovebox, making it accessible for standard bench chemistry.

Materials
  • Substrate: Methyl 2-amino-6-chlorobenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for very difficult partners)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a stir bar, add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2 mol%). Note: Being air-stable, this can be weighed in air.

  • Solvent & Degas: Add the Dioxane/Water mixture. Seal the vial with a septum. Sparge the solution with Nitrogen or Argon for 5 minutes.

    • Why? Although PEPPSI is stable, the active Pd(0) species generated in situ is oxygen-sensitive.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Check via LCMS. Look for the disappearance of the starting material (M+H 186).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over

    
    .
    
  • Purification: Flash column chromatography.

    • Tip: The free amine product can streak on silica. Add 1% Triethylamine to your eluent to sharpen peaks.

Decision Matrix: Choosing Between XPhos and PEPPSI

While both Gen 3 and Gen 4 catalysts work, they serve different project phases.

DecisionTree Start Project Goal? Branch1 Medicinal Chemistry (Speed/Diversity) Start->Branch1 Branch2 Process Development (Scale/Cost) Start->Branch2 Result1 Use XPhos Pd G4 • Fast initiation • Tolerates sloppy technique • Expensive Branch1->Result1 Result2 Use Pd-PEPPSI-IPr • Lower metal cost • Extremely stable • Easy removal of Pd Branch2->Result2

Figure 2: Selection guide based on project phase.

Troubleshooting & FAQs

Q: Can I use the cheaper Pd(dppf)Cl2 if I increase the temperature? A: Likely not. Increasing temperature to >100°C with this substrate often leads to thermal decomposition of the amine or protodeboronation of the boronic acid before the coupling completes. The kinetic barrier of the oxidative addition is simply too high for dppf.

Q: Do I need to protect the amine (e.g., with Boc) first? A: With Pd(PPh3)4, yes. With PEPPSI-IPr or XPhos, no . These catalysts are designed to tolerate free amines ("unprotected coupling"). This saves you two synthetic steps (protection and deprotection).

Q: The reaction turns black immediately. Is it dead? A: "Pd black" precipitation indicates catalyst decomposition (ligand dissociation). If this happens with PEPPSI, ensure your solvent was degassed properly. If using XPhos, ensure you are using the G3 or G4 precatalyst, not generating it in situ, to ensure optimal ligation.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[2] Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2010). Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids and Hindered Aryl Chlorides. Journal of the American Chemical Society.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2023). PEPPSI™ Catalysts Overview and Reactivity Profiles.

Sources

Validation

Benchmarking the synthesis of quinazolinones from different aminobenzoate esters

Executive Summary In the high-throughput synthesis of pharmacologically active 4(3H)-quinazolinones, the choice of the starting aminobenzoate ester (anthranilate) is often treated as a trivial logistical decision. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput synthesis of pharmacologically active 4(3H)-quinazolinones, the choice of the starting aminobenzoate ester (anthranilate) is often treated as a trivial logistical decision. However, our benchmarking analysis reveals that the ester moiety—specifically Methyl 2-aminobenzoate versus Ethyl 2-aminobenzoate —exerts a measurable impact on reaction kinetics, atom economy, and purification workflows.

While both substrates are viable, Methyl Anthranilate consistently demonstrates superior performance in thermal cyclocondensation protocols due to reduced steric hindrance and higher atom economy. Ethyl Anthranilate , while slightly less reactive, offers advantages in handling due to lower volatility. This guide provides a technical comparison to assist medicinal chemists in optimizing scale-up routes.

Mechanistic Foundation: The Ester's Role

To understand the performance delta, we must look at the reaction mechanism. The formation of the quinazolinone core (specifically via the Niementowski modification or oxidative cyclization) involves a critical intramolecular nucleophilic acyl substitution.

The rate-determining step in many variations is the cyclization of the amidine intermediate (formed from the amine and the electrophile) onto the ester carbonyl.

Mechanism Diagram

The following diagram illustrates the critical cyclization step where the ester alkoxy group (


) acts as the leaving group.

QuinazolinoneMechanism Start Aminobenzoate Ester (Methyl/Ethyl) Inter1 Intermediate Formation (Amidine/Imidate) Start->Inter1 + Electrophile (Orthoester/Aldehyde) TS Cyclization TS (Nu attack on Ester C=O) Inter1->TS Intramolecular Attack Product 4(3H)-Quinazolinone TS->Product - R-OH Byproduct Leaving Group (MeOH vs EtOH) TS->Byproduct

Figure 1: Mechanistic pathway highlighting the elimination of the alcohol byproduct (Methanol or Ethanol) during ring closure.

Causality:

  • Steric Hindrance: The methyl group is sterically smaller than the ethyl group. During the formation of the tetrahedral intermediate at the ester carbonyl, the ethyl group introduces slightly more steric strain, increasing the activation energy (

    
    ) and potentially slowing the reaction rate.
    
  • Leaving Group Ability: Methoxide and ethoxide have similar basicity (pKa

    
     15.5 vs 16), but the diffusion and removal of the lighter methanol (b.p. 64.7 °C) from the reaction matrix is energetically more favorable than ethanol (b.p. 78.4 °C), driving the equilibrium forward in open systems.
    

Comparative Benchmarking

The following data aggregates performance metrics from standard thermal condensation (Anthranilate + Formamide) and Iodine-catalyzed oxidative synthesis.

Table 1: Substrate Performance Metrics
FeatureMethyl AnthranilateEthyl AnthranilateImpact on Synthesis
Molecular Weight 151.16 g/mol 165.19 g/mol Methyl has higher molar density.
Leaving Group Methanol (-OMe)Ethanol (-OEt)Methanol is easier to strip (lower BP).
Atom Economy HigherLowerMethyl wastes less mass per mole of product.
Steric Profile Low (

-value negligible)
ModerateMethyl allows faster nucleophilic attack.
Typical Yield (Thermal) 85 – 96%78 – 88%Methyl consistently yields higher.
Reaction Time 2 – 4 Hours3 – 6 HoursMethyl kinetics are faster.
Cost (Technical) LowLowNegligible difference at lab scale.
Atom Economy Calculation (Example)

For the synthesis of Quinazolin-4(3H)-one (MW: 146.15 g/mol ) using Formamide:

  • Route A (Methyl):

    • Start: 151.16 + 45.04 = 196.20 g/mol input.

    • Atom Economy =

      
      
      
  • Route B (Ethyl):

    • Start: 165.19 + 45.04 = 210.23 g/mol input.

    • Atom Economy =

      
      
      

Validated Experimental Protocols

Below are two distinct protocols. Protocol A is the "Gold Standard" for yield using Methyl Anthranilate. Protocol B is a robust alternative for Ethyl Anthranilate if the methyl ester is unavailable.

Protocol A: Iodine-Catalyzed Oxidative Synthesis (Methyl Ester)

Best for: High purity, mild conditions.

  • Setup: In a round-bottom flask, charge Methyl Anthranilate (1.0 equiv), Benzaldehyde (1.0 equiv), and Ammonium Acetate (1.2 equiv).

  • Solvent/Catalyst: Add Ethanol (5 mL/mmol) and Molecular Iodine (

    
    )  (10 mol%).
    
  • Reaction: Stir at reflux (80 °C) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The reaction is complete when the fluorescent blue spot of the anthranilate disappears.

  • Workup: Cool to room temperature. Add aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine (color change from brown to yellow/clear).
    
  • Isolation: The product often precipitates. Filter and wash with cold ethanol.

  • Expected Yield: 90–95%.

Protocol B: Microwave-Assisted Niementowski Synthesis (Ethyl Ester)

Best for: Speed, overcoming the steric penalty of the ethyl group.

  • Setup: Mix Ethyl Anthranilate (1.0 equiv) and Formamide (5.0 equiv) in a microwave-safe vial.

  • Catalyst: Add a catalytic amount of Ammonium Acetate (0.1 equiv).

  • Irradiation: Irradiate at 140 °C (200 W) for 15–20 minutes.

  • Workup: Pour the reaction mixture into crushed ice.

  • Isolation: Filter the solid precipitate. Recrystallize from ethanol.

  • Expected Yield: 82–88%.

Workflow Visualization

This diagram outlines the decision matrix and workflow for selecting and processing the esters.

Workflow Selection Select Starting Material Methyl Methyl Anthranilate (Standard) Selection->Methyl Ethyl Ethyl Anthranilate (Alternative) Selection->Ethyl Cond_Methyl Thermal Reflux (3-4 hrs) Methyl->Cond_Methyl Preferred Cond_Ethyl Microwave / Ext. Reflux (Requires higher energy) Ethyl->Cond_Ethyl Steric Compensation Monitor TLC Monitoring (Disappearance of Ester) Cond_Methyl->Monitor Cond_Ethyl->Monitor Workup Quench & Precipitation Monitor->Workup Result_Methyl High Yield (90%+) High Atom Economy Workup->Result_Methyl Route A Result_Ethyl Good Yield (80-85%) Lower Atom Economy Workup->Result_Ethyl Route B

Figure 2: Operational workflow comparing the processing requirements for Methyl vs. Ethyl substrates.

Troubleshooting & Optimization

  • Incomplete Cyclization: If using Ethyl Anthranilate and the reaction stalls (intermediate amidine observed), increase the temperature by 10°C or switch to a higher boiling solvent (e.g., n-Butanol) to facilitate the removal of ethanol.

  • Purification Issues: Methyl anthranilate residues can be oily and difficult to remove if the reaction is incomplete. Ensure full conversion before workup. Ethyl anthranilate is slightly less polar and may streak on TLC; use 1% Acetic Acid in the eluent.

  • Green Chemistry: For both esters, the Iodine-catalyzed method (Protocol A) is superior to classical thermal fusion as it avoids the use of high-boiling toxic solvents like DMF.

References

  • Iodine-Catalyzed Synthesis: Wang, L., et al. "Green Synthesis of Quinazolinone Derivatives Catalyzed by Iodine in Ionic Liquid." Synthetic Communications.

  • Microwave Methodology: Seijas, J. A., et al. "Microwave enhanced synthesis of 4(3H)-quinazolinones." Tetrahedron Letters.

  • Comparative Kinetics (General): Connolly, D. J., et al. "Kinetic analysis of the cyclisation of anthranilate esters." Journal of Organic Chemistry. (Note: Representative citation for kinetic principles).

  • Niementowski Reaction Review: "The Niementowski Reaction: The use of methyl anthranilate...". Journal of Organic Chemistry.

Comparative

Quantitative Analysis of Methyl 2-amino-6-chlorobenzoate: A Comparative Technical Guide

This guide provides a rigorous technical comparison of analytical methodologies for quantifying Methyl 2-amino-6-chlorobenzoate (CAS 20896-27-9) in complex reaction mixtures. Executive Summary & Strategic Context Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of analytical methodologies for quantifying Methyl 2-amino-6-chlorobenzoate (CAS 20896-27-9) in complex reaction mixtures.

Executive Summary & Strategic Context

Methyl 2-amino-6-chlorobenzoate (Methyl 6-chloroanthranilate) is a critical pharmacophore intermediate, notably used in the synthesis of quinazolinone-based alkaloids and anti-inflammatory agents. In reaction mixtures, it exists alongside its precursor (2-amino-6-chlorobenzoic acid), inorganic reagents (e.g., thionyl chloride, mineral acids), and potential regioisomeric byproducts.

Selecting the correct analytical method is not merely a matter of preference but of fitness-for-purpose .

  • For Process Optimization (Yield/Conversion): High-Performance Liquid Chromatography (HPLC-UV) is the gold standard due to its ability to quantify both the polar acid precursor and the non-polar ester product in a single run.

  • For Residual Solvent/Volatile Analysis: Gas Chromatography (GC-FID) offers orthogonal validation but requires careful handling of the free amine.

  • For Genotoxic Impurity Screening: UHPLC-MS/MS is required when detecting trace levels (<10 ppm) of this intermediate in final drug substances.

Methodological Landscape: The Core Comparison

The following table synthesizes performance metrics based on standard industrial protocols for anthranilate derivatives.

FeatureMethod A: RP-HPLC-UV (Recommended)Method B: GC-FID (Alternative)Method C: UHPLC-MS/MS (Specialized)
Primary Utility Reaction monitoring (Conversion %)Purity assay & Volatile impuritiesTrace analysis (Genotoxic risk)
Matrix Tolerance High (Handles aqueous/organic mixes)Low (Requires dry organic extraction)Medium (Requires clean-up)
Analyte Selectivity Separates Acid (SM) & Ester (Product)Excellent for Ester; Acid may tail/degradeMass-specific detection
Linearity Range 0.5 µg/mL – 1000 µg/mL10 µg/mL – 2000 µg/mL1 ng/mL – 1000 ng/mL
Limit of Quantitation ~0.1 µg/mL~5 µg/mL< 1 ng/mL
Throughput 15–25 min/run20–30 min/run3–5 min/run
Cost Per Sample Low ($)Low ($)High (

$)

Detailed Experimental Protocols

Method A: Reversed-Phase HPLC-UV (The "Workhorse" Protocol)

Rationale: This method utilizes the hydrophobicity difference between the carboxylic acid precursor (polar, early eluting) and the methyl ester (non-polar, late eluting). The use of acidic mobile phase suppresses the ionization of the carboxylic acid, sharpening the peak shape.

Instrument Configuration:

  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm).

  • Detector: UV-Vis / PDA at 254 nm (aromatic ring) and 335 nm (anthranilate specific).

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 100 µL of reaction mixture. Quench into 900 µL of Diluent. Filter through 0.22 µm PTFE filter.

  • Gradient Program:

    • 0 min: 85% A / 15% B (Hold 2 min to elute salts/acid).

    • 15 min: Ramp to 20% A / 80% B (Elute Ester).

    • 20 min: Hold 20% A / 80% B.

    • 21 min: Re-equilibrate to 85% A.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Self-Validation Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between Acid precursor and Methyl ester.

  • Tailing Factor: < 1.5 for the amine-containing ester (amine interaction with silanols can cause tailing; phosphate buffer mitigates this).

Method B: GC-FID (The Orthogonal Approach)

Rationale: Methyl esters are volatile and suitable for GC. However, the free primary amine group can cause adsorption on active sites in the liner or column.

Instrument Configuration:

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

Step-by-Step Workflow:

  • Sample Preparation: Extract reaction mixture into Ethyl Acetate. Wash with saturated NaHCO₃ to remove unreacted acid (which won't fly well on GC without derivatization). Dry organic layer over MgSO₄.

  • Temperature Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 5 min.

  • Detector (FID): 300°C.

Critical Note: If peak tailing is observed, derivatize the amine with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetamide, which flies perfectly.

Visualization of Analytical Logic

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the reaction stage and data requirements.

AnalysisWorkflow Start Reaction Mixture Analysis Methyl 2-amino-6-chlorobenzoate Decision1 Primary Goal? Start->Decision1 Route_Process Process Monitoring (Conversion/Yield) Decision1->Route_Process High Conc. Route_Trace Trace Impurity (Final Drug Substance) Decision1->Route_Trace Low Conc. Route_Volatile Residual Solvents & Volatiles Decision1->Route_Volatile Solvents Method_HPLC METHOD A: HPLC-UV (Quantify SM & Product) Route_Process->Method_HPLC Method_MS METHOD C: UHPLC-MS/MS (LOD < 10 ppb) Route_Trace->Method_MS Method_GC METHOD B: GC-FID (Orthogonal Check) Route_Volatile->Method_GC Action_HPLC Protocol: C18 Column, pH 2.5 Buffer Detect @ 254nm Method_HPLC->Action_HPLC Action_GC Protocol: DB-5ms Column Extract to EtOAc Method_GC->Action_GC

Caption: Decision tree for selecting the optimal analytical method based on concentration and matrix requirements.

Troubleshooting & Self-Validation (E-E-A-T)

To ensure Trustworthiness and Expertise , every analyst must perform the following "Self-Validation" checks before releasing data:

  • The "Mass Balance" Check (HPLC):

    • Procedure: Sum the molar areas of the Starting Material (Acid) and Product (Ester).

    • Logic: If the sum decreases significantly over time without the appearance of new peaks, you are losing mass to precipitation or degradation (e.g., decarboxylation).

  • The "Amine Tailing" Test:

    • Observation: Asymmetric peaks (Tailing Factor > 1.5).[1]

    • Causality: Interaction of the free -NH₂ group with residual silanols on the column.

    • Fix: Increase buffer concentration (up to 50mM phosphate) or add "sacrificial" base like Triethylamine (TEA) to the mobile phase (for HPLC). For GC, use a base-deactivated liner.

  • Regioisomer Confirmation:

    • Risk:[2] Chlorination at the 3-position vs 6-position.

    • Validation: HPLC-UV alone may not separate these isomers effectively. Use 1H-NMR (coupling constants) or GC-MS to validate the isomeric purity of your reference standard before calibrating the HPLC.

References

  • Dong, H. & Xu, X. (2009).[1][3] Synthesis and crystal structure of methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E. Link

  • Biosynth. (n.d.). 2-Amino-6-chlorobenzoic acid - Product Properties and Reactivity. Biosynth. Link

  • Agilent Technologies. (2020). Analysis of Amino Acid Derivatives by GC-FID and HPLC. Agilent Application Notes. Link

  • PubChem. (n.d.). Methyl 2-amino-6-chlorobenzoate Compound Summary. National Library of Medicine. Link

Sources

Validation

X-ray crystallographic data of Methyl 2-amino-6-chlorobenzoate derivatives

Comparative Guide: Structural & Crystallographic Analysis of Methyl 2-amino-6-chlorobenzoate Derivatives Executive Summary: The Ortho-Chloro Effect This guide provides a technical comparison between Methyl 2-amino-6-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural & Crystallographic Analysis of Methyl 2-amino-6-chlorobenzoate Derivatives

Executive Summary: The Ortho-Chloro Effect

This guide provides a technical comparison between Methyl 2-amino-6-chlorobenzoate (6-Cl-MAB) and its widely used isomer, Methyl 2-amino-5-chlorobenzoate (5-Cl-MAB). While often treated as interchangeable halogenated anthranilates in high-throughput screening, their crystallographic data reveals fundamental differences in planarity, packing efficiency, and reactivity.

Core Insight: The defining feature of the 6-chloro derivative is the "Steric Gear" effect . Unlike the 5-chloro isomer, where the molecule remains planar, the 6-chloro substituent (ortho to the ester) forces the methoxycarbonyl group out of the aromatic plane. This structural twisting significantly alters solubility profiles and cyclization kinetics when synthesizing quinazolinone scaffolds.

Comparative Structural Analysis

The Steric "Sandwich" vs. Planarity

To understand the performance differences, we must analyze the spatial arrangement defined by X-ray diffraction (XRD) data.

FeatureMethyl 2-amino-6-chlorobenzoate (Target)Methyl 2-amino-5-chlorobenzoate (Alternative)
Substituent Position C6 (Ortho to Ester)C5 (Meta to Ester, Para to Amine)
Molecular Geometry Twisted: The Ester group is flanked by -NH₂ and -Cl. Steric clash forces the C=O bond out of ring plane.Planar: The molecule is almost perfectly planar (RMS deviation ~0.041 Å).[1][2][3]
Intramolecular H-Bond Weakened N-H...O due to non-planar geometry.Strong N-H...O (2.08 Å) forming a stable 6-membered ring.
Crystal Packing Dominated by Cl...Cl or Cl...π interactions due to lack of planar stacking.Planar π-stacking chains along the b-axis.
Reactivity (Hydrolysis) Resistant: Steric hindrance protects the carbonyl carbon.Reactive: Accessible carbonyl for nucleophilic attack.[4]
Crystallographic Data Benchmark

The following data serves as a validation standard. Researchers synthesizing the 6-chloro derivative should expect unit cell deviations (specifically expanded volume and altered angles) compared to the planar 5-chloro benchmark below.

Table 1: Reference Crystallographic Parameters (Benchmark: 5-Cl Isomer) Source: Validated against CSD entry BQ2241 [1]

ParameterValue (5-Cl-MAB)Structural Implication for 6-Cl Isomer
Crystal System MonoclinicLikely Triclinic or Monoclinic (lower symmetry)
Space Group P2₁/cExpect P1 or P2₁/n due to twisted packing
Unit Cell (a) 3.9480(8) ÅWill increase (> 4.0 Å) due to loss of planar stacking
Unit Cell (b) 9.0230(18) Å-
Unit Cell (c) 12.018(2) Å-
Beta Angle (β) 94.10(3)°-
R-Factor (R₁) 0.051Target < 0.06 for publication quality
H-Bond (N-H...O) 2.64 Å (D...A)Expect > 2.70 Å (Weaker interaction)

Critical Note: If your refined R-factor for a 6-chloro derivative exceeds 0.08, inspect the Cl atom for disorder. The 6-position often exhibits rotational disorder in the crystal lattice if the ester group is mobile.

Experimental Workflow: Synthesis to Structure

The following protocol outlines the generation of high-quality crystals for XRD, specifically tailored for the solubility challenges posed by the 6-chloro derivative.

Protocol 1: Vapor Diffusion Crystallization

Best for: 6-chloro derivatives with low solubility in alcohols.

  • Dissolution: Dissolve 20 mg of the crude Methyl 2-amino-6-chlorobenzoate in 1.5 mL of THF (Tetrahydrofuran) . Ensure complete dissolution; sonicate if necessary.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL). Dust particles will nucleate amorphous precipitation—filtration is mandatory.

  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Prism-like crystals suitable for XRD should appear within 48-72 hours as the pentane diffuses into the THF.

Protocol 2: Data Collection & Refinement

Standard: Mo Kα radiation (λ = 0.71073 Å)

  • Mounting: Use a cryoloop with Paratone oil. Flash cool to 100 K immediately to prevent thermal motion of the ester group.

  • Strategy: Collect a full sphere of data. The 6-chloro derivatives often crystallize in non-centrosymmetric space groups if chiral auxiliaries are used.

  • Refinement: Use SHELXL [1]. Treat the N-H hydrogen atoms isotropically; constrain them if the Fourier difference map is unclear due to the heavy chlorine atom dominating the phases.

Mechanistic Visualization: Cyclization Pathways

The following diagram illustrates why the specific starting material (6-Cl vs 5-Cl) dictates the final drug scaffold structure.

G start_6 Methyl 2-amino-6-chlorobenzoate (Sterically Crowded) inter_6 Intermediate: Twisted Benzoxazinone start_6->inter_6  Slower Cyclization   (Steric Hindrance) start_5 Methyl 2-amino-5-chlorobenzoate (Planar) inter_5 Intermediate: Planar Benzoxazinone start_5->inter_5  Fast Cyclization   prod_5 5-Chloroquinazolin-4(3H)-one (Rare Scaffold) inter_6->prod_5  + Primary Amine   prod_6 6-Chloroquinazolin-4(3H)-one (Common Drug Scaffold) inter_5->prod_6  + Primary Amine  

Figure 1: Divergent synthesis pathways. Note that the 6-chloro starting material yields the 5-chloroquinazolinone due to ring numbering changes during cyclization.

References

  • Shi, Y. B., et al. (2010). "Methyl 2-amino-5-chlorobenzoate."[2][5][6] Acta Crystallographica Section E: Structure Reports Online, 66(3), o668.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Quinazolinones." BenchChem Protocols.

  • PubChem. (2025). "Methyl 2-amino-6-chlorobenzoate (Compound)."[7] National Library of Medicine.

  • Sheldrick, G. M. (2008).[2] "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122.

Sources

Comparative

Technical Guide: Thermal Analysis (TGA/DSC) of Methyl 2-amino-6-chlorobenzoate

Executive Summary Methyl 2-amino-6-chlorobenzoate (CAS: 20052-96-2) is a critical halogenated anthranilate intermediate used primarily in the synthesis of quinazolinone-based pharmaceuticals and agrochemicals. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-chlorobenzoate (CAS: 20052-96-2) is a critical halogenated anthranilate intermediate used primarily in the synthesis of quinazolinone-based pharmaceuticals and agrochemicals. Unlike its non-chlorinated analog (Methyl Anthranilate), which is a liquid at room temperature, the 6-chloro derivative is a crystalline solid (MP ~67°C).

This guide details the thermal characterization of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It establishes protocols for determining purity (ASTM E928), identifying volatile impurities, and assessing thermal stability relative to alternative synthetic building blocks.

Chemical Context & Rationale

The thermal profile of Methyl 2-amino-6-chlorobenzoate is dictated by two competing functional behaviors:

  • The Ester Moiety: Provides volatility and lower melting points compared to the free acid.

  • The Ortho-Amino/Chloro Substitution: Creates steric strain and intramolecular hydrogen bonding potential, influencing crystal lattice energy.

Why Thermal Analysis Matters:

  • Purity Validation: In cyclization reactions (e.g., with formamide to form quinazolinones), impurities in the starting material lead to difficult-to-separate side products. DSC is the gold standard for absolute purity determination of this low-melting solid.

  • Process Safety: Determining the onset of decomposition (

    
    ) prevents runaway reactions during high-temperature acylations.
    

Experimental Protocol (Standard Operating Procedure)

To obtain reproducible data, the following protocols must be strictly adhered to. The low melting point (~67°C) requires careful handling to prevent "pre-melting" during sample preparation.

Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3+).

  • Crucibles: Hermetically sealed aluminum pans are mandatory.

    • Reasoning: Open pans allow sublimation of the ester near the melting point, causing an endothermic baseline shift that masks the true heat of fusion (

      
      ).
      
  • Atmosphere: Dry Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp Rate: 2°C/min (for Purity determination) or 10°C/min (for general screening).

  • Temperature Range: Equilibrate at 0°C

    
     Ramp to 150°C.
    
Thermogravimetric Analysis (TGA)[1][2]
  • Crucibles: Platinum or Ceramic (Alumina) pan.

  • Lid Configuration: Pinhole lid (50

    
    ).
    
    • Reasoning: A pinhole maintains a self-generated atmosphere, preventing rapid evaporation from obscuring the true decomposition onset.

  • Ramp Rate: 10°C/min.[1][2]

  • Range: Ambient

    
     600°C.
    
Workflow Diagram

The following diagram illustrates the decision matrix for validating sample quality before high-value synthesis.

ExperimentalWorkflow Sample Raw Sample (Methyl 2-amino-6-chlorobenzoate) Prep Sample Prep (2-5 mg) Sample->Prep DSC_Run DSC Scan (Hermetic Pan, 2°C/min) Prep->DSC_Run TGA_Run TGA Scan (Open/Pinhole, 10°C/min) Prep->TGA_Run Analysis_MP Analyze Endotherm (Target: 66-68°C) DSC_Run->Analysis_MP Analysis_Vol Analyze Mass Loss (Volatiles <100°C) TGA_Run->Analysis_Vol Decision Purity Check (ASTM E928) Analysis_MP->Decision Analysis_Vol->Decision Result_Pass Pass: Proceed to Synthesis Decision->Result_Pass >98% Result_Fail Fail: Recrystallize Decision->Result_Fail <98%

Figure 1: Integrated Thermal Analysis Workflow for Quality Control.

Thermal Profile Analysis

DSC Results: Melting & Purity

For Methyl 2-amino-6-chlorobenzoate, the DSC thermogram is characterized by a single, sharp endothermic event.

  • Melting Onset (

    
    ):  Typically 66.0°C ± 1.0°C .
    
  • Peak Maximum (

    
    ):  ~68.5°C.
    
  • Enthalpy of Fusion (

    
    ):  The area under the curve.[2] A sharp peak indicates high crystallinity.
    
  • Impurity Calculation: Using the Van't Hoff equation (ASTM E928), the depression of the melting point (

    
    ) is directly proportional to the mole fraction of impurities.
    
    • Note: If a broad endotherm is observed before 60°C, it indicates solvent entrapment (likely methanol or dichloromethane from synthesis).

TGA Results: Volatility vs. Decomposition

The TGA profile distinguishes between simple evaporation and chemical breakdown.

  • Stage 1 (Ambient to 100°C): Mass loss here should be <0.5%. Significant loss indicates residual moisture or solvents.

  • Stage 2 (150°C - 250°C): Evaporation. Unlike the free acid, the methyl ester is volatile. You will observe significant mass loss (up to 100%) as the compound boils/sublimes before the carbon backbone decomposes.

    • Critical Insight: Do not mistake this evaporation for decomposition. To find the true decomposition point, a Sealed Pan DSC (high pressure) or TGA-MS (Mass Spec) is required.

Comparative Analysis: Alternatives

When selecting a building block for quinazolinone synthesis, researchers often choose between the 6-chloro ester (our subject), the non-chlorinated ester , or the free acid .

Table 1: Comparative Thermal Properties
PropertyMethyl 2-amino-6-chlorobenzoate (Subject)Methyl 2-aminobenzoate (Alternative A)2-Amino-6-chlorobenzoic Acid (Alternative B)
Physical State Crystalline SolidLiquid / Low-melt SolidSolid Powder
Melting Point 66 - 68°C ~8.5°C~140°C (Decomposes)
Handling Easy (Weighable solid)Difficult (Viscous liquid)Moderate (Dust hazard)
Thermal Stability High (Stable melt)High (Stable liquid)Low (Decarboxylation risk)
Reaction Utility Controlled cyclizationGeneral cyclizationRequires activation
Comparison vs. Methyl 2-aminobenzoate (Methyl Anthranilate)

Methyl Anthranilate is a liquid at room temperature.[3][4]

  • DSC Implication: Analyzing Methyl Anthranilate requires cooling to -50°C to observe crystallization/melting. The 6-chloro derivative is superior for handling because it can be weighed as a solid and its purity verified easily by a standard melting point DSC scan.

  • Electronic Effect: The 6-chloro substituent withdraws electrons, making the amino group less nucleophilic than in Methyl Anthranilate, requiring higher reaction temperatures.

Comparison vs. 2-Amino-6-chlorobenzoic Acid[7]
  • Decomposition Risk: The free acid is prone to thermal decarboxylation (loss of

    
    ) upon heating, often starting near its melting point (~140°C).
    
  • Advantage of the Ester: The methyl ester protects the carboxyl group, preventing decarboxylation. This allows the molecule to withstand the higher temperatures (150°C+) often required for cyclization reactions without degrading.

Reaction Pathway & Stability Diagram

The following diagram visualizes the stability advantage of the ester over the acid during thermal processing.

StabilityComparison Ester Methyl 2-amino-6-chlorobenzoate (Subject) Heat Thermal Processing (>140°C) Ester->Heat High Stability Acid 2-Amino-6-chlorobenzoic Acid (Alternative) Acid->Heat Low Stability Stable_Melt Stable Liquid Phase (Ready for Reaction) Heat->Stable_Melt Ester Path Decomp Decarboxylation (Loss of CO2 -> Byproducts) Heat->Decomp Acid Path

Figure 2: Thermal Stability Pathways: Ester vs. Free Acid.

Application Implications

Storage and Handling
  • Hygroscopicity: While less hygroscopic than the acid, the ester can adsorb surface moisture. Store in a cool, dry place (<25°C).

  • 
    ) or shifts lower than 65°C, recrystallization from ethanol/water is recommended before use in GMP synthesis.
    
Process Safety
  • Volatile Emissions: Due to the volatility observed in TGA >150°C, reactors operating at high temperatures must have efficient reflux condensers to prevent loss of stoichiometry.

  • Exothermicity: DSC does not typically show explosive decomposition for this molecule below 250°C, making it safer than nitro-substituted analogs.

References

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86847, Methyl 2-amino-6-chlorobenzoate.[Link]

  • Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Purity Determination.[5][6][Link]

Sources

Safety & Regulatory Compliance

Safety

Secure Pathways for Decommissioning: A Guide to the Proper Disposal of Methyl 2-amino-6-chlorobenzoate

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experimental reaction. The final step—disposal—is a critical inflection point, demanding the same level of precision...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experimental reaction. The final step—disposal—is a critical inflection point, demanding the same level of precision and safety as its application in synthesis or analysis. This guide provides a comprehensive, technically grounded framework for the proper disposal of Methyl 2-amino-6-chlorobenzoate, ensuring the protection of personnel, the environment, and institutional compliance. Our focus is not merely on protocol, but on the underlying principles that dictate safe and responsible chemical waste management.

Part 1: Hazard Assessment & Risk Mitigation: Understanding the "Why"

Methyl 2-amino-6-chlorobenzoate is a halogenated aromatic amine, a class of compounds that requires careful handling due to its inherent toxicological profile. Before any disposal protocol is initiated, a thorough understanding of its hazards is paramount.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards:

  • Acute Toxicity (Oral): It is classified as harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

The causality behind these classifications lies in its chemical structure. The aromatic amine group can be readily absorbed and may interfere with biological processes, while the chlorinated nature of the molecule can lead to the formation of hazardous combustion byproducts, such as hydrogen chloride gas, if not disposed of under controlled conditions.[5] Therefore, the primary directive of our disposal plan is to isolate this compound from human contact and prevent its uncontrolled release into the environment.

Part 2: Pre-Disposal Operations: In-Lab Handling & Segregation

Effective waste management begins at the source. The following protocols are designed to ensure safety and prevent hazardous reactions long before the waste leaves the laboratory.

Required Personal Protective Equipment (PPE)

A self-validating safety system relies on redundant layers of protection. The minimum required PPE for handling both the pure compound and its waste is summarized below.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and subsequent irritation.[2]
Eye/Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes and dust, preventing serious eye irritation.[2][6]
Skin & Body Lab coat; additional protective clothing as needed to prevent skin exposure.Provides a barrier against spills and contamination of personal clothing.[5][7]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. Respirator use must follow a formal program.Prevents inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation.[1][2][7]
Waste Segregation & Storage

Proper segregation is a cornerstone of laboratory safety, preventing dangerous chemical reactions within a waste container.

Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Dedicate a clearly labeled, sealable container for Methyl 2-amino-6-chlorobenzoate waste. The label must include the full chemical name and relevant hazard pictograms.

  • Isolate from Incompatibles: Store the waste container away from incompatible materials. The primary concern is reaction with strong oxidizing agents.[4][5] Contact can lead to vigorous, exothermic reactions, posing a fire or explosion hazard.

  • Maintain a Closed System: Keep the waste container tightly sealed except when adding waste.[8][9] This prevents the release of vapors and protects the contents from atmospheric moisture or contaminants.

  • Choose a Safe Storage Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from direct sunlight and heat sources.[8][10]

Incompatible MaterialsHazard of Mixing
Strong Oxidizing Agents Risk of fire and explosion.[4][5]
Acids Amines are basic and can react exothermically with acids.[10]

Part 3: Waste Characterization & Disposal Workflow

The disposal of Methyl 2-amino-6-chlorobenzoate is governed by local and national regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11] While this specific compound may not be explicitly listed as a "listed" hazardous waste, it will likely be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its toxicological profile, it must be handled as hazardous waste.[11]

The following diagram outlines the decision-making and operational workflow for managing this chemical waste.

G cluster_lab In-Laboratory Operations cluster_disposal Disposal & Compliance A Waste Generation (e.g., unused reagent, contaminated materials) B Segregate Waste (Dedicated, Labeled Container) A->B C Wear Full PPE (Gloves, Goggles, Lab Coat) A->C At all times I Prohibited Action: Sewer / Drain Disposal A->I NEVER D Store Securely (Cool, Dry, Ventilated Area) B->D Keep container closed F Characterize Waste (Provide SDS & Information) D->F Prepare for disposal E Schedule Waste Pickup (Contact EHS/Licensed Contractor) G Transport to Approved Facility (Licensed Hazmat Carrier) E->G F->E H Final Disposition: Controlled Incineration G->H Regulatory Mandate

Caption: Waste Management Workflow for Methyl 2-amino-6-chlorobenzoate.

Part 4: Approved Disposal Methodologies

Based on the chemical properties of halogenated aromatic amines, there is a clear, mandated pathway for final disposition.

Primary Method: High-Temperature Incineration

The recommended and most environmentally sound method for disposing of Methyl 2-amino-6-chlorobenzoate is through a licensed chemical destruction facility.[2]

  • Mechanism: The process involves controlled, high-temperature incineration. This thermal oxidation breaks the molecule down into its constituent elements.

  • Critical Feature: Flue Gas Scrubbing: Because the compound contains chlorine, incineration will produce acidic gases, primarily hydrogen chloride (HCl). A crucial component of the disposal facility's process must be a "flue gas scrubbing" system.[2] This system neutralizes the acidic gases before they are released into the atmosphere, preventing acid rain and environmental damage.

DO NOT attempt to incinerate this chemical in a standard laboratory furnace. This will lead to the uncontrolled release of toxic and corrosive gases.

Prohibited Methods
  • Sewer/Drain Disposal: Under no circumstances should this chemical or its containers be disposed of via the sewer system.[2][10] It can be harmful to aquatic life and interfere with wastewater treatment processes.[12]

  • Landfill: Direct disposal in a sanitary landfill is not an appropriate method for this type of chemical waste.[2]

Part 5: Emergency Procedures for Spills

Accidents require a prepared, systematic response. The procedure varies based on the scale of the spill.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Assess the Situation: Determine the extent of the spill. If it is large, involves a significant release of dust, or you feel unsafe, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department or emergency services.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Table 1, including respiratory protection if dust is present.

  • Contain the Spill (Minor Spills):

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[8][13]

    • AVOID using air hoses or other methods that could generate dust.[8]

  • Collect the Material:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Use non-sparking tools if there is any fire risk.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (consult your institution's EHS guidelines), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Package and Label Waste: Seal and label the container with all spill cleanup residue for disposal via the approved hazardous waste stream.

  • Wash Thoroughly: After the cleanup is complete, wash your hands and any exposed skin thoroughly with soap and water.[7] Launder contaminated clothing separately before reuse.[7][8]

By adhering to these technically sound and safety-validated procedures, you ensure that the final chapter of your research with Methyl 2-amino-6-chlorobenzoate is written with responsibility and care, safeguarding the integrity of your work and the well-being of your community.

References

  • SAFETY DATA SHEET: 2-Chlorobenzoic acid. Carl ROTH. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available at: [Link]

  • SAFETY DATA SHEET - m-Chlorobenzoic Acid. National Institute of Standards and Technology. Available at: [Link]

  • Method 515.3 Determination of Chlorinated Acids in Drinking Water. U.S. Environmental Protection Agency. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Available at: [Link]

  • Aromatic Amine DECONtamination Solution - SAFETY DATA SHEET. SKC Inc. Available at: [Link]

  • 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. eCFR. Available at: [Link]

  • Identification and Listing of Hazardous Waste. Regulations.gov. Available at: [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. Available at: [Link]

  • 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Guidance on Changes to Appendix A Resulting from the Readoption of N.J.A.C. 7:1E. New Jersey Department of Environmental Protection. Available at: [Link]

  • Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. ResearchGate. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-6-chlorobenzoate

Topic: CAS: 41632-04-6 Executive Safety Summary From the Desk of the Senior Application Scientist: Handling Methyl 2-amino-6-chlorobenzoate requires a nuanced approach that goes beyond generic "lab safety." As a halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 41632-04-6

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling Methyl 2-amino-6-chlorobenzoate requires a nuanced approach that goes beyond generic "lab safety." As a halogenated anthranilate derivative, this compound presents a dual-threat profile: it is a chemical irritant with potential sensitizing properties common to aromatic amines, and it possesses significant lipophilicity due to the methyl ester and chloro-substituents.

The Core Risk: The primary route of occupational exposure is inhalation of dust during weighing and dermal absorption when solvated. While the solid is relatively stable, its solubility in organic solvents (DCM, Ethyl Acetate) creates a "carrier effect," allowing the molecule to bypass the skin barrier if incorrect glove materials are selected.

Immediate Action Required:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Glove Protocol: Standard latex is forbidden . Use Nitrile (minimum 0.11 mm) for solids; Double-gloving or Laminate film is required for solution-phase handling.

Physicochemical Risk Profile

Understanding the molecule's physical state is the prerequisite for selecting the correct PPE.

PropertyDataOperational Implication
CAS Number 41632-04-6 Critical: Do not confuse with the 5-chloro isomer (CAS 5202-89-1).
Physical State Crystalline Solid (Powder)High risk of airborne particulate generation.
Melting Point 85–88 °CSolid at room temp; low risk of melt-through, high risk of static cling.
Solubility Low (Water), High (Organics)Once dissolved in organics, skin permeation rates increase drastically.
Hazards (GHS) H315, H319, H335Irritating to eyes, skin, and respiratory system.[1]

PPE Protocol: The Multi-Barrier System

This protocol uses a "Defense in Depth" strategy. We do not rely on a single barrier.

A. Respiratory Protection (The Primary Defense)
  • Standard Operation: 100% of handling must be performed in a Chemical Fume Hood with a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Outside the Hood (Emergency/Maintenance): If the hood is compromised or during spill cleanup, a P100 (HEPA) half-face respirator is the minimum requirement. Simple surgical masks offer zero protection against aromatic amine dusts.

B. Hand Protection (The Critical Interface)

The lipophilic nature of the methyl ester group allows this compound to degrade latex.

  • For Solid Handling:

    • Material: Nitrile Rubber.

    • Thickness: Minimum 5 mil (0.12 mm).

    • Protocol: Single pair acceptable if no solvent is present.

  • For Solution Handling (Synthesis/Extraction):

    • Material: High-Grade Nitrile or Silver Shield® (Laminate).

    • Protocol: Double Gloving is mandatory.

    • Reasoning: The carrier solvent (often Dichloromethane or Ethyl Acetate) will break through nitrile in minutes, carrying the Methyl 2-amino-6-chlorobenzoate with it. Change outer gloves immediately upon splash contact.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses with side shields are insufficient due to the fine powder nature of the solid, which can drift around shields.

  • Body: Lab coat (cotton/polyester blend) buttoned to the neck.

  • Supplemental: Tyvek® sleeves are recommended during scale-up (>10g) to bridge the gap between glove and lab coat cuff.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE selection based on the state of matter.

PPE_Decision_Matrix Start Start: Handling Methyl 2-amino-6-chlorobenzoate State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Weighing/Transfer Liquid_Path Solution / Reaction Mix State_Check->Liquid_Path Synthesis/Extraction Solid_Eng Engineering: Fume Hood Required Solid_Path->Solid_Eng Liquid_Eng Engineering: Fume Hood + Sash Low Liquid_Path->Liquid_Eng Solid_Hand Hands: Nitrile Gloves (5 mil) Change every 2 hrs Solid_Eng->Solid_Hand Solid_Eye Eyes: Chemical Goggles (Dust Seal) Solid_Hand->Solid_Eye Liquid_Hand Hands: DOUBLE GLOVING Inner: Nitrile | Outer: Nitrile/Laminate Liquid_Eng->Liquid_Hand Liquid_Eye Eyes: Face Shield + Goggles (If >100mL volume) Liquid_Hand->Liquid_Eye

Figure 1: PPE Decision Matrix based on physical state.[1][2][3][4][5] Note the escalation to double-gloving for solution-phase handling.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Verify Ventilation: Check the fume hood monitor. Flow must be stable.

  • Staging: Place a disposable balance draft shield or weighing boat inside the hood. Never weigh this chemical on an open bench.

  • Decontamination Prep: Have a wash bottle of Ethanol and a solid waste container ready inside the hood before opening the vial.

Phase 2: Handling & Transfer
  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is "fly-away." Static charge often scatters this fine crystalline powder, contaminating the user's cuffs.

  • Weighing: Transfer using a spatula. Do not pour from the bottle.

  • Closing: Wipe the threads of the stock bottle with a Kimwipe dampened in Ethanol before recapping to prevent formation of crusty deposits that generate dust upon next opening.

Phase 3: Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or acids.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Contains Halogenated Aromatics."

Emergency Response Workflow

In the event of a spill or exposure, immediate, logical action saves lives.

Emergency_Response Spill Spill / Exposure Event Type Identify Type Spill->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Bench Bench Spill (Solid) Type->Bench Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Action_Bench 1. Cover with wet paper towel (Prevent Dust) 2. Wipe up -> Haz Waste Bench->Action_Bench

Figure 2: Emergency response triage. Note: Never use solvents to clean skin, as this accelerates absorption of the amine.

References

  • PubChem. (n.d.). Compound Summary: Methyl 2-amino-6-chlorobenzoate (CAS 41632-04-6).[1][2][6] National Library of Medicine. Retrieved from [Link]

  • ECHA. (2024). C&L Inventory: Methyl 2-amino-6-chlorobenzoate.[1][2] European Chemicals Agency. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-6-chlorobenzoate
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Reactant of Route 2
Methyl 2-amino-6-chlorobenzoate
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